molecular formula C15H24 B1238244 cis-beta-Farnesene CAS No. 28973-97-9

cis-beta-Farnesene

Cat. No.: B1238244
CAS No.: 28973-97-9
M. Wt: 204.35 g/mol
InChI Key: JSNRRGGBADWTMC-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-beta-farnesene is a beta-farnesene.
Beta-Farnesene, also known as (Z)-b-farnesene or b-cis-farnesene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Beta-Farnesene is considered to be a practically insoluble (in water) and relatively neutral molecule. Beta-Farnesene has been primarily detected in feces. Within the cell, Beta-farnesene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-farnesene can be found in sweet basil. This makes Beta-farnesene a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNRRGGBADWTMC-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CCC(=C)C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017764
Record name (6Z)-beta-Farnesene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28973-97-9
Record name (Z)-β-Farnesene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28973-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Farnesene, (6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028973979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6Z)-beta-Farnesene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-FARNESENE, (6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9BVF1UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of cis-beta-Farnesene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for cis-β-farnesene. This sesquiterpene is of significant interest in various fields, including pheromone chemistry, fragrance development, and as a precursor for the synthesis of other valuable compounds.

Chemical Structure and Identification

cis-β-Farnesene, systematically named (6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene, is one of the isomers of β-farnesene.[1][2][3] The defining feature of the cis or (Z) isomer is the stereochemistry around the C6-C7 double bond.

Caption: Chemical structure of (6Z)-β-Farnesene.

Physicochemical Properties

The following table summarizes the key physicochemical properties of cis-β-farnesene.

PropertyValueReference
Molecular Formula C₁₅H₂₄[1][2][3]
Molecular Weight 204.35 g/mol [1][2][4]
CAS Number 28973-97-9[1][2][3]
IUPAC Name (6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene[2]
Boiling Point 95-107 °C at 3-4 mmHg[4]
Predicted Density 0.807 ± 0.06 g/cm³[5]
Refractive Index nD³² 1.4780[4]
UV Maximum (in hexane) 224 nm (ε 17300)[4]
LogP (octanol/water) 6.139 (estimated)[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of cis-β-farnesene.

Spectroscopic DataDetailsReference
Mass Spectrometry (MS) Electron Ionization (EI) mass spectra are available in the NIST WebBook.[6]
¹³C NMR Spectral data is available through PubChem, recorded on a Bruker AM-270 instrument.[2]
Kovats Retention Index Standard non-polar: 1449, 1442, 1455, among others.[2][3]
Polar (Innowax column): 1673[7]

Experimental Protocols

a) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the separation and identification of farnesene (B8742651) isomers in complex mixtures, such as essential oils.

  • Objective: To separate and identify cis-β-farnesene from other isomers and components.

  • Methodology:

    • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • GC Separation:

      • Column: A non-polar capillary column (e.g., EC-1, 30 m x 0.25 mm x 0.25 µm film thickness) is commonly used.[3] For separating from other isomers, a polar column like Innowax may also be employed.[7]

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C, holding for 2 minutes, then ramping to 240°C at a rate of 3°C/min.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 350.

    • Data Analysis: Identify cis-β-farnesene by comparing its retention time and mass spectrum with a known standard or with library data (e.g., NIST Mass Spectral Library).[6] The Kovats retention index can further confirm the identification.[2][3]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the definitive structural elucidation of cis-β-farnesene.

  • Objective: To confirm the chemical structure and stereochemistry of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve a purified sample of cis-β-farnesene in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

    • Spectral Analysis:

      • The chemical shifts and coupling constants of the protons and carbons are analyzed to confirm the connectivity and the (Z)-configuration of the C6-C7 double bond.

      • Reference ¹³C NMR data is available on PubChem.[2]

Biosynthesis Pathway

cis-β-Farnesene is a sesquiterpene synthesized via the mevalonate (B85504) pathway in the cytosol or the MEP/DOXP pathway in plastids. The key precursor is Farnesyl pyrophosphate (FPP).

farnesene_biosynthesis cluster_pathway Farnesene Biosynthesis FPP Farnesyl Pyrophosphate (FPP) FarnesylCation Farnesyl Cation FPP->FarnesylCation Farnesene Synthase (-PPi) betaFarnesene (E)-beta-Farnesene FarnesylCation->betaFarnesene Deprotonation alphaFarnesene (E,E)-alpha-Farnesene FarnesylCation->alphaFarnesene Deprotonation cisbetaFarnesene (Z)-beta-Farnesene FarnesylCation->cisbetaFarnesene Deprotonation (specific synthases)

Caption: Biosynthesis of farnesene isomers from FPP.

The conversion of FPP to various farnesene isomers is catalyzed by a class of enzymes known as farnesene synthases.[8][9] The specific isomer produced is dependent on the particular synthase enzyme.[8] Microbial synthesis has emerged as a promising alternative for the production of farnesenes.[8]

References

An In-depth Technical Guide to the cis-beta-Farnesene Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-beta-farnesene is an acyclic sesquiterpene that plays a crucial role in plant biology, primarily as a signaling molecule in plant-insect interactions. It is a known aphid alarm pheromone, and its production can be induced by herbivory, acting as an indirect defense mechanism by attracting predators of the herbivores. The biosynthetic pathway of this compound is a branch of the well-characterized terpenoid biosynthetic pathway. This technical guide provides a detailed overview of the core biosynthetic pathway, its regulation, and comprehensive experimental protocols for its study.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the isoprenoid pathway, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized via two independent pathways in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. For sesquiterpenes like this compound, the precursor farnesyl diphosphate (FPP) is synthesized in the cytosol from IPP and DMAPP derived from the MVA pathway[1].

The key steps in the biosynthesis of this compound are:

  • Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion by the enzyme Farnesyl Diphosphate Synthase (FPPS) to form the C15 compound, FPP. FPP is a critical branch-point intermediate in the biosynthesis of various isoprenoids, including sesquiterpenes, sterols, and brassinosteroids.

  • Conversion of FPP to this compound: The final step is catalyzed by a specific class of terpene synthases (TPSs) known as farnesene (B8742651) synthases. A this compound synthase utilizes FPP as a substrate and, through a series of carbocation-mediated reactions, synthesizes this compound.

This compound Biosynthesis cluster_MVA Cytosol (MVA Pathway) cluster_FPP Sesquiterpene Precursor Synthesis cluster_Farnesene This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ACAT Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI GPP Geranyl Diphosphate (GPP) IPP_MVA->GPP FPP Farnesyl Diphosphate (FPP) IPP_MVA->FPP DMAPP_MVA->GPP IPP IPP DMAPP DMAPP GPP->FPP FPPS This compound This compound FPP->this compound This compound Synthase (TPS)

Core biosynthetic pathway of this compound in plants.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, primarily in response to biotic stress, such as herbivore attack. The jasmonate signaling pathway plays a central role in this regulation.

Upon herbivory, the plant hormone jasmonic acid-isoleucine (JA-Ile) is synthesized and binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1). This binding event leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, which can then bind to the G-box motifs in the promoters of target genes, including this compound synthase, leading to their transcriptional activation and the production of this compound.

Jasmonate Signaling Pathway Herbivore Attack Herbivore Attack JA-Ile Synthesis JA-Ile Synthesis Herbivore Attack->JA-Ile Synthesis JA-Ile JA-Ile JA-Ile Synthesis->JA-Ile COI1 COI1 JA-Ile->COI1 JAZ JAZ COI1->JAZ targets MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive 26S Proteasome 26S Proteasome JAZ->26S Proteasome degradation MYC2_active MYC2 (active) MYC2_inactive->MYC2_active released Farnesene_Synthase_Gene This compound Synthase Gene MYC2_active->Farnesene_Synthase_Gene activates transcription Farnesene_Synthase_Protein This compound Synthase Farnesene_Synthase_Gene->Farnesene_Synthase_Protein translation This compound This compound Farnesene_Synthase_Protein->this compound catalyzes

Jasmonate signaling pathway regulating farnesene synthase gene expression.

Quantitative Data

Enzyme Kinetic Parameters of beta-Farnesene Synthases
Enzyme SourceSubstrateKm (µM)kcat (s-1)Optimal pHReference
Artemisia annuaFPP2.19.5 x 10-36.5[2]
Citrus junosFPP6.31.2 x 10-27.0[3]
This compound Production in Plants
Plant SpeciesTissue/ConditionThis compound ConcentrationReference
Matricaria recutitaLeaves (Control)0.082 µg/g[4]
Matricaria recutitaLeaves (24h after MeJA treatment)0.695 µg/g[4]
Zea maysLeaves (after herbivore damage)Major component of volatile blend[5]

Experimental Protocols

Cloning of a this compound Synthase Gene

This protocol describes the isolation of a full-length cDNA of a putative this compound synthase gene from plant tissue.

Gene_Cloning_Workflow RNA_Extraction 1. Total RNA Extraction from plant tissue cDNA_Synthesis 2. First-strand cDNA Synthesis RNA_Extraction->cDNA_Synthesis Degenerate_PCR 3. Degenerate PCR using conserved TPS motifs cDNA_Synthesis->Degenerate_PCR Sequence_Fragment 4. Sequence PCR product Degenerate_PCR->Sequence_Fragment RACE_PCR 5. 5' and 3' RACE PCR Sequence_Fragment->RACE_PCR Full_Length_Assembly 6. Assemble full-length cDNA sequence RACE_PCR->Full_Length_Assembly Cloning_Vector 7. Clone full-length ORF into an expression vector Full_Length_Assembly->Cloning_Vector

Workflow for cloning a terpene synthase gene.

Methodology:

  • Total RNA Extraction: Extract total RNA from plant tissues known to produce farnesenes (e.g., leaves after herbivore damage) using a commercial kit or a standard protocol like the TRIzol method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

  • Degenerate PCR: Design degenerate primers based on conserved amino acid motifs found in known sesquiterpene synthases (e.g., DDxxD and NSE/DTE motifs). Perform PCR using the synthesized cDNA as a template to amplify a partial gene fragment.

  • Sequencing: Purify the PCR product and sequence it to confirm its identity as a terpene synthase fragment.

  • Rapid Amplification of cDNA Ends (RACE): Use 5' and 3' RACE kits with gene-specific primers designed from the sequenced fragment to amplify the full-length cDNA.

  • Assembly and Cloning: Assemble the sequences from the 5' and 3' RACE products to obtain the full-length open reading frame (ORF). Clone the full-length ORF into a suitable expression vector (e.g., pET vector for bacterial expression).

Heterologous Expression and Purification of this compound Synthase

This protocol outlines the expression of the cloned this compound synthase gene in E. coli and the purification of the recombinant protein.

Methodology:

  • Transformation: Transform the expression vector containing the this compound synthase ORF into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification: If the protein is His-tagged, purify the recombinant protein from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Wash the column to remove non-specifically bound proteins and elute the target protein with an imidazole (B134444) gradient.

  • Protein Analysis: Analyze the purified protein by SDS-PAGE to check its purity and size.

In Vitro Enzyme Assay

This protocol describes the determination of the enzymatic activity of the purified this compound synthase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.0), MgCl2 (10-20 mM), DTT (1-5 mM), and the purified enzyme (1-5 µg).

  • Substrate Addition: Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Product Extraction: Stop the reaction and extract the volatile products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or pentane) containing an internal standard (e.g., nonyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of this compound

This protocol details the instrumental parameters for the quantification of this compound.

Methodology:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Inlet: Splitless or split mode (e.g., 10:1 split ratio) with an injector temperature of 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5-10°C/min to 280°C.

    • Hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions for SIM include m/z 93, 133, and 204.

  • Quantification: Create a calibration curve using authentic standards of this compound. Quantify the amount of this compound in the samples by comparing the peak area of the target compound to the calibration curve, normalized to the internal standard.

References

Natural sources and occurrence of cis-beta-Farnesene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Natural Sources and Occurrence of cis-beta-Farnesene

Introduction

Farnesene (B8742651) encompasses a group of six closely related sesquiterpene hydrocarbons, with alpha-farnesene (B104014) and beta-farnesene (B105247) being the primary isomers, distinguished by the position of a double bond.[1][2] This guide focuses specifically on this compound (also known as (Z)-β-farnesene), an acyclic sesquiterpene that, while often less abundant than its (E)-β-farnesene counterpart, plays a significant role in chemical ecology.[3] It is a volatile organic compound found across various plant and animal taxa, where it functions as a semiochemical, mediating complex interactions such as plant defense and insect communication.[3][4] This document provides a comprehensive overview of the natural sources, biosynthesis, and ecological significance of this compound, supplemented with quantitative data and detailed experimental protocols for its analysis.

Natural Occurrence

This compound is synthesized by a diverse array of organisms, where its production is often linked to specific ecological functions. Its presence is documented in both the plant kingdom and the animal kingdom, particularly among insects.

Occurrence in Plants

This compound is a component of the essential oils of numerous plant species.[3] Its production can be constitutive or induced by external factors such as herbivory or hormonal triggers.[4] For instance, the application of methyl jasmonate (MeJA), a plant hormone involved in defense signaling, can induce the emission of farnesenes in plants like cotton.[4] While the trans isomer, (E)-β-farnesene, is more commonly reported as the dominant form in many plants like peppermint (Mentha x piperita), alfalfa, and wild potato (Solanum berthaultii), the cis isomer is also produced.[3] A study on a recombinant (E)-β-farnesene synthase from peppermint demonstrated the production of both (E)-β-farnesene (85%) and (Z)-β-farnesene (8%), indicating that the enzymatic machinery can produce both isomers.[3]

Occurrence in Insects

In the insect world, farnesenes are famously known as alarm pheromones, particularly in aphids.[2][4] When attacked by a predator, aphids release these compounds to signal danger to other colony members, prompting them to disperse.[4] While (E)-β-farnesene is widely cited as the primary aphid alarm pheromone, the presence and role of the cis isomer are also noted in the complex volatile blends released by insects.[3][5]

Quantitative Data on Farnesene Occurrence

The concentration of farnesene isomers varies significantly depending on the species, tissue type, developmental stage, and environmental conditions.[4] The following table summarizes available quantitative data for beta-farnesene isomers in select natural sources. It is important to note that many studies do not differentiate between the cis and trans isomers, often reporting a total β-farnesene content.

Natural SourcePlant Part / SecretionIsomer(s)Concentration / Relative AbundanceReference(s)
Peppermint (Mentha x piperita)Essential Oil(Z)-β-farnesene8% of sesquiterpenoids produced by recombinant synthase[3]
Stachys germanicaEssential Oil(E)-β-farnesene3.97% of total essential oil[6]
German Chamomile (Matricaria recutita)Essential Oil(E)-β-farneseneKey aroma component[7]
Hops (Humulus lupulus)Essential Oilβ-Farnesene10% - 20% of total oils in some varieties[1]
Aphids (Various species)Alarm Pheromone(E)-β-farneseneMajor or sole component[1][8]

Biosynthesis of this compound

This compound is synthesized via the isoprenoid biosynthetic pathway.[1] The process begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[1] These precursors are condensed to form the C15 compound farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes.[1][9] The final step is catalyzed by a specific enzyme, farnesene synthase (FS), which converts FPP into farnesene.[10] The stereochemistry of the final product, whether cis or trans, is determined by the specific synthase enzyme.[3]

Farnesene Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) dummy IPP->dummy DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->dummy GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase bFarnesene This compound FPP->bFarnesene Farnesene Synthase (FS) dummy->GPP GPP Synthase

Biosynthesis pathway of this compound from IPP and DMAPP precursors.

Ecological Role and Signaling

This compound is a crucial semiochemical that mediates interactions across different trophic levels.[4] In plants, it is often released as part of a blend of herbivore-induced plant volatiles (HIPVs).[4] These volatiles can directly repel herbivores or indirectly defend the plant by attracting natural enemies (predators and parasitoids) of the herbivores.[4] This "cry for help" establishes a tritrophic interaction between the plant, the herbivore, and the predator.

Ecological Role of this compound Plant Plant Volatiles Release of This compound Plant->Volatiles induces Herbivore Herbivore (e.g., Aphid) Herbivore->Plant feeds on Predator Natural Enemy (e.g., Ladybug) Predator->Herbivore preys on Volatiles->Herbivore repels Volatiles->Predator attracts

Tritrophic interaction mediated by this compound.

Experimental Protocols

The extraction, identification, and quantification of this compound from natural sources require precise analytical techniques.

Protocol 1: Headspace Volatile Collection

This method is suitable for collecting volatile compounds emitted by living plants or insects with minimal disturbance.

  • Enclosure: Place the sample (e.g., a plant leaf, an aphid colony on a leaf) in a sealed, inert container (e.g., a glass chamber or a Tedlar bag).

  • Airflow: Pass a purified, hydrocarbon-free airstream through the chamber at a controlled flow rate.

  • Trapping: The exiting air is passed through an adsorbent trap containing materials like Porapak Q, Tenax TA, or activated charcoal to capture the volatile organic compounds.

  • Elution/Desorption: The trapped compounds are then eluted with a high-purity solvent (e.g., hexane (B92381) or dichloromethane) or thermally desorbed directly into the analytical instrument.

Protocol 2: Solvent Extraction

This method is used for extracting farnesenes from plant tissues or essential oils.

  • Sample Preparation: Homogenize a known weight of fresh or dried plant material to increase the surface area.

  • Extraction: Macerate the homogenized sample in a suitable organic solvent (e.g., hexane, pentane, or diethyl ether) for a defined period. The use of an internal standard is recommended for accurate quantification.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The solvent is then carefully evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the sample.

  • Analysis: The resulting extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating, identifying, and quantifying volatile compounds like this compound.

  • Injection: The extracted sample is injected into the GC.

  • Separation: The compounds are vaporized and separated based on their boiling points and affinity for the stationary phase of the GC column (a nonpolar or semi-polar column is typically used for terpenes).

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (fragmentation pattern) serves as a "molecular fingerprint" and is compared against spectral libraries (e.g., NIST, Wiley) for positive identification.

  • Quantification: The abundance of the compound is determined by integrating the area of its corresponding peak in the chromatogram, often relative to an internal standard.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Natural Source (Plant/Insect) Headspace Headspace Collection Sample->Headspace Solvent Solvent Extraction Sample->Solvent GCMS GC-MS Analysis Headspace->GCMS Solvent->GCMS ID Identification (Mass Spectra Library) GCMS->ID Quant Quantification (Peak Integration) GCMS->Quant

General workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring sesquiterpene with significant roles in chemical ecology. While often found in lower concentrations than its trans isomer, it is an important component of the volatile profiles of many plants and insects. Its biosynthesis from FPP is catalyzed by specific synthases, and its emission is a key signal in plant defense and insect communication. The detailed protocols for its extraction and analysis using techniques like GC-MS are crucial for researchers in natural product chemistry, entomology, and drug development to further elucidate its functions and potential applications.

References

The Multifaceted Role of cis-beta-Farnesene and its Isomers in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesene (B8742651), a sesquiterpene hydrocarbon, is a cornerstone of chemical communication in the insect world. This technical guide provides an in-depth exploration of the functions of farnesene isomers, with a primary focus on the well-documented (E)-β-farnesene, a key alarm pheromone in numerous aphid species. While the cis-beta (or (Z)-β-) isomer is less studied, its presence and potential modulatory roles are considered. We delve into the biosynthetic pathways, summarize critical quantitative data on behavioral effects, and provide detailed experimental protocols for its study. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz visualizations. This document aims to be a comprehensive resource for professionals in chemical ecology, integrated pest management, and drug development, fostering a deeper understanding and application of farnesene in innovative pest control and beyond.

Introduction: The Chemical Language of Insects

Insects employ a sophisticated chemical vocabulary to navigate their environment, locate mates and food sources, and evade predators. These chemical signals, or semiochemicals, are fundamental to their survival and reproductive success. Pheromones, a class of semiochemicals for intraspecific communication, are of particular interest. Among these, the sesquiterpene farnesene has garnered significant attention for its diverse biological activities.[1] Farnesene exists in several isomeric forms, with (E)-β-farnesene being the most biologically prominent in insect communication, particularly as an alarm pheromone.[1]

(E)-β-farnesene (EβF) is widely recognized as the primary, and often sole, component of the alarm pheromone in a multitude of aphid species.[1] When an aphid is attacked by a predator, it releases this volatile compound from its cornicles, triggering an immediate dispersal of nearby conspecifics.[1] This alarm response is a crucial survival mechanism that significantly influences aphid population dynamics. Beyond this critical role, farnesene isomers are also implicated as sex pheromones in some insect orders.

Biosynthesis of Farnesene in Insects

Farnesene is a 15-carbon isoprenoid compound synthesized via the terpenoid biosynthetic pathway. The universal precursor for all sesquiterpenes, including farnesene, is farnesyl pyrophosphate (FPP). FPP itself is produced through the mevalonate (B85504) (MVA) pathway. The crucial final step in farnesene biosynthesis is the conversion of FPP to the specific farnesene isomer, a reaction catalyzed by a terpene synthase, such as (E)-β-farnesene synthase.[1] The biosynthesis of farnesenes has been extensively studied, and these compounds are synthesized via the mevalonate pathway, with the final step being the conversion of farnesyl pyrophosphate into farnesene by a farnesene synthase.[2]

Role of β-Farnesene in Insect Behavior

The behavioral responses of insects to farnesene are often dose-dependent and context-specific. The most well-documented role is that of (E)-β-farnesene as the aphid alarm pheromone.

(E)-β-Farnesene: The Aphid Alarm Pheromone

(E)-β-farnesene is the principal alarm pheromone for a wide array of aphid species, including major agricultural pests such as Myzus persicae (green peach aphid) and Aphis fabae (black bean aphid).[1] The perception of EβF by neighboring aphids elicits a suite of defensive behaviors:

  • Cessation of Feeding: Aphids promptly withdraw their stylets from the host plant.[1][3]

  • Dispersal: Individuals will walk or drop away from the source of the alarm signal.[1][3]

  • Increased Production of Winged Offspring: In some instances, prolonged exposure to EβF can lead to a higher proportion of alate (winged) offspring, which facilitates dispersal to new host plants.[3]

The high volatility of EβF is crucial for an effective alarm system, allowing for rapid signal transmission and dissipation.[1] Interestingly, some plants also produce EβF, potentially as a defensive mechanism to repel aphids or attract their natural enemies.[4]

Quantitative Data on Behavioral Responses

The following tables summarize quantitative data from various studies on the behavioral effects of farnesene isomers on insects.

Table 1: Behavioral Responses of Aphids to (E)-β-Farnesene

Aphid Species(E)-β-Farnesene ConcentrationObserved BehaviorReference
Myzus persicae10 p.p.m. (exposed for 12 min)Maximum agitation (33.3% of individuals)[4]
Acyrthosiphon pisumNot specifiedRepellency in Y-olfactometer assays[5]
Myzus persicaeVolatiles from transgenic plantsStrong alarm response[6]
Aphis fabae1 ng and 10 ngAlarm response in 41 of 59 tested species[7]

Table 2: Effects of (E)-β-Farnesene on Other Insects

Insect Species(E)-β-Farnesene ConcentrationObserved BehaviorReference
Spodoptera exigua4 g/kg in artificial dietReduced larval survival and adult fecundity[8]
Chilo suppressalis0.8 g/kg in artificial dietIncreased duration of 2nd and 3rd larval instars[9]

Signaling Pathway and Perception

The perception of farnesene by insects initiates a signaling cascade within their olfactory system. This process begins with the detection of the pheromone molecule by specialized odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensilla on the insect's antennae.

The current understanding of the olfactory signal transduction pathway in insects suggests the following sequence of events:

  • Binding to Odorant-Binding Proteins (OBPs): Volatile molecules like farnesene enter the sensilla through pores and are bound by Odorant-Binding Proteins (OBPs) in the sensillar lymph. These proteins are thought to solubilize and transport the hydrophobic odorants to the receptors.[10][11][12][13]

  • Receptor Activation: The odorant-OBP complex interacts with an Odorant Receptor (OR) complex on the dendritic membrane of an ORN. This complex is typically a heterodimer of a specific OR and a highly conserved co-receptor (Orco).[10][14]

  • Signal Transduction: The activation of the OR/Orco complex can lead to the opening of an ion channel, causing a depolarization of the neuron and the generation of an action potential.[14] There is also evidence for the involvement of G-protein coupled second messenger pathways in some instances.[14]

  • Signal Termination: The signal is terminated by the degradation of the odorant by Odorant-Degrading Enzymes (ODEs) present in the sensillar lymph.

Signal_Transduction_Pathway Olfactory Signal Transduction of Farnesene cluster_sensillum Sensillum Farnesene Farnesene OBP OBP Farnesene->OBP Binding Farnesene-OBP Complex Farnesene-OBP Complex OBP->Farnesene-OBP Complex OR/Orco Complex OR/Orco Complex Farnesene-OBP Complex->OR/Orco Complex Activation ODE ODE Farnesene-OBP Complex->ODE Degradation Ion Channel Opening Ion Channel Opening OR/Orco Complex->Ion Channel Opening Depolarization Depolarization Ion Channel Opening->Depolarization Action Potential Action Potential Depolarization->Action Potential Brain Brain Action Potential->Brain Signal to CNS Degraded Farnesene Degraded Farnesene ODE->Degraded Farnesene GCMS_Workflow GC-MS Analysis Workflow Sample_Collection Sample Collection (e.g., Insect Gland) SPME Solid-Phase Microextraction (SPME) Sample_Collection->SPME GC_Injection GC Injection & Separation SPME->GC_Injection MS_Detection Mass Spectrometry (MS) Detection GC_Injection->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis Wind_Tunnel_Workflow Wind Tunnel Bioassay Workflow Setup Wind Tunnel Setup (Laminar Airflow, Odor Source) Insect_Acclimation Insect Acclimation Setup->Insect_Acclimation Insect_Release Insect Release (Downwind) Insect_Acclimation->Insect_Release Behavioral_Observation Behavioral Observation (Video Recording) Insect_Release->Behavioral_Observation Data_Analysis Data Analysis (Quantification of Behaviors) Behavioral_Observation->Data_Analysis

References

cis-beta-Farnesene as an aphid alarm pheromone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on cis-beta-Farnesene as an Aphid Alarm Pheromone

Executive Summary

(E)-β-farnesene (EβF), a naturally occurring sesquiterpene, is the primary, and often sole, component of the alarm pheromone for a vast number of aphid species within the Aphidinae subfamily.[1][2] When physically threatened by predators or parasitoids, aphids release EβF from their cornicles, specialized dorsal tubes.[1][3] This chemical signal induces a suite of immediate, dose-dependent escape behaviors in nearby conspecifics, including cessation of feeding, withdrawal of stylets, and dispersal by walking or dropping off the host plant.[4][5] Beyond this immediate alarm response, prolonged exposure can influence aphid development, leading to the production of more winged (alate) offspring capable of migrating away from danger.[1][6] EβF also functions as a kairomone, attracting a variety of aphid natural enemies, such as ladybirds, lacewings, and parasitoid wasps, to the location of the distressed aphids.[1][7] This dual functionality makes EβF a molecule of significant interest for integrated pest management (IPM) strategies. However, its practical application is hindered by its high volatility and chemical instability.[1][8] Research is ongoing to develop more stable synthetic analogues and to engineer plants capable of producing EβF constitutively as a novel form of pest resistance.[8][9]

Chemoreception and Signaling

The perception of (E)-β-farnesene by an aphid initiates a rapid signaling cascade that culminates in an observable behavioral response. This process begins with the detection of the pheromone by specialized olfactory neurons in the aphid's antennae.

Molecular Perception

While the complete signal transduction pathway for EβF in aphids is not fully elucidated, it is understood to follow the general principles of insect olfaction. EβF molecules are detected by odorant-binding proteins (OBPs) within the antennae.[8][10] These proteins are thought to transport the hydrophobic pheromone molecules to odorant receptors on the surface of olfactory sensory neurons. Several derivatives of EβF have been shown to bind to the odorant-binding proteins of the pea aphid, Acythosiphon pisum.[8] The interaction between EβF and its specific receptor triggers a downstream signaling cascade, leading to neuron depolarization and the transmission of an electrical signal to the brain, which then orchestrates the appropriate behavioral response.

cluster_0 Antennal Sensillum cluster_1 Central Nervous System EBF (E)-β-Farnesene OBP Odorant-Binding Protein (OBP) EBF->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron OR->Neuron Activation Brain Antennal Lobe (Brain) Neuron->Brain Signal Transduction Behavior Behavioral Response (e.g., Dispersal) Brain->Behavior Initiation

Fig. 1: Conceptual signaling pathway for (E)-β-farnesene perception in aphids.
Behavioral Responses

Upon perception of EβF, aphids exhibit a range of dose-dependent defensive behaviors:

  • Immediate Alarm: The most common responses are to immediately stop feeding, withdraw their piercing-sucking stylets from the plant tissue, and move away from the pheromone source.[5]

  • Dispersal: Aphids may disperse by walking away from the danger zone or by dropping off the host plant entirely.[3][4] The type of dispersive response can vary by species and pheromone concentration; some species walk at low dosages and fall at high dosages.[4] The presence of EβF has been shown to increase aphid dropping behavior by nearly 15-fold.[4]

  • Winged Morph Production: Prolonged or repeated exposure to EβF can induce the production of a higher proportion of winged (alate) offspring in subsequent generations.[1][6] This is a long-term strategy to escape deteriorating or dangerous conditions. Field experiments have confirmed this wing-inducing effect.[11]

Quantitative Data on (E)-β-Farnesene Effects

The effectiveness of EβF and the responses it elicits have been quantified across numerous aphid species and experimental conditions.

Table 1: Behavioral Response Thresholds of Various Aphid Species to (E)-β-Farnesene

This table summarizes the dosage of EβF required to disperse 50% of the tested aphid population for various species, highlighting the range of sensitivity.

Aphid SpeciesSubfamilyDosage for 50% Dispersal (ng)Primary Dispersal MethodReference
Myzus persicae (Green Peach Aphid)Aphidinae0.03 (non-feeding alates)Walking / Falling[12]
Acyrthosiphon pisum (Pea Aphid)Aphidinae0.02Walking / Falling[4]
Aphis fabae (Black Bean Aphid)AphidinaeNot specifiedWalking[4]
Most Sensitive Species (unspecified)Aphidinae/Chaitophorinae0.02Walking / Falling[4]
Least Sensitive Species (unspecified)Aphidinae/Chaitophorinae100Walking[4]
Table 2: (E)-β-Farnesene Production in Aphids and Transgenic Plants

This table provides data on the quantity of EβF produced by different aphid species and by genetically engineered Arabidopsis thaliana plants.

Source OrganismEβF Production Rate / AmountReference
Myzus persicae8.39 ± 1.19 ng per individual[4]
Aphis craccivora6.02 ± 0.82 ng per individual[4]
Aphis fabae2.04 ± 0.33 ng per individual[4]
Transgenic Arabidopsis thaliana (FS12-4 line)205 ng/h from a single plant[1]
Transgenic Medicago sativa5.92 to 13.09 ng/day per gram fresh tissue[13]
Table 3: Effects of (E)-β-Farnesene Exposure on Aphid Development and Fecundity

This table details the sublethal impacts of EβF on the life-history traits of the cotton aphid, Aphis gossypii.

Life Stage ExposedParameter AffectedObservationReference
First InstarAdult FecunditySignificantly lower than control[14]
First InstarAdult WeightSignificantly lighter than control[14]
First & Third InstarsDevelopmental TimeSignificantly prolonged[14]
All Nymphal StagesSurvival RateNo significant difference from control[14]

Experimental Protocols

Standardized methodologies are crucial for studying the effects of EβF. Below are protocols for key experimental procedures.

Pheromone Collection and Analysis

This protocol describes the collection of volatile compounds, including EβF, from live aphids for identification and quantification.

Methodology:

  • Aphid Collection: A colony of aphids (e.g., 20-30 individuals) is placed in a small, enclosed glass chamber.

  • Volatile Entrainment: Purified air is passed over the aphids to carry their emitted volatiles.

  • Trapping: The air is then passed through a trap containing an adsorbent material (e.g., Porapak Q) or captured using Solid Phase Microextraction (SPME). The SPME fiber is exposed to the headspace above the aphids.[15]

  • Elution/Desorption: Volatiles are eluted from the adsorbent trap with a solvent (e.g., hexane) or thermally desorbed from the SPME fiber in the injection port of a gas chromatograph.

  • Analysis: The sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate, identify, and quantify the compounds. EβF is identified by comparing its mass spectrum and retention time to that of a synthetic standard.[15]

Start Start: Aphid Colony Chamber Place aphids in a sealed chamber Start->Chamber SPME Expose SPME fiber to headspace Chamber->SPME Volatile release GCMS_Inject Thermally desorb fiber in GC-MS injector SPME->GCMS_Inject Analysis Separate, Identify & Quantify (GC-MS Analysis) GCMS_Inject->Analysis End End: Data Output Analysis->End

Fig. 2: Experimental workflow for volatile collection and analysis using SPME-GC-MS.
Aphid Behavioral Bioassay

This protocol is used to observe and quantify the alarm response of aphids to EβF.

Methodology:

  • Arena Setup: A group of aphids (e.g., 10-20) is allowed to settle and begin feeding on a leaf disc placed in a petri dish.

  • Pheromone Application: A small piece of filter paper is treated with a precise amount of synthetic EβF dissolved in a solvent (e.g., hexane). A control paper is treated with the solvent only.

  • Exposure: The treated filter paper is introduced into the petri dish, near the aphid colony.

  • Observation: The behavior of the aphids is recorded for a set period (e.g., 15 minutes). Key metrics include the number of aphids that stop feeding, walk away, or drop from the leaf disc.[16]

  • Data Analysis: The percentage of aphids exhibiting an alarm response in the treatment group is compared to the control group using appropriate statistical tests.

Start Start: Settled Aphids on Leaf Disc Prep_Pheromone Apply EBF solution to filter paper Start->Prep_Pheromone Prep_Control Apply solvent only to filter paper Start->Prep_Control Introduce Place paper in Petri Dish Prep_Pheromone->Introduce Prep_Control->Introduce Record Record aphid behavior (e.g., moving, dropping) for 15 min Introduce->Record Analyze Compare % response (Treatment vs. Control) Record->Analyze End End: Results Analyze->End

Fig. 3: Experimental workflow for a standard aphid behavioral bioassay.
Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the collective electrical response of the olfactory sensory neurons in an aphid's antenna to a volatile stimulus.

Methodology:

  • Antenna Preparation: An antenna is excised from a live aphid. The tip and base of the antenna are carefully placed into two separate electrodes containing a conductive solution.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna.

  • Pheromone Puff: A pulse of air carrying a known concentration of EβF is injected into the continuous air stream for a short duration (e.g., 0.5-1.0 seconds).

  • Signal Recording: The electrical potential difference (depolarization) between the two electrodes is amplified and recorded. This negative voltage deflection is the EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared to the response elicited by a solvent control and other compounds to determine the antenna's sensitivity to EβF.

Start Start: Excised Aphid Antenna Mount Mount antenna between two electrodes Start->Mount Airflow Establish continuous humidified airflow Mount->Airflow Puff Inject EBF pulse into airflow Airflow->Puff Record Amplify and record voltage change (mV) Puff->Record Stimulus Analyze Measure response amplitude vs. control Record->Analyze End End: EAG Response Data Analyze->End

Fig. 4: Experimental workflow for electroantennography (EAG).

Biosynthesis of (E)-β-Farnesene

The production of EβF in aphids is a complex biological process. Recent studies indicate that the alarm pheromone is synthesized by the aphids themselves via the glycolysis and isoprenoid pathways, under the regulation of the insulin (B600854) signaling pathway.[17] Host plants and the obligate endosymbiont Buchnera aphidicola have been excluded as the direct sources for EβF released by aphids.[17] The biosynthesis begins with basic metabolites and proceeds through the isoprenoid pathway, where key enzymes like farnesyl diphosphate (B83284) synthase (FPPS) play a crucial role in producing the precursor farnesyl diphosphate (FDP).[9][17] This precursor is then converted into EβF. Starvation stress has been shown to significantly reduce the quantity of EβF produced, indicating a direct link between nutritional status and defense capability.[17]

cluster_0 Regulatory & Precursor Pathways cluster_1 Isoprenoid Pathway Insulin Insulin Signaling Pathway Glycolysis Glycolysis Pathway Insulin->Glycolysis Regulates MVA Mevalonate Pathway Insulin->MVA Regulates AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA Produces AcetylCoA->MVA IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP via HMGR etc. FDP Farnesyl Diphosphate (FDP) IPP_DMAPP->FDP via FPPS1/2 EBF_Synthase (E)-β-farnesene Synthase FDP->EBF_Synthase EBF (E)-β-Farnesene EBF_Synthase->EBF Synthesizes

Fig. 5: Biosynthetic pathway of (E)-β-farnesene in aphids.

Conclusion and Future Directions

(E)-β-farnesene is a critical semiochemical that governs fundamental survival behaviors in aphids and mediates interactions across multiple trophic levels. Its role as a potent repellent for aphids and an attractant for their natural enemies presents a compelling case for its use in sustainable agriculture.[1][4] The primary challenges to its widespread application—volatility and instability—are being actively addressed through the chemical synthesis of more robust analogues and the development of transgenic crops that can produce and release the pheromone directly.[1][8] Future research should focus on optimizing the field application of EβF-based products, further clarifying the precise molecular mechanisms of its perception and signal transduction, and exploring the synergistic effects of EβF with other semiochemicals for enhanced pest control efficacy.

References

A Technical Guide to (E)-β-Farnesene in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-β-farnesene (EBF) is a sesquiterpene that plays a pivotal role in plant defense against herbivorous insects, particularly aphids. This volatile organic compound functions as an alarm pheromone for many aphid species, inducing dispersal and other predator-avoidance behaviors.[1][2][3] Furthermore, plants have co-opted this signal, releasing EBF upon herbivore attack to repel aphids directly and to attract their natural enemies, such as predators and parasitoids, in a process known as indirect defense.[4][5][6][7] This technical guide provides an in-depth overview of the biosynthesis of EBF in plants, its role in direct and indirect defense, and detailed experimental protocols for its study. Quantitative data on EBF emissions and its behavioral effects are summarized, and key signaling pathways and experimental workflows are visualized.

Introduction

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores. Among these are volatile organic compounds (VOCs) that can act as direct repellents or toxins, or as indirect defense signals to recruit natural enemies of the herbivores. (E)-β-farnesene is a key player in these interactions, most notably as the primary component of the aphid alarm pheromone.[1][2] When attacked, aphids release EBF from their cornicles, signaling danger to nearby conspecifics and causing them to cease feeding and disperse.[4] Many plant species also emit EBF, often as part of a blend of herbivore-induced plant volatiles (HIPVs).[8][9] This plant-derived EBF can directly repel aphids and also serves as a kairomone for predators and parasitoids, effectively turning the aphid's own alarm signal against them.[2][10] The dual role of EBF in both direct and indirect plant defense makes it a compelling target for the development of novel pest management strategies.

Biosynthesis of (E)-β-Farnesene in Plants

The biosynthesis of EBF in plants occurs via the isoprenoid pathway. The core pathway involves the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[11]

The subsequent steps leading to EBF are:

  • Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase condenses one molecule of DMAPP and one molecule of IPP to form the ten-carbon GPP.[11]

  • Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase (FPS) catalyzes the head-to-tail condensation of GPP with another molecule of IPP to produce the fifteen-carbon farnesyl diphosphate (FPP).[11] FPP is a key precursor for various isoprenoids, including sesquiterpenes.

  • Synthesis of (E)-β-Farnesene: The final step is the conversion of FPP to EBF, a reaction catalyzed by a specific class of terpene synthases (TPS) known as (E)-β-farnesene synthases.[11]

The production of EBF is often induced by herbivore damage, a process mediated by phytohormones like jasmonic acid (JA).[8][11]

G Figure 1: Biosynthesis of (E)-β-Farnesene in Plants cluster_cytosol Cytosol (MVA Pathway) cluster_plastid Plastid (MEP Pathway) MVA Mevalonate Pathway IPP_cytosol IPP MVA->IPP_cytosol DMAPP_cytosol DMAPP IPP_cytosol->DMAPP_cytosol Isomerase GPP_synthase Geranyl Diphosphate Synthase IPP_cytosol->GPP_synthase FPP_synthase Farnesyl Diphosphate Synthase (FPS) IPP_cytosol->FPP_synthase DMAPP_cytosol->GPP_synthase MEP Methylerythritol 4-Phosphate Pathway IPP_plastid IPP MEP->IPP_plastid DMAPP_plastid DMAPP IPP_plastid->DMAPP_plastid Isomerase GPP Geranyl Diphosphate (GPP) GPP_synthase->GPP FPP Farnesyl Diphosphate (FPP) FPP_synthase->FPP EBF_synthase (E)-β-Farnesene Synthase (TPS) EBF (E)-β-Farnesene EBF_synthase->EBF GPP->FPP_synthase FPP->EBF_synthase

Biosynthesis pathway of (E)-β-Farnesene.

Role in Direct and Indirect Plant Defense

Direct Defense: Aphid Repellency

EBF released from plants can directly repel aphids, causing them to cease feeding, move away from the source, and in some cases, drop off the plant.[2][3] This response is dose-dependent, with higher concentrations of EBF generally eliciting a stronger and more rapid alarm response.[4] Transgenic plants engineered to constitutively emit EBF have demonstrated increased resistance to aphid infestation.[10][12]

Indirect Defense: Attraction of Natural Enemies

In addition to its direct effects on aphids, plant-emitted EBF acts as a kairomone, attracting natural enemies of aphids, such as predatory lacewings and parasitic wasps.[2][10][11] This tritrophic interaction is a classic example of indirect plant defense, where the plant recruits the "enemies of its enemies" to reduce herbivore pressure. The attraction of natural enemies to EBF can significantly increase predation and parasitism rates on aphid populations.

G Figure 2: Role of (E)-β-Farnesene in Tritrophic Interactions plant Plant EBF (E)-β-Farnesene plant->EBF Herbivore-induced emission aphid Aphid aphid->plant Feeds on aphid->EBF Alarm pheromone release predator Predator / Parasitoid predator->aphid Attacks EBF->aphid Repels / Alarms EBF->predator Attracts

Tritrophic interactions involving (E)-β-Farnesene.

Quantitative Data

The following tables summarize quantitative data on the emission of (E)-β-farnesene from plants and its behavioral effects on aphids.

Table 1: (E)-β-Farnesene Emission from Transgenic Plants

Plant SpeciesGenetic ModificationEmission Rate (ng/day/g fresh tissue)Reference
Nicotiana tabacumOverexpression of AaβFS11.55 - 4.65[12]
Nicotiana tabacumOverexpression of AaβFS21.55 - 4.65[12]
Medicago sativaOverexpression of AaEβF synthase gene5.92 - 13.09[13]
Arabidopsis thalianaOverexpression of FPS2Variable, significant increase over control[4]

Table 2: Dose-Dependent Behavioral Response of Myzus persicae to (E)-β-Farnesene

Concentration (ppm)Exposure Time (min)Aphid Agitation (%)Reference
0.000586.66[4]
101233.3[4]

Experimental Protocols

Volatile Collection and GC-MS Analysis

This protocol describes the collection of airborne volatiles from plants and their analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Volatile collection system (push-pull system)

  • Glass collection chambers or oven bags

  • Charcoal-filtered air source

  • Vacuum pump

  • Sorbent tubes (e.g., packed with Porapak Q or Tenax TA)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Solvents (e.g., dichloromethane, hexane)

  • Internal standard (e.g., nonyl acetate)

Procedure:

  • Enclose the plant or part of the plant in a glass chamber or oven bag.

  • Push charcoal-filtered air into the chamber at a constant flow rate (e.g., 1 L/min).

  • Pull air out of the chamber through a sorbent tube at a slightly lower flow rate (e.g., 0.8 L/min) to create positive pressure and prevent contamination.

  • Collect volatiles for a defined period (e.g., 4-8 hours).

  • Elute the trapped volatiles from the sorbent tube with a suitable solvent (e.g., 200 µL of dichloromethane) containing a known amount of an internal standard.

  • Analyze a 1-2 µL aliquot of the eluate by GC-MS.

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST).

  • Quantify the compounds by comparing their peak areas to that of the internal standard.

G Figure 3: Experimental Workflow for Volatile Collection and GC-MS Analysis plant Plant in Collection Chamber air_out Air Out to Sorbent Tube plant->air_out air_in Charcoal-filtered Air In air_in->plant sorbent_tube Sorbent Tube air_out->sorbent_tube elution Elution with Solvent + Internal Std. sorbent_tube->elution gc_ms GC-MS Analysis elution->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Workflow for volatile collection and analysis.
Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to an odorant stimulus.

Materials:

  • Live insect (e.g., aphid, parasitoid)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • EAG amplifier

  • Data acquisition system

  • Odor delivery system (olfactometer)

  • Test compounds and solvent (e.g., hexane)

Procedure:

  • Immobilize the insect.

  • Excise an antenna and mount it between two electrodes filled with electrolyte solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

  • Deliver a continuous stream of humidified, charcoal-filtered air over the antenna to establish a stable baseline.

  • Introduce a puff of air containing the test compound into the airstream.

  • Record the resulting depolarization of the antennal potential (the EAG response).

  • Measure the amplitude of the EAG response in millivolts (mV).

  • Test a range of concentrations to generate a dose-response curve.

Behavioral Assays

Behavioral assays are used to determine the effect of EBF on insect behavior. A common setup is the Y-tube olfactometer.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered, humidified air source

  • Odor sources (e.g., filter paper with test compound, transgenic plant)

  • Test insects

Procedure:

  • Set up the Y-tube olfactometer with a continuous airflow through both arms.

  • Place the odor source in one arm (treatment) and a control (e.g., solvent only, wild-type plant) in the other arm.

  • Introduce an insect at the base of the Y-tube.

  • Observe the insect's choice of arm and the time spent in each arm for a defined period.

  • Record the number of insects choosing the treatment arm versus the control arm.

  • Analyze the data statistically to determine if there is a significant preference or avoidance of the treatment.

G Figure 4: Y-Tube Olfactometer Experimental Setup olfactometer Airflow In Y-Tube Insect Release Point arm1 Arm 1: Treatment (EBF source) olfactometer:f1->arm1 arm2 Arm 2: Control olfactometer:f1->arm2

Y-Tube olfactometer setup for behavioral assays.

Conclusion

(E)-β-farnesene is a multifaceted semiochemical that plays a crucial role in plant defense against aphids. Its dual function as a direct repellent and an indirect defense signal makes it a promising tool for the development of sustainable pest control strategies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate and harness the potential of EBF in agriculture and beyond. The ability to engineer plants to produce and release EBF opens up new avenues for developing crops with enhanced resistance to aphid pests.

References

Ecological Significance of cis-beta-Farnesene Release: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-β-farnesene (EβF) is a sesquiterpene of profound ecological importance, acting as a critical semiochemical in multitrophic interactions. It is best known as the principal component of the aphid alarm pheromone, which triggers defensive behaviors in aphid colonies. Additionally, EβF is released by many plants, particularly in response to herbivory, where it functions to repel pests and attract their natural enemies. This technical guide provides a comprehensive overview of the biosynthesis, ecological functions, and quantitative impact of EβF. It includes detailed experimental protocols for the collection, analysis, and behavioral assessment of this volatile compound, alongside diagrams of key biological pathways and experimental workflows to support advanced research and development.

Introduction

Volatile organic compounds (VOCs) are pivotal in mediating interactions between organisms. Among them, the sesquiterpene (E)-β-farnesene plays a central role in chemical communication networks involving plants, herbivores, and their natural enemies.[1][2] For many aphid species, EβF is the primary, and sometimes sole, component of their alarm pheromone, released from the cornicles upon predator attack to induce dispersal and escape behaviors in conspecifics.[3][4] This same compound is also utilized by plants as a defensive chemical. When damaged by herbivores, many plant species release EβF as part of a blend of herbivore-induced plant volatiles (HIPVs) that can directly repel aphids and indirectly defend the plant by attracting predators and parasitoids.[5][6] Understanding the ecological significance of EβF provides a foundation for its potential application in sustainable pest management strategies.[7]

Biosynthesis of (E)-β-farnesene

The biosynthesis of EβF in both plants and insects originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are used to form the C15 compound farnesyl diphosphate (FPP), the direct substrate for EβF synthesis.[8][9]

  • In Plants: FPP is synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[9]

  • In Aphids: Aphids are thought to rely on the MVA pathway for FPP production.[8]

In the final step, the enzyme (E)-β-farnesene synthase (EβFS) catalyzes the conversion of FPP to (E)-β-farnesene.[10][11] The expression of EβFS genes can be constitutive or induced by biotic stress, such as herbivore feeding.[5]

G cluster_plant Plant Biosynthesis cluster_aphid Aphid Biosynthesis MEP MEP Pathway (Plastids) IPP_DMAPP_plant IPP & DMAPP MEP->IPP_DMAPP_plant MVA_plant MVA Pathway (Cytosol) MVA_plant->IPP_DMAPP_plant FPP_plant Farnesyl Diphosphate (FPP) IPP_DMAPP_plant->FPP_plant FPP Synthase Ebf_plant (E)-β-farnesene FPP_plant->Ebf_plant EβFS EbfS_plant Plant (E)-β-farnesene Synthase (EβFS) MVA_aphid MVA Pathway IPP_DMAPP_aphid IPP & DMAPP MVA_aphid->IPP_DMAPP_aphid FPP_aphid Farnesyl Diphosphate (FPP) IPP_DMAPP_aphid->FPP_aphid FPP Synthase Ebf_aphid (E)-β-farnesene FPP_aphid->Ebf_aphid EβFS EbfS_aphid Aphid (E)-β-farnesene Synthase (EβFS)

Caption: Biosynthesis pathways of (E)-β-farnesene in plants and aphids.

Ecological Roles and Quantitative Effects

EβF functions as a potent signaling molecule that influences behavior across multiple trophic levels. Its primary roles include inducing alarm responses in aphids, attracting natural enemies, and directly defending plants.

RoleEmitterReceiverEffective Concentration / Release RateObserved Effect
Alarm Pheromone Aphids (Acyrthosiphon pisum, etc.)Conspecific Aphids1 - 10 ngInduces dispersal and cessation of feeding in field conditions.[4]
Kairomone Aphids / PlantsParasitoid Wasps (Aphidius ervi)0.3 - 30.0 µgAttraction of parasitoids to the odor source.[12]
Kairomone Aphids (crushed)Ladybird (Adalia bipunctata)Not specified (olfactometer assay)Attraction of both larvae and adult predators.[13]
Direct Plant Defense Transgenic Alfalfa (Medicago sativa)Pea Aphid (Acyrthosiphon pisum)5.92 - 13.09 ng/day/g FWRepellence of aphids in Y-tube olfactometer assays.[14]
Direct Herbivore Impact Artificial DietBeet Armyworm (Spodoptera exigua)0.8 - 4 g/kg of dietReduced larval survival and adult fecundity.[2][3]

Experimental Protocols

Protocol for Volatile Collection: Dynamic Headspace Sampling

This method is used to collect VOCs, including EβF, released from plants or insect colonies.

  • Enclosure: Carefully enclose the plant material (e.g., a single leaf or whole plant) in an inert volatile collection chamber, such as a glass container or a PET oven bag.[15]

  • Air Supply (Push): Provide a stream of purified, humidified air into the chamber at a controlled flow rate (e.g., 1.0 - 1.5 L/min). The air is purified by passing it through a filter containing activated charcoal or other adsorbents.[16][17]

  • Volatile Trapping (Pull): Draw air out of the chamber through an adsorbent trap at a slightly lower flow rate (e.g., 0.75 - 1.0 L/min) to maintain positive pressure and prevent contamination from ambient air. The trap contains a polymer adsorbent like Tenax® TA, suitable for trapping sesquiterpenes.[15][17]

  • Elution/Desorption: After a set collection period (e.g., 1-24 hours), the trapped volatiles are recovered. This is done either by eluting the trap with a solvent (e.g., hexane (B92381) or dichloromethane) for GC-MS analysis or by direct thermal desorption into the GC inlet.

Protocol for Behavioral Analysis: Y-Tube Olfactometer Assay

The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses and preference.[18][19]

  • Apparatus Setup: A Y-shaped glass tube is positioned horizontally or vertically. A purified, humidified air stream is split and passed through each of the two arms at a controlled rate (e.g., 250 ml/min).[20]

  • Odor Source: The treatment odor (e.g., a synthetic standard of EβF on filter paper, or air passed over a transgenic plant) is introduced into the airflow of one arm. The other arm receives a control stimulus (e.g., solvent only, or air from a non-transgenic plant).[14]

  • Insect Release: A single insect (e.g., an aphid or a parasitoid) is introduced at the base of the Y-tube.[18]

  • Data Collection: The insect's choice is recorded when it moves a set distance into one of the arms (e.g., 5 cm) and remains for a minimum period (e.g., 20-30 seconds).[19] The time taken to make a choice can also be recorded. The experiment is replicated multiple times (e.g., 50-100 insects) to allow for statistical analysis (e.g., Chi-squared test).

  • Controls: The positions of the treatment and control arms are regularly switched to control for any positional bias. The apparatus is thoroughly cleaned with solvent (e.g., ethanol) and baked between trials to prevent cross-contamination.[20]

G cluster_workflow General Experimental Workflow collection Volatile Collection (Dynamic Headspace) analysis Chemical Identification & Quantification (GC-MS) collection->analysis Elution or Thermal Desorption assay Behavioral Assay (Y-tube Olfactometer) analysis->assay informs stimulus choice and concentration

Caption: A typical experimental workflow for studying plant or insect volatiles.

Signaling and Perception

The ecological effects of EβF are contingent on its detection by receiving organisms. In insects, this is mediated by a complex olfactory system.

  • Binding: Volatile molecules like EβF are thought to be captured by Odorant-Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) within the sensillar lymph of insect antennae.[1]

  • Receptor Activation: The OBP-EβF complex then interacts with a specific Odorant Receptor (OR) located on the membrane of an olfactory sensory neuron. In aphids, OR43 has been identified as a receptor for EβF.[21] In predators like the hoverfly Eupeodes corollae, EcorOR3 and EcorOBP15 are involved in EβF detection.[22]

  • Signal Transduction: Activation of the OR triggers an ion cascade, leading to a nerve impulse that is sent to the antennal lobe and higher brain centers, ultimately resulting in a behavioral response (e.g., dispersal or attraction).

G Plant Plant Ebf (E)-β-farnesene Plant->Ebf Release upon herbivory Aphid Aphid Aphid->Plant Herbivory Aphid->Ebf Release upon attack (Alarm Pheromone) Predator Natural Enemy (e.g., Ladybird, Parasitoid) Predator->Aphid Predation / Parasitism Ebf->Aphid Repels / Induces Dispersal Ebf->Predator Attracts (Kairomone)

Caption: Tritrophic interactions mediated by the release of (E)-β-farnesene.

Conclusion and Future Directions

(E)-β-farnesene is a powerful semiochemical that structures complex ecological communities. Its dual role as an aphid alarm pheromone and a plant defense volatile makes it a prime target for research in pest management. The ability to genetically engineer plants to produce EβF has been demonstrated, offering a promising avenue for developing crops with inherent resistance to aphids.[14][23] Future research should focus on optimizing the release rates and volatile blends in transgenic plants to maximize repellency to pests while enhancing the attraction of beneficial insects, paving the way for novel and sustainable agricultural practices.

References

A Technical Deep Dive into cis-β-Farnesene: From Discovery to Contemporary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of cis-β-farnesene. It covers the initial identification and synthesis of this sesquiterpene, its biosynthesis in plants, its role as a semiochemical, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of biochemistry, entomology, and drug development.

Discovery and History: Unraveling the Isomers

The story of farnesene (B8742651) research begins with the identification of its isomers from natural sources. While (E)-β-farnesene gained early attention as a key component of the aphid alarm pheromone in the 1970s, the distinct discovery and synthesis of the cis (or Z) isomer marked a significant step in understanding the chemical diversity and biological roles of this sesquiterpene family.

A pivotal moment in the history of cis-β-farnesene research was its first chemical synthesis. In 1970, E.F.L.J. Anet reported the synthesis of (Z)-β-farnesene, providing a definitive method for obtaining this specific isomer and enabling further investigation into its unique properties.[1][2][3] This work laid the groundwork for distinguishing it from its more commonly studied trans counterpart.

Initially, much of the research on β-farnesene was driven by its role as an aphid alarm pheromone, a discovery made in the early 1970s by researchers such as Bowers, Edwards, and Kislow.[2] This pheromone, primarily composed of (E)-β-farnesene, is released by aphids upon attack by predators, triggering an escape response in nearby aphids.[4][5][6] While (E)-β-farnesene is the predominant isomer in this context, the presence and bioactivity of other farnesene isomers in various natural systems continue to be an active area of research.

Biosynthesis of cis-β-Farnesene in Plants

cis-β-Farnesene, like other sesquiterpenes, is synthesized in plants through the intricate isoprenoid biosynthetic pathway. The production of its immediate precursor, farnesyl diphosphate (B83284) (FPP), can occur via two independent pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

The biosynthesis of farnesene from FPP is catalyzed by a class of enzymes known as terpene synthases, specifically farnesene synthases. The stereochemical outcome of the reaction, yielding either the cis or trans isomer of β-farnesene, is determined by the specific farnesene synthase enzyme involved.

The following diagram illustrates the general biosynthetic pathway leading to farnesene production:

Farnesene_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_downstream Downstream Pathway (Cytosol) G3P Glyceraldehyde-3-Phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP IPP_MEP IPP DXP->IPP_MEP DMAPP_MEP DMAPP DXP->DMAPP_MEP IPP Isopentenyl Pyrophosphate (IPP) IPP_MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP_MEP->DMAPP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP MVA->DMAPP_MVA IPP_MVA->IPP DMAPP_MVA->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP FPP Synthase cis_beta_Farnesene cis-β-Farnesene FPP->cis_beta_Farnesene cis-β-Farnesene Synthase trans_beta_Farnesene (E)-β-Farnesene FPP->trans_beta_Farnesene (E)-β-Farnesene Synthase

Caption: General overview of the farnesene biosynthesis pathway.

Quantitative Analysis of cis-β-Farnesene in Natural Sources

cis-β-Farnesene is found in the essential oils of various plants, often alongside its (E)-β isomer and other terpenes. The relative abundance of these isomers can vary significantly depending on the plant species, environmental conditions, and the specific plant part being analyzed. The following table summarizes the quantitative analysis of cis-β-farnesene and its related isomers in several plant species.

Plant SpeciesPlant PartCompoundConcentration (%)Analytical MethodReference
Artemisia herba-albaAerial Partscis-β-Farnesene7.53 ± 1.31GC-MS[7]
Artemisia campestrisAerial Partsβ-Farnesene (isomer not specified)11.12 ± 1.50GC-MS[7]
Mentha x piperita (Peppermint)Leaves(E)-β-Farnesene3.4GC-MS[8]
Humulus lupulus (Hops)Conesβ-Farnesene (isomer not specified)PresentNot Specified[9]
Perilla frutescensLeaves(Z,E)-α-FarneseneIsolatedNot Specified[10]
Solanum berthaultii (Wild Potato)Leaves(E)-β-FarneseneIsolatedNot Specified[2]

Signaling Pathways Modulated by Farnesenes

Farnesenes play crucial roles as signaling molecules in both plant defense and insect communication. The following sections detail the signaling pathways influenced by these sesquiterpenes.

Jasmonic Acid Signaling Pathway in Plants

The biosynthesis of farnesenes in plants is often induced by biotic stress, such as herbivory. This induction is frequently mediated by the jasmonic acid (JA) signaling pathway. Jasmonic acid and its derivatives act as key signaling molecules in plant defense. The core of the JA signaling pathway involves the interaction of the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2.[11][12][13][14][15][16][17]

In the absence of JA-isoleucine (the bioactive form of JA), JAZ proteins bind to and repress MYC2, preventing the transcription of JA-responsive genes, including those encoding farnesene synthases. Upon herbivore attack, JA-Ile levels rise and promote the formation of a COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. This releases MYC2 to activate the expression of downstream genes, including farnesene synthases, resulting in the production of farnesenes.[11][12][13][14][15][16][17]

Jasmonic_Acid_Signaling Herbivory Herbivore Attack JA_Ile JA-Isoleucine Herbivory->JA_Ile Induces COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation Farnesene_Synthase Farnesene Synthase Gene MYC2->Farnesene_Synthase Activates Transcription Farnesene Farnesene Production Farnesene_Synthase->Farnesene

Caption: The core jasmonic acid signaling pathway leading to farnesene production.

Aphid Alarm Pheromone Signaling Pathway

In many aphid species, the detection of (E)-β-farnesene triggers an alarm response. This process is initiated in the aphid's antennae, where olfactory sensory neurons are housed within specialized sensilla. The perception of farnesene involves odorant-binding proteins (OBPs) and odorant receptors (ORs).[18][19][20][21]

OBPs are soluble proteins found in the sensillar lymph that are thought to bind to hydrophobic odorant molecules like farnesene and transport them to the ORs located on the dendritic membrane of olfactory sensory neurons.[18][21] Specific OBPs, such as OBP3 and OBP7 in the pea aphid (Acyrthosiphon pisum), have been shown to bind to (E)-β-farnesene.[18][21]

The binding of farnesene to an OR, which forms a complex with a co-receptor (Orco), is believed to open a non-specific cation channel, leading to the depolarization of the neuron. This generates an action potential that is transmitted to the antennal lobe and then to higher brain centers, ultimately resulting in the characteristic alarm behaviors of stopping feeding, moving away, or dropping off the host plant.

Aphid_Pheromone_Signaling EBF (E)-β-Farnesene OBP Odorant-Binding Protein (OBP) EBF->OBP Binds OR Odorant Receptor (OR) OBP->OR Transports to Neuron Olfactory Sensory Neuron OR->Neuron Activates Orco Orco Co-receptor Orco->OR Forms complex with Brain Antennal Lobe & Higher Brain Centers Neuron->Brain Action Potential Behavior Alarm Behavior (e.g., dropping, dispersal) Brain->Behavior Triggers

Caption: Simplified signaling cascade for aphid alarm pheromone perception.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cis-β-farnesene.

Stereoselective Synthesis of (Z)-β-Farnesene

This protocol is based on the early synthetic work and provides a general method for the stereoselective synthesis of (Z)-β-farnesene.

Objective: To synthesize (Z)-β-farnesene from a suitable precursor.

Materials:

  • (Z)-Nerolidol

  • Phosphoryl chloride (POCl₃)

  • Pyridine (B92270)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Rotary evaporator

  • Chromatography column (silica gel)

  • Hexane

  • Standard laboratory glassware

Procedure:

  • Dissolve (Z)-nerolidol in a minimal amount of anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of phosphoryl chloride in pyridine to the cooled nerolidol (B1678203) solution with constant stirring.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with hexane, to yield pure (Z)-β-farnesene.

  • Characterize the product using NMR, IR, and mass spectrometry to confirm its structure and stereochemistry.[1][2]

Extraction and Quantification of Farnesene Isomers from Plant Material by GC-MS

Objective: To extract and quantify cis-β-farnesene and its isomers from a plant sample.

Materials:

  • Plant material (e.g., leaves, flowers)

  • n-Hexane (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., n-alkane of a suitable chain length)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS or equivalent capillary column

  • Helium (carrier gas)

  • Microsyringe

Procedure:

  • Extraction:

    • Homogenize a known weight of fresh or freeze-dried plant material.

    • Macerate the homogenized tissue in n-hexane containing a known concentration of an internal standard for 24 hours at room temperature.

    • Filter the extract and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a known volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the extract into the GC-MS system.

    • GC Conditions:

      • Injector temperature: 250°C

      • Oven temperature program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Electron ionization at 70 eV.

      • Scan range: m/z 40-400.

  • Data Analysis:

    • Identify the farnesene isomers based on their retention times and comparison of their mass spectra with reference spectra from a library (e.g., NIST).

    • Quantify the amount of each isomer by comparing its peak area to that of the internal standard.

Conclusion

The study of cis-β-farnesene has evolved from its initial chemical synthesis to a broader understanding of its role in complex biological systems. For researchers, this molecule presents a fascinating case study in stereoisomer-specific bioactivity. For drug development professionals, the signaling pathways modulated by farnesenes, particularly in the context of plant defense and insect communication, offer potential targets for the development of novel agrochemicals and pharmaceuticals. Continued research into the biosynthesis, ecological functions, and potential applications of cis-β-farnesene and its related isomers will undoubtedly unveil new opportunities in science and technology.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-β-Farnesene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-β-farnesene and its isomers. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this sesquiterpene. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes associated biochemical pathways.

Physical and Chemical Properties

β-farnesene is a non-cyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2][3] It exists as two primary geometric isomers, cis (Z) and trans (E), which differ in the stereochemistry of the C6-C7 double bond.[4] Both isomers are volatile, oily liquids.[3] The trans-isomer, (E)-β-farnesene, is the more common naturally occurring form and is known to act as an alarm pheromone in aphids.[1][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of cis-β-farnesene and its trans-isomer for comparative analysis.

Table 1: Physical Properties of β-Farnesene Isomers

Propertycis-β-Farnesene ((Z)-isomer)trans-β-Farnesene ((E)-isomer)References
Molecular Formula C₁₅H₂₄C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol 204.35 g/mol [1][2]
Appearance Colorless to light yellow liquidColorless to light yellow liquid[5][6]
Boiling Point 95-107 °C at 3-4 mmHg124 °C at 760 mmHg; 206 °C at 760 mmHg; 272.5 °C at 760 mmHg[3][7][][9]
Density -0.823 - 0.834 g/mL at 25 °C; 0.807 g/cm³[5][7][]
Refractive Index nD³² 1.4780nD²⁰ 1.4840 - 1.4940[3][7]

Table 2: Chemical and Spectroscopic Properties of β-Farnesene Isomers

Propertycis-β-Farnesene ((Z)-isomer)trans-β-Farnesene ((E)-isomer)References
CAS Number 28973-97-918794-84-8[2][6]
IUPAC Name (6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene(6E)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene[1][10]
UV max (hexane) 224 nm (ε 17300)224 nm (ε 14000)[3]
Major Mass Spectra Fragments (m/z) 41, 69, 9341, 69, 93[1][10]

Experimental Protocols

Accurate characterization of farnesene (B8742651) isomers is crucial for research and development. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like farnesene isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms, is commonly used for terpene analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of the sample, diluted in a volatile solvent like hexane (B92381) or ethyl acetate, is injected in split or splitless mode.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure all compounds elute.

  • Mass Spectrometer: Operates in electron ionization (EI) mode, scanning a mass range of, for example, 40-350 amu.

  • Identification: Isomers are identified based on their retention times and comparison of their mass spectra with reference libraries such as the NIST Mass Spectral Library.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules, including the definitive identification of farnesene isomers.

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • ¹H NMR Spectroscopy: Provides information on the proton environment in the molecule. Key signals for β-farnesene include those for vinyl, allylic, and methyl protons. The chemical shifts and coupling constants of the olefinic protons, particularly around the C6-C7 double bond, are critical for distinguishing between the cis and trans isomers.

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton. The chemical shifts of the carbons involved in and adjacent to the C6-C7 double bond are distinct for the cis and trans isomers.[10][11]

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the isomeric structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Analysis: The infrared spectrum of β-farnesene will show characteristic absorption bands for C-H stretching and bending vibrations of alkanes and alkenes, as well as C=C stretching vibrations. The out-of-plane C-H bending vibrations in the fingerprint region can provide further information to distinguish between the cis and trans isomers.[12][13]

Signaling Pathways and Biological Activity

Farnesene isomers have garnered interest in drug development due to their biological activities, particularly their anti-inflammatory effects. While research into the specific mechanisms of cis-β-farnesene is ongoing, the broader class of sesquiterpenes is known to modulate key inflammatory signaling pathways.

Farnesene Biosynthesis Pathway

The biosynthesis of farnesene isomers originates from the mevalonate (B85504) pathway, which produces the universal isoprenoid precursor, farnesyl pyrophosphate (FPP). Specific farnesene synthases then catalyze the conversion of FPP to the different farnesene isomers.

Farnesene_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP cis_beta_Farnesene cis-β-Farnesene FPP->cis_beta_Farnesene (Z)-β-Farnesene Synthase trans_beta_Farnesene trans-β-Farnesene FPP->trans_beta_Farnesene (E)-β-Farnesene Synthase

Farnesene Biosynthesis Pathway
Potential Anti-inflammatory Signaling Pathways

Several studies have indicated that farnesene and other sesquiterpenes possess anti-inflammatory properties. The likely molecular mechanisms involve the modulation of major inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. While direct evidence for cis-β-farnesene is still emerging, the following diagram illustrates a plausible mechanism of action based on current knowledge of related compounds.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK cis_beta_Farnesene cis-β-Farnesene MAPKK MAPKK cis_beta_Farnesene->MAPKK Inhibits cis_beta_Farnesene->IKK Inhibits MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression IkB IkB IKK->IkB phosphorylates NFkB_p50_p65_active Active NF-κB IKK->NFkB_p50_p65_active releases NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_active->Gene_Expression

Potential Anti-inflammatory Signaling

Conclusion

cis-β-Farnesene and its isomers represent a promising class of molecules for further investigation in the field of drug development. Their well-defined physical and chemical properties, coupled with emerging evidence of their biological activity, particularly in modulating inflammatory pathways, make them attractive candidates for therapeutic research. The experimental protocols detailed in this guide provide a solid foundation for the accurate and reliable characterization of these compounds, which is a prerequisite for any advanced preclinical and clinical studies. Future research should focus on elucidating the specific molecular targets of cis-β-farnesene to fully understand its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to cis-β-Farnesene: Molecular Properties, Biosynthesis, Pheromonal Signaling, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-β-Farnesene, a sesquiterpene of significant interest in chemical ecology and biotechnology. This document details its molecular characteristics, biosynthetic pathways, its role as an insect alarm pheromone, and detailed protocols for its analysis.

Molecular Profile of cis-β-Farnesene

cis-β-Farnesene, also known as (Z)-β-farnesene, is one of the stereoisomers of β-farnesene. Its fundamental molecular and physical properties are summarized below.

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
CAS Number 28973-97-9
IUPAC Name (6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene
Appearance Oily liquid
Boiling Point 95-107 °C at 3-4 mmHg

Biosynthesis of cis-β-Farnesene

The biosynthesis of cis-β-Farnesene, like other sesquiterpenes, originates from the isoprenoid pathway. The pathway commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These five-carbon units are sequentially condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). A specific farnesene (B8742651) synthase then catalyzes the conversion of FPP to cis-β-Farnesene.

cis-beta-Farnesene Biosynthesis MVA Mevalonate Pathway (Cytosol) IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP MEP Pathway (Plastids) MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FS Farnesene Synthase FPP->FS Catalysis cBF cis-β-Farnesene FS->cBF

Biosynthesis of cis-β-Farnesene.

Role as an Insect Alarm Pheromone and Signaling Pathway

cis-β-Farnesene is a well-documented alarm pheromone for numerous aphid species. When an aphid is attacked by a predator, it releases droplets of cornicle secretion containing cis-β-farnesene. Nearby aphids detect this chemical cue, triggering defensive behaviors such as halting feeding, moving away from the source, or dropping off the host plant.

The perception of cis-β-Farnesene begins in the insect's antenna. The hydrophobic pheromone molecule is thought to be solubilized and transported through the aqueous sensillar lymph by Odorant-Binding Proteins (OBPs). The OBP-pheromone complex then delivers the farnesene molecule to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). The binding of cis-β-Farnesene to its specific OR, which forms a heterodimer with a co-receptor (Orco), leads to the opening of an ion channel. This results in the depolarization of the neuron and the generation of an action potential, which is then transmitted to the antennal lobe of the insect's brain for processing. While insect ORs are ligand-gated ion channels, there is evidence suggesting that G-protein-coupled signaling cascades may also be involved in modulating the neuronal response.

This compound Signaling Pathway cBF_air cis-β-Farnesene (in air) OBP Odorant-Binding Protein (OBP) cBF_air->OBP Binding in Sensillar Lymph cBF_OBP cBF-OBP Complex OBP->cBF_OBP OR_Orco Odorant Receptor (OR-Orco) cBF_OBP->OR_Orco Delivery to Receptor IonChannel Ion Channel Opening OR_Orco->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain (Antennal Lobe) ActionPotential->Brain Behavior Behavioral Response Brain->Behavior Processing

Pheromonal signaling of cis-β-Farnesene.

Experimental Protocols

Detailed methodologies for the extraction and analysis of cis-β-Farnesene are crucial for research in this field. Below are protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) analysis.

This protocol is designed for the extraction and analysis of volatile compounds, including cis-β-Farnesene, from a plant matrix.

Materials and Reagents:

  • Plant material (e.g., leaves, flowers)

  • 20 mL headspace vials with PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • cis-β-Farnesene standard

  • Internal standard (e.g., n-alkane solution)

  • Heater block or water bath

Procedure:

  • Sample Preparation:

    • Weigh approximately 0.5-1.0 g of fresh plant material and place it into a 20 mL headspace vial.

    • If using an internal standard, add a known amount to the vial.

    • Immediately seal the vial with the septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Precondition the SPME fiber according to the manufacturer's instructions.

    • Place the vial in a heater block or water bath and allow it to equilibrate at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately insert it into the GC injection port for thermal desorption.

    • Injector Temperature: 250°C

    • Desorption Time: 2 minutes (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 5°C/min.

      • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Ionization Energy: 70 eV

      • Mass Scan Range: m/z 40-400

  • Data Analysis:

    • Identify cis-β-Farnesene by comparing the obtained mass spectrum and retention time with that of a pure standard and reference libraries (e.g., NIST).

    • Quantify the amount of cis-β-Farnesene using the peak area relative to the internal standard.

HS-SPME-GC-MS Workflow SamplePrep Sample Preparation (Plant material in vial) Equilibration Equilibration (e.g., 60°C for 15 min) SamplePrep->Equilibration SPME HS-SPME (e.g., 30 min extraction) Equilibration->SPME Desorption Thermal Desorption in GC Injector (250°C) SPME->Desorption Separation Chromatographic Separation (GC Column) Desorption->Separation Detection Mass Spectrometry (MS Detection) Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis

Workflow for HS-SPME-GC-MS analysis.

This protocol provides a framework for the quantitative analysis of a purified sample of cis-β-Farnesene using ¹H and ¹³C NMR.

Materials and Reagents:

  • Purified cis-β-Farnesene sample

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard for qNMR (e.g., maleic acid, 1,3,5-trimethoxybenzene) of known purity

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the cis-β-Farnesene sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) to completely dissolve the sample and internal standard.

    • Vortex the tube to ensure a homogenous solution.

  • ¹H-NMR Acquisition (Quantitative):

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (both analyte and standard) to ensure full relaxation. A d1 of 30 seconds is generally sufficient.

    • Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

    • Acquire the spectrum.

  • ¹³C-NMR Acquisition (Quantitative):

    • Pulse Program: Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): Similar to ¹H-NMR, ensure a sufficiently long delay for complete relaxation of all carbon nuclei. This can be significantly longer for quaternary carbons.

    • Number of Scans (ns): A higher number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.

    • Acquire the spectrum.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectra.

    • Integrate a well-resolved signal of cis-β-Farnesene and a signal from the internal standard.

    • Calculate the concentration of cis-β-Farnesene using the following formula:

      • Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_standard / Area_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) * Purity_standard

This guide provides foundational knowledge and practical protocols for researchers working with cis-β-Farnesene, facilitating further exploration into its biological roles and potential applications.

The Ecological Significance of cis-β-Farnesene: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-β-Farnesene, a member of the sesquiterpene family of hydrocarbons, is a volatile organic compound that plays a crucial, multifaceted role in mediating ecological interactions. While its isomer, (E)-β-farnesene, is more extensively studied, cis-β-farnesene is also a significant semiochemical in various ecosystems. It functions as an alarm pheromone in certain insect species, a kairomone for predators and parasitoids, and a component of herbivore-induced plant volatile (HIPV) blends, contributing to plant defense mechanisms.[1] This technical guide provides an in-depth overview of the biological activity of cis-β-farnesene, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways to support further research and application in pest management and drug development.

Data Presentation: Quantitative Effects of Farnesenes

The following tables summarize quantitative data related to the effects of farnesene (B8742651) isomers. It is important to note that much of the available quantitative data pertains to (E)-β-farnesene, which is often used as a proxy for understanding the potential activity of other farnesene isomers like cis-β-farnesene.

Table 1: Behavioral Responses of Aphids to β-Farnesene

Aphid Speciesβ-Farnesene DosePercent Responding (%)Primary Escape BehaviorReference
Aphis craccivora50 ng~40Walking away, dropping[2]
500 ng~80
Myzus persicae50 ng~40Walking away, dropping[2]
500 ng<55
Aphis fabae50 ng~40Walking away, "waggling"[2]
500 ng<55

Table 2: Effects of (E)-β-Farnesene on Insect Development and Mortality

Insect Species(E)-β-Farnesene Concentration in DietEffectReference
Spodoptera exigua0.8 g/kgIncreased mortality of 1st and 2nd instar larvae[3]
4 g/kgSignificantly increased mortality and reduced fecundity[3]
Aphis gossypiiNot specified (exposure to synthetic pheromone)Prolonged development time in 1st and 3rd instars; lower fecundity and adult weight when exposed as 1st instars

Table 3: Emission Rates of (E)-β-Farnesene from Transgenic Plants

Plant SpeciesGenetic ModificationEmission Rate (ng day⁻¹ g⁻¹ fresh tissue)Reference
Medicago sativaOverexpression of (E)-β-farnesene synthase gene5.92 to 13.09[4]

Biological Roles of cis-β-Farnesene in Ecosystems

Alarm Pheromone in Aphids

When attacked by predators or parasitoids, many aphid species release a droplet of cornicle secretion that contains β-farnesene isomers.[5] This acts as an alarm pheromone, signaling danger to nearby conspecifics and eliciting escape responses such as halting feeding, walking away from the danger zone, or dropping off the host plant.[2][5] This defensive mechanism can significantly influence aphid population dynamics and their spatial distribution on host plants.

Kairomone for Natural Enemies

The alarm pheromone released by aphids also serves as a kairomone, a chemical cue that benefits the receiver (a natural enemy) at the expense of the emitter (the aphid). Predators such as ladybeetles and lacewings, as well as parasitic wasps, are attracted to β-farnesene, using it to locate aphid colonies.[1][6] This tritrophic interaction highlights the dual role of β-farnesene in both intraspecific and interspecific communication. However, the effectiveness of (E)-β-farnesene as a kairomone in field conditions has shown inconsistent results, with some studies suggesting that high concentrations are required to attract natural enemies.[5]

Role in Plant Defense

Plants are not passive players in their interactions with herbivores. Upon attack, many plant species release a blend of volatile organic compounds, known as herbivore-induced plant volatiles (HIPVs), which can serve as a defense mechanism.[7][8] cis-β-Farnesene is a component of the HIPV profile of various plants. These volatiles can have a direct effect on herbivores by repelling them or an indirect effect by attracting the natural enemies of the herbivores. For instance, some plants have been shown to synthesize and release (E)-β-farnesene to repel aphids and attract their predators.[9] The production of these defensive compounds is often regulated by plant hormones like jasmonic acid.[2]

Biosynthesis and Signaling Pathways

The production and perception of cis-β-farnesene are governed by specific biochemical and neurological pathways.

Farnesene Biosynthesis Pathway

cis-β-Farnesene is a sesquiterpene, synthesized from three isoprene (B109036) units. The biosynthesis of farnesenes in both plants and insects follows the terpenoid biosynthetic pathway, primarily through the mevalonate (B85504) (MVA) pathway in the cytosol. The immediate precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP).[2][10] The final step is the conversion of FPP to the specific farnesene isomer, catalyzed by a farnesene synthase enzyme.[11]

Farnesene_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_FPP FPP Synthesis cluster_Farnesene Farnesene Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Farnesene_Synthase Farnesene Synthase FPP->Farnesene_Synthase cis_beta_Farnesene cis-β-Farnesene Farnesene_Synthase->cis_beta_Farnesene

Farnesene biosynthesis pathway.
Jasmonate Signaling Pathway in Plants

In plants, the production of farnesenes as a defense response is often mediated by the jasmonate signaling pathway. Herbivore damage triggers the synthesis of jasmonic acid (JA), which then leads to the activation of transcription factors that upregulate the expression of genes involved in terpene synthesis, including farnesene synthase.[2]

Jasmonate_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Response Herbivory Herbivore Damage JA_synthesis Jasmonic Acid (JA) Synthesis Herbivory->JA_synthesis JAZ JAZ Repressor Proteins JA_synthesis->JAZ JA-Ile formation and binding to COI1 MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Terpene_Synthase_Genes Terpene Synthase Genes (e.g., Farnesene Synthase) MYC2->Terpene_Synthase_Genes Activates Transcription Farnesene_Production Farnesene Production Terpene_Synthase_Genes->Farnesene_Production

Jasmonate signaling pathway for induced plant defense.
Insect Olfactory Signaling Pathway

The perception of cis-β-farnesene by insects occurs through their olfactory system. Odorant molecules are detected by odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs) within the insect's antennae. This binding event triggers a signal transduction cascade that ultimately leads to a behavioral response.[2]

Olfactory_Signaling cluster_detection Detection cluster_transduction_olfactory Signal Transduction cluster_response_olfactory Response Farnesene cis-β-Farnesene OBP Odorant Binding Protein (OBP) Farnesene->OBP Binds OR Odorant Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Action_Potential Action Potential ORN->Action_Potential Generates Brain Antennal Lobe of Brain Action_Potential->Brain Signal to Behavior Behavioral Response Brain->Behavior Initiates GCMS_Workflow Sample Biological Sample (e.g., Plant, Insect) Collection Volatile Collection (Headspace Adsorption) Sample->Collection Elution Solvent Elution + Internal Standard Collection->Elution GCMS GC-MS Analysis Elution->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data Y_Tube_Workflow Insect_Release Insect Release Choice_Point Choice Point Insect_Release->Choice_Point Control_Arm Control Arm (Solvent) Choice_Point->Control_Arm Treatment_Arm Treatment Arm (cis-β-Farnesene) Choice_Point->Treatment_Arm Record_Choice Record Choice Control_Arm->Record_Choice Treatment_Arm->Record_Choice EAG_Workflow Antenna_Prep Antenna Preparation Stimulus_Delivery Stimulus Delivery (Puff of Odor) Antenna_Prep->Stimulus_Delivery EAG_Recording EAG Recording (Voltage Change) Stimulus_Delivery->EAG_Recording Data_Analysis Data Analysis (Dose-Response Curve) EAG_Recording->Data_Analysis

References

A Technical Guide to cis-beta-Farnesene: Identification, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-beta-Farnesene is a sesquiterpene hydrocarbon that plays a significant role in various biological processes. As a volatile organic compound, it is a key component of the essential oils of many plants and is also utilized by insects as a semiochemical. This technical guide provides an in-depth overview of this compound, focusing on its identification, physicochemical properties, and relevant biological pathways. The information presented herein is intended to serve as a comprehensive resource for professionals in research, drug development, and related scientific fields.

Chemical Identification and Properties

The definitive identification of this compound is established by its unique CAS Registry Number. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Registry Number 28973-97-9[1][2][3][4]
Molecular Formula C15H24[1][3][4]
Molecular Weight 204.3511 g/mol [1][3][4]
IUPAC Name (6Z)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene[5]
Synonyms (Z)-β-Farnesene, (6Z)-7,11-Dimethyl-3-methylene-1,6,10-dodecatriene, β-cis-Farnesene, β-(Z)-Farnesene[1][2][3][4]

Spectroscopic and Chromatographic Data for Identification

The accurate identification of this compound relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful methods for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis provides both the retention time, which is characteristic under specific chromatographic conditions, and a mass spectrum, which serves as a molecular fingerprint.

ParameterValue
Kovats Retention Index (Standard Non-polar Column) 1420 - 1476
Major Mass Spectral Fragments (m/z) 41, 69

Note: Kovats retention indices can vary depending on the specific GC column and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific chemical shift values for this compound require access to dedicated spectroscopic databases, general ranges for key proton and carbon environments are presented below.

NucleusChemical Shift Range (ppm)
¹H NMR
Vinyl Protons4.5 - 6.5
Allylic Protons1.8 - 2.5
Methyl Protons1.5 - 1.8
¹³C NMR
Alkene Carbons110 - 150
Aliphatic Carbons10 - 40

Experimental Protocols

Isolation of this compound from Plant Material

This compound can be isolated from various plant sources, such as chamomile, using several extraction techniques. The choice of method depends on the desired purity, yield, and available equipment.

1. Steam Distillation

  • Principle: This method is suitable for the extraction of volatile compounds like farnesene (B8742651). Steam is passed through the plant material, causing the volatile oils to vaporize. The mixture of steam and oil is then condensed and collected.

  • Protocol:

    • Fresh or dried plant material is packed into a still.

    • Pressurized steam is introduced into the still.

    • The steam ruptures the oil-containing glands of the plant material, releasing the volatile farnesene.

    • The resulting mixture of steam and essential oil is passed through a condenser.

    • The condensate, consisting of an aqueous layer (hydrosol) and the essential oil layer, is collected in a separatory funnel.

    • The essential oil layer containing farnesene is separated from the hydrosol.

    • The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove residual water.

2. Solvent Extraction

  • Principle: This method utilizes an organic solvent to dissolve the essential oils from the plant matrix.

  • Protocol:

    • The plant material is ground to increase the surface area for extraction.

    • The ground material is macerated in a suitable solvent (e.g., ethanol, hexane, or dichloromethane) for a defined period.

    • The mixture is filtered to separate the plant debris from the solvent extract.

    • The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.

    • Further purification of the crude extract can be achieved using column chromatography.

3. Supercritical Fluid (CO2) Extraction

  • Principle: This technique uses supercritical carbon dioxide as a solvent. Supercritical CO2 has properties of both a liquid and a gas, allowing for efficient extraction with high selectivity and no residual solvent.

  • Protocol:

    • The plant material is placed in an extraction vessel.

    • Supercritical CO2 is passed through the vessel, dissolving the farnesene.

    • The farnesene-rich supercritical CO2 is then passed into a separator where the pressure is reduced.

    • The reduction in pressure causes the CO2 to return to its gaseous state, leaving behind the farnesene-containing extract.

    • The gaseous CO2 can be recycled for further extractions.

Identification and Characterization Workflow

The following workflow outlines the steps for the definitive identification of this compound in an isolated sample.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Confirmation Isolation Isolation from Source (e.g., Plant Extract) Purification Purification (e.g., Column Chromatography) Isolation->Purification GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR RT_Comparison Compare Retention Time with Standard GCMS->RT_Comparison MS_Library Compare Mass Spectrum with Library Data GCMS->MS_Library NMR_Analysis Analyze ¹H and ¹³C NMR Spectra NMR->NMR_Analysis Structure_Confirmation Confirm Structure of This compound RT_Comparison->Structure_Confirmation MS_Library->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Workflow for the identification of this compound.

Biological Significance and Signaling Pathways

This compound is a biologically active molecule involved in various ecological interactions. Its biosynthesis in plants and its role as an insect pheromone are of particular interest to researchers.

Biosynthesis of Farnesene

Farnesenes are synthesized in plants and other organisms through the isoprenoid biosynthesis pathway. The immediate precursor for all sesquiterpenes, including farnesene, is farnesyl pyrophosphate (FPP).[1] The synthesis of FPP occurs through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[1] FPP is then converted to various farnesene isomers by the action of specific farnesene synthase enzymes.[6][7]

G cluster_0 Precursor Pathways cluster_1 Common Intermediate cluster_2 Sesquiterpene Precursor Synthesis cluster_3 Farnesene Synthesis MVA Mevalonate (MVA) Pathway (Cytosol) IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) MVA->IPP_DMAPP MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Farnesene_Synthase Farnesene Synthase FPP->Farnesene_Synthase Farnesene α- & β-Farnesene Isomers Farnesene_Synthase->Farnesene

Simplified biosynthesis pathway of farnesene.
Role as an Insect Alarm Pheromone

(E)-β-farnesene, a stereoisomer of this compound, is a well-documented alarm pheromone in many species of aphids.[2][8] When an aphid is attacked by a predator, it releases (E)-β-farnesene, which triggers an alarm response in nearby aphids, causing them to disperse.[2] This chemical signaling is a crucial defense mechanism for aphid colonies.

G Predator Predator Attack Aphid_A Aphid A Predator->Aphid_A Release Release of (E)-β-farnesene Aphid_A->Release Aphid_B Neighboring Aphid B Release->Aphid_B airborne signal Reception Pheromone Reception (Antennae) Aphid_B->Reception Signal_Transduction Signal Transduction in Antennal Lobe Reception->Signal_Transduction Behavioral_Response Alarm Behavior (Dispersal) Signal_Transduction->Behavioral_Response

References

Methodological & Application

Application Notes & Protocols: Extraction of cis-beta-Farnesene from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Farnesene (B8742651), a group of six closely related sesquiterpenes, is a naturally occurring compound found in a variety of plants, including apples, chamomile, and hops.[1] The (E)-β-farnesene isomer, in particular, is of significant interest due to its role as an aphid alarm pheromone, which gives it potential applications in agriculture as a natural insect repellent.[2] Furthermore, farnesene isomers are valuable in the fragrance, flavor, and pharmaceutical industries and are being explored as precursors for biofuels.[1][2][3]

This document provides detailed protocols for three common methods for extracting cis-beta-farnesene and other farnesene isomers from plant material: Solvent Extraction, Steam Distillation, and Supercritical Fluid (CO₂) Extraction. It also includes a standard protocol for the identification and quantification of farnesene using Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis

The efficiency of farnesene extraction and the resulting essential oil yield can vary significantly based on the chosen method and plant source. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Extraction Methods for Essential Oil from Chamomile (Matricaria recutita)

Extraction MethodKey ParametersFarnesene Content (% of Essential Oil)Essential Oil Yield (%)Reference(s)
Solvent Extraction Solvent: Ethanol (B145695), Temp: 40°C, Time: 4 hoursβ-farnesene and α-farnesene were major compounds4.10[1]
Steam Distillation Pressure: 0.98 bar, Time: 45-60 minβ-farnesene and α-farnesene were major compounds0.11[1]
Supercritical Fluid (CO₂) Extraction Pressure: 90 atm, Temp: 40°C(E)-β-farnesene was a major componentNot specified[1]

Table 2: β-Farnesene Content in Various Natural Sources

Natural SourcePlant Part/Secretionβ-Farnesene Isomer(s)Concentration / Relative AbundanceReference(s)
Chamomile (Matricaria recutita)Essential Oil(E)-β-Farnesene2.3% - 42.2%[4]
Hops (Humulus lupulus)Essential Oilβ-Farnesene10% - 20% of total oils in some varieties[4]
Potato (Solanum tuberosum)Foliage(E)-β-FarneseneSynthesized by the plant, concentration varies[4]
Aphids (various species)Alarm Pheromone(E)-β-FarneseneMajor or sole component[4]
Peppermint (Mentha x piperita)Essential Oil(E)-β-Farnesene~85% of sesquiterpenes produced by synthase[5]

Experimental Workflow

The overall process for extracting and quantifying this compound from plant material involves several key stages, from sample preparation to final analysis.

G cluster_prep 1. Preparation cluster_extraction 2. Extraction (Select Method) cluster_post_extraction 3. Post-Extraction Processing cluster_analysis 4. Analysis plant_material Plant Material (e.g., flowers, leaves) prep_material Drying & Grinding plant_material->prep_material solvent_ext A. Solvent Extraction prep_material->solvent_ext steam_dist B. Steam Distillation prep_material->steam_dist sfe_ext C. Supercritical Fluid Extraction (SFE) prep_material->sfe_ext crude_extract Crude Extract / Distillate solvent_ext->crude_extract steam_dist->crude_extract sfe_ext->crude_extract drying Drying (e.g., Anhydrous Na₂SO₄) crude_extract->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration final_oil Purified Essential Oil concentration->final_oil sample_prep_gc Sample Dilution & Internal Standard Spiking final_oil->sample_prep_gc gcms GC-MS Analysis sample_prep_gc->gcms data_analysis Data Processing & Quantification gcms->data_analysis

Caption: Workflow for farnesene extraction and analysis.

Experimental Protocols

Protocol 1: Solvent Extraction

This method is suitable for extracting farnesene from dried plant materials.[1]

A. Materials and Reagents

  • Dried and ground plant material (e.g., chamomile flowers)

  • Organic solvent (e.g., Ethanol, Dichloromethane, Hexane)[1][4]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Filter paper

  • Erlenmeyer flask, Beaker

  • Rotary evaporator

  • Heating mantle or water bath

B. Methodology

  • Maceration: Weigh a known amount of dried, ground plant material and place it in an Erlenmeyer flask. Add the organic solvent at a specific solvent-to-feed ratio (e.g., 6:1).[1]

  • Extraction: Gently heat the mixture to a controlled temperature (e.g., 40°C) and stir for a set duration (e.g., 2.5 - 4 hours).[1]

  • Filtration: Allow the mixture to cool, then filter it through filter paper to separate the solid plant material from the solvent extract.[1]

  • Drying: Add a small amount of anhydrous sodium sulfate to the filtrate to remove any residual water. Let it sit for 15-20 minutes, then decant or filter to remove the sodium sulfate.[1]

  • Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.[1]

  • Collection: Collect the resulting crude essential oil and store it in a sealed vial at 4°C, protected from light.

Protocol 2: Steam Distillation

This method is ideal for extracting volatile compounds like farnesene from fresh or dried plant material.[4][6]

A. Materials and Reagents

  • Fresh or dried plant material (e.g., chamomile flowers, peppermint leaves)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Clevenger-type apparatus or similar steam distillation setup[4]

  • Heating mantle

  • Separatory funnel

B. Methodology

  • Apparatus Setup: Place a known quantity of plant material (e.g., 200g) into a round-bottom flask. Add distilled water until the material is submerged.[4] Assemble the steam distillation apparatus.[7]

  • Distillation: Gently heat the flask to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.[4] Continue the distillation for a specified period (e.g., 45 minutes to 4 hours).[1][8]

  • Condensation: The mixture of steam and volatile compounds passes through a condenser, where it cools and liquefies.[1][4]

  • Separation: Collect the distillate, which will separate into two layers: an upper oily layer (essential oil) and a lower aqueous layer (hydrosol).[1] Use a separatory funnel to carefully separate the essential oil layer.[1][4]

  • Drying: Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove residual water.[1][4]

  • Storage: Transfer the dried oil to a sealed, airtight vial and store at 4°C away from light.

Protocol 3: Supercritical Fluid (CO₂) Extraction (SFE)

SFE is a green technology that uses supercritical CO₂ as a solvent. It is highly efficient and avoids the use of organic solvents.[9][10]

A. Materials and Reagents

  • Dried and ground plant material

  • Supercritical Fluid Extraction system

  • High-purity carbon dioxide (CO₂)

  • Optional: Co-solvent (e.g., ethanol)[10]

B. Methodology

  • Sample Loading: Load a known amount of dried, ground plant material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the extraction parameters. These are critical and must be optimized for the specific plant material.

    • Pressure: Typically 90 atm or higher (e.g., 100-300 bar).[1][6]

    • Temperature: Typically 40°C to 60°C.[1][6][10]

    • CO₂ Flow Rate: Set according to instrument specifications.

    • Co-solvent: If needed, a polar co-solvent like ethanol can be added to enhance the extraction of certain compounds.[10]

  • Extraction: Pump liquid CO₂ into the vessel, where it is heated and pressurized to a supercritical state. The supercritical CO₂ then flows through the plant material, dissolving the farnesene-containing essential oils.[9]

  • Separation and Collection: The farnesene-rich fluid flows into a separator. Here, the pressure is reduced, causing the CO₂ to return to its gaseous state, leaving the extracted oil behind.[1]

  • Collection: Collect the essential oil from the separator into a collection vial.

  • Storage: Store the collected oil in a sealed vial at 4°C, protected from light.

Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying volatile compounds like farnesene in essential oil extracts.[4]

A. Materials and Reagents

  • Extracted essential oil sample

  • Volatile solvent (e.g., hexane (B92381) or ethyl acetate)[4]

  • Internal Standard (e.g., n-tridecane or a stable isotope-labeled standard like α-Farnesene-d6 for high accuracy).[3][4]

  • (E)-β-farnesene standard for calibration

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms).[4]

B. Methodology

  • Sample Preparation:

    • Prepare a stock solution of the (E)-β-farnesene standard in the chosen solvent. Create a series of dilutions to generate a calibration curve.

    • Dilute a precise amount of the extracted essential oil in the same solvent to an appropriate concentration (e.g., 1-10 µg/mL).[4]

    • Spike both the standards and the diluted sample with a known concentration of the internal standard.[4]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.[11]

    • GC Program: Set up a suitable temperature program. A typical program might be: hold at 70°C for 2 minutes, then ramp up at 10°C/min to 300°C.[11] The carrier gas is typically helium.[11]

    • MS Program: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350).[11] For higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used.

  • Data Analysis:

    • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum to that of the authentic standard.

    • Quantification: Integrate the peak areas for this compound and the internal standard. Use the calibration curve (plotting the ratio of analyte peak area to internal standard peak area against concentration) to determine the exact concentration of this compound in the sample.[3]

References

Application Notes and Protocols for the Laboratory Synthesis of cis-β-Farnesene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale chemical synthesis of cis-β-Farnesene. This document outlines a multi-step synthesis beginning with commercially available precursors, detailing the preparation of key intermediates, the final synthesis of the target molecule, and methods for its purification and characterization.

Introduction

Farnesene (B8742651) is an acyclic sesquiterpene with several isomers, among which β-farnesene is of significant interest in various fields, including as a precursor for the synthesis of other valuable chemicals.[1] cis-β-Farnesene, also known as (Z)-β-farnesene, is one of the stereoisomers of β-farnesene.[2] This document details a laboratory-scale chemical synthesis route to cis-β-farnesene. The described synthetic pathway involves three main stages:

  • Synthesis of (Z)-Geranylacetone: The initial precursor, (Z)-geranylacetone (also known as neryl acetone), is synthesized from linalool (B1675412) and ethyl acetoacetate (B1235776).

  • Synthesis of (cis)-Nerolidol: (Z)-Geranylacetone is then converted to (cis)-nerolidol via a Grignard reaction.

  • Dehydration to cis-β-Farnesene: The final step involves the dehydration of (cis)-nerolidol to yield a mixture of farnesene isomers, from which cis-β-farnesene can be isolated.

Synthesis Pathway Overview

The overall synthetic scheme is presented below. Each step is detailed in the experimental protocols section.

Synthesis_Pathway cluster_0 Step 1: Synthesis of (Z)-Geranylacetone cluster_1 Step 2: Synthesis of (cis)-Nerolidol cluster_2 Step 3: Dehydration to cis-β-Farnesene Linalool Linalool Z_Geranylacetone (Z)-Geranylacetone Linalool->Z_Geranylacetone Carroll Reaction EtAcAc Ethyl Acetoacetate EtAcAc->Z_Geranylacetone Carroll Reaction cis_Nerolidol (cis)-Nerolidol Z_Geranylacetone->cis_Nerolidol Grignard Reaction VinylMgBr Vinyl Magnesium Bromide VinylMgBr->cis_Nerolidol Grignard Reaction cis_beta_Farnesene cis-β-Farnesene cis_Nerolidol->cis_beta_Farnesene Dehydration POCl3_Py POCl3, Pyridine (B92270) POCl3_Py->cis_beta_Farnesene Dehydration

Caption: Overall synthesis pathway for cis-β-Farnesene.

Experimental Protocols

Protocol 1: Synthesis of (Z)-Geranylacetone from Linalool

This protocol is based on the Carroll reaction, which produces a mixture of (E)- and (Z)-geranylacetone.[3][4] The ratio of isomers can be influenced by the reaction conditions. For the synthesis of cis-β-farnesene, the (Z)-isomer is the required precursor.

Materials:

  • Linalool

  • Ethyl acetoacetate

  • Sodium dihydrogen phosphate (B84403) (catalyst)

  • Toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add linalool and ethyl acetoacetate in a 1:2 molar ratio.[4]

  • Add sodium dihydrogen phosphate as a catalyst, at a concentration of 3% by mass relative to the linalool.[4]

  • Add toluene as a solvent.

  • Heat the reaction mixture to 170°C and maintain under reflux with stirring for 8 hours.[4]

  • After cooling to room temperature, transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of (Z)- and (E)-geranylacetone, is then purified by fractional distillation under reduced pressure to isolate the (Z)-isomer (neryl acetone).

Expected Outcome: The reaction yields a mixture of geranylacetone (B162166) and nerylacetone.[4] The (Z)-isomer (neryl acetone) has a lower boiling point than the (E)-isomer and can be separated by fractional distillation.

Protocol 2: Synthesis of (cis)-Nerolidol from (Z)-Geranylacetone

This protocol describes the conversion of (Z)-geranylacetone to (cis)-nerolidol using a Grignard reaction with vinyl magnesium bromide.

Materials:

  • (Z)-Geranylacetone (neryl acetone)

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask with dropping funnel and reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add anhydrous THF to the flask.

  • Slowly add vinyl bromide dropwise to the magnesium suspension with stirring to initiate the formation of the Grignard reagent (vinyl magnesium bromide). Maintain the temperature with an ice bath as needed.

  • Once the Grignard reagent is formed, add a solution of (Z)-geranylacetone in anhydrous THF dropwise to the reaction mixture at 25°C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude (cis)-nerolidol is then purified by vacuum distillation.

Protocol 3: Synthesis of cis-β-Farnesene from (cis)-Nerolidol

This final step involves the dehydration of (cis)-nerolidol using phosphoryl chloride in pyridine to yield a mixture of farnesene isomers, including the target cis-β-farnesene.[5]

Materials:

  • (cis)-Nerolidol

  • Phosphoryl chloride (POCl₃)

  • Pyridine (anhydrous)

  • Ice bath

  • Pentane (B18724)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation or column chromatography apparatus

Procedure:

  • In a round-bottom flask, dissolve (cis)-nerolidol in anhydrous pyridine and cool the solution in an ice bath.

  • Slowly add phosphoryl chloride dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with pentane.

  • Wash the pentane extract sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent at low temperature using a rotary evaporator.

  • The resulting mixture of farnesene isomers is then purified. Fractional distillation under high vacuum or column chromatography can be employed to separate cis-β-farnesene from the other isomers.

Purification and Characterization

Purification of Farnesene Isomers

The dehydration of nerolidol (B1678203) typically yields a mixture of farnesene isomers. The separation of these isomers can be challenging but is achievable through chromatographic methods.

Purification_Workflow Crude_Farnesene Crude Farnesene Mixture Fractional_Distillation Fractional Distillation Crude_Farnesene->Fractional_Distillation Initial Separation Column_Chromatography Column Chromatography Fractional_Distillation->Column_Chromatography Further Purification Pure_cis_beta_Farnesene Pure cis-β-Farnesene Column_Chromatography->Pure_cis_beta_Farnesene Isolation

Caption: General workflow for the purification of cis-β-Farnesene.

Column Chromatography:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A non-polar solvent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate, can be used. A gradient elution may be necessary to achieve good separation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like farnesene isomers.

Typical GC-MS Parameters:

Parameter Value
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar
Carrier Gas Helium at 1 mL/min
Injection Volume 1 µL
Split Ratio 1:10
Injector Temp. 250°C
Oven Program Initial 70°C for 2 min, ramp to 300°C at 10°C/min
MS Ionization Electron Impact (EI) at 70 eV
MS Source Temp. 250°C

| Scan Range | m/z 35-350 |

Data adapted from established methods for farnesene isomer analysis.[4]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized cis-β-farnesene.

¹H and ¹³C NMR of β-Farnesene: The NMR spectra of β-farnesene isomers have been reported in the literature.[1] The specific chemical shifts and coupling constants for the cis isomer should be compared to literature values for confirmation of the stereochemistry. The presence of specific signals corresponding to the vinylic and allylic protons and carbons will confirm the β-farnesene backbone, while the stereochemistry is determined by the coupling constants and NOE correlations.

Quantitative Data Summary

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)CAS Number
LinaloolC₁₀H₁₈O154.2519878-70-6
Ethyl acetoacetateC₆H₁₀O₃130.14181141-97-9
(Z)-GeranylacetoneC₁₃H₂₂O194.31~120 @ 10 mmHg3879-26-3
(cis)-NerolidolC₁₅H₂₆O222.37~145 @ 12 mmHg142-50-7
cis-β-Farnesene C₁₅H₂₄ 204.36 95-107 @ 3 mmHg [6]28973-97-9 [2]

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Metabolic Engineering of Yeast for cis-β-Farnesene Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Farnesene (B8742651), a 15-carbon isoprenoid, is a versatile precursor for a wide range of applications, including biofuels, polymers, cosmetics, and pharmaceuticals.[1] Microbial production of farnesene through metabolic engineering of yeast, particularly Saccharomyces cerevisiae, offers a sustainable and scalable alternative to traditional chemical synthesis. This document provides detailed application notes and protocols for the metabolic engineering of yeast to enhance the production of cis-β-farnesene. The core strategies involve redirecting carbon flux from central metabolism towards the synthesis of the immediate precursor, farnesyl pyrophosphate (FPP), and its efficient conversion to farnesene.

Metabolic Engineering Strategies

The primary goal of metabolically engineering yeast for farnesene production is to maximize the metabolic flux towards FPP and its subsequent conversion to farnesene. This is achieved through a multi-faceted approach:

  • Upregulation of the Mevalonate (MVA) Pathway: The native MVA pathway in yeast is the source of isoprenoid precursors. Overexpression of key enzymes in this pathway, especially HMG-CoA reductase (HMGR), is a critical step to increase the supply of FPP.[1]

  • Expression of an Efficient Farnesene Synthase (FS): The final step is the conversion of FPP to farnesene, catalyzed by a farnesene synthase. Selecting and expressing a highly active FS is crucial for high yields.[1][2]

  • Downregulation of Competing Pathways: To prevent the diversion of FPP to other metabolic pathways, competing pathways are often downregulated or deleted. A primary target is the squalene (B77637) synthase gene (ERG9), which channels FPP towards ergosterol (B1671047) biosynthesis.[1]

Data Presentation

The following tables summarize quantitative data from various studies on farnesene production in engineered yeast, highlighting the impact of different genetic modifications and fermentation strategies.

Table 1: Farnesene Production in Engineered Saccharomyces cerevisiae

Strain DescriptionKey Genetic ModificationsCultivation MethodTiter (g/L)Reference
Engineered S. cerevisiaeUpregulated MVA pathway, expression of Camellia sinensis α-farnesene synthase (CsAFS) with W281C mutation and SKIK tagFed-batch fermentation (5 L bioreactor)28.3 (α-farnesene)[2]
Engineered S. cerevisiaeOverexpression of MVA pathway, expression of soybean α-farnesene synthase (Fsso), decreased copies of HMGR, inactivation of DPP1Fed-batch fermentation (5 L bioreactor)10.4 (α-farnesene)[3]
Engineered S. cerevisiaeOptimized for sesquiterpene productionFed-batch fermentation with RQ-controlled feed0.170 (α-farnesene)[4]
Engineered S. cerevisiaeExpression of Artemisia annua β-farnesene synthase (AaFS) with L326I mutationShake flask3.877[5]

Table 2: Farnesene Production in Engineered Yarrowia lipolytica

Strain DescriptionKey Genetic ModificationsCultivation MethodTiter (g/L)Reference
Engineered Y. lipolytica CIBT6304Deletion of acyltransferases (DGA1 and DGA2)Fed-batch fermentation22.8 (β-farnesene)[6]
Engineered Y. lipolyticaOverexpression of pantothenate kinase (PanK), optimized mediumFed-batch fermentation (30 L)24.6 (β-farnesene)[7]

Table 3: Farnesene Production in Engineered Ogataea polymorpha

Strain DescriptionKey Genetic ModificationsCultivation MethodTiter (g/L)Reference
Engineered O. polymorphaOptimized MVA pathway, enhanced acetyl-CoA supplyFed-batch fermentation from methanol (B129727)14.7 (β-farnesene)[8]

Experimental Protocols

Protocol 1: Yeast Transformation

This protocol describes a standard lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method for introducing expression plasmids into S. cerevisiae.

Materials:

  • Yeast strain

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile water

  • Plasmid DNA

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Transformation buffer (0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • PEG solution (40% w/v PEG 3350 in transformation buffer)

  • Selective agar (B569324) plates

Procedure:

  • Inoculate a single colony of the yeast strain into 10 mL of YPD medium and grow overnight at 30°C with shaking (250 rpm).

  • Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and resuspend in 1 mL of transformation buffer.

  • In a microcentrifuge tube, mix 100 µL of the cell suspension with 5-10 µg of plasmid DNA and 50 µg of single-stranded carrier DNA.

  • Add 600 µL of PEG solution and vortex to mix thoroughly.

  • Incubate at 42°C for 40 minutes.

  • Pellet the cells by centrifugation at 8000 x g for 1 minute.

  • Remove the supernatant and resuspend the cell pellet in 100 µL of sterile water.

  • Plate the entire cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Fed-Batch Fermentation for Farnesene Production

This protocol outlines a general procedure for high-density fed-batch fermentation of engineered S. cerevisiae for farnesene production.[1]

Materials:

  • Engineered S. cerevisiae strain

  • YPD medium

  • Batch medium (e.g., defined minimal medium with appropriate supplements)

  • Feeding medium (concentrated glucose or other carbon source)

  • 5 L bioreactor

  • Ammonium hydroxide (B78521) (5 M) for pH control

  • Dodecane (B42187) (for in-situ extraction)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony into 10 mL of YPD medium in a 50 mL tube and incubate at 30°C and 250 rpm for 24 hours.[1]

    • Transfer the culture to 200 mL of YPD medium in a 1 L shake flask and grow under the same conditions for 18-24 hours.[1]

  • Bioreactor Setup and Batch Phase:

    • Prepare a 5 L bioreactor with 3 L of batch medium.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.[1]

    • Maintain the temperature at 30°C and the pH at 5.5 with the addition of 5 M NH4OH.[1]

    • Control the dissolved oxygen (DO) at 30% of air saturation by adjusting the agitation speed (400-800 rpm) and supplementing with pure oxygen if needed.[1]

  • Fed-Batch Phase:

    • After the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), initiate the feeding of the concentrated glucose solution.

    • Maintain a constant low glucose concentration in the bioreactor to avoid overflow metabolism.

  • Product Extraction:

    • Perform in-situ extraction by adding dodecane to the bioreactor at a 1:10 (v/v) ratio to capture the volatile farnesene.[1]

Protocol 3: Quantification of Farnesene by GC-MS

This protocol describes the extraction and quantification of farnesene from the organic overlay of the fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Materials:

  • Dodecane layer sample from the bioreactor

  • Internal standard (e.g., caryophyllene)

  • Anhydrous sodium sulfate

  • GC-MS system with a non-polar column (e.g., HP-5)

Procedure:

  • Sample Preparation:

    • Take a 1 mL sample of the dodecane layer from the bioreactor.[1]

    • Add a known concentration of an internal standard.

    • Centrifuge the sample to separate any aqueous phase.

    • Dry the organic phase over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate farnesene from other compounds. An example program is an initial temperature of 70°C for 2 minutes, then ramped to 300°C at a rate of 10°C/min.[5]

    • The mass spectrometer can be operated in scan mode to identify the farnesene peak based on its mass spectrum and retention time.

    • For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

    • Generate a standard curve using known concentrations of a farnesene standard to calculate the concentration in the samples.

Visualizations

Metabolic_Pathway cluster_MVA Mevalonate (MVA) Pathway (Upregulated) cluster_Isoprenoid Isoprenoid Biosynthesis cluster_Competing Competing Pathway (Downregulated) cluster_Farnesene Farnesene Production Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 (HMGR) (Overexpressed) Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP IPP IPP Mevalonate-PP->IPP DMAPP DMAPP IPP->DMAPP IDI1 IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP ERG20 GPPIPP GPPIPP FPP FPP GPPIPP->FPP ERG20 Squalene Squalene FPP->Squalene ERG9 (Downregulated) cis-beta-Farnesene This compound FPP->this compound Farnesene Synthase (Overexpressed) Ergosterol Ergosterol Squalene->Ergosterol

Caption: Engineered metabolic pathway for this compound production in yeast.

Experimental_Workflow cluster_Strain_Development Strain Engineering cluster_Fermentation Fermentation and Production cluster_Analysis Analysis A Plasmid Construction (Farnesene Synthase, MVA pathway genes) B Yeast Transformation A->B C Selection of Engineered Strains B->C D Inoculum Preparation C->D E Fed-Batch Fermentation in Bioreactor D->E F In-situ Product Extraction (with Dodecane) E->F G Sample Collection (Dodecane Layer) F->G H GC-MS Analysis G->H I Quantification of Farnesene H->I

References

Applications of cis-β-Farnesene in Pest Management: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: cis-β-Farnesene, a naturally occurring sesquiterpene, is a key semiochemical in the chemical communication of numerous insect species. It is most notably recognized as the primary component of the alarm pheromone in many aphid species.[1] When released from the cornicles of a disturbed aphid, it triggers an immediate dispersal of nearby conspecifics, a critical defense mechanism.[1] This and other behavioral modifications induced by cis-β-farnesene have positioned it as a promising tool in integrated pest management (IPM) strategies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of cis-β-farnesene for pest control.

Application Notes

Mode of Action and Biological Effects

cis-β-Farnesene primarily functions as a behavior-modifying chemical. Its application in pest management leverages the following biological effects:

  • Repellency and Dispersal: As an alarm pheromone, cis-β-farnesene induces an immediate "run-away" response in aphids, causing them to stop feeding and disperse from the host plant.[2] This can reduce direct feeding damage and slow the formation of large, damaging colonies.

  • Attraction of Natural Enemies (Kairomonal Effect): The presence of cis-β-farnesene can act as a kairomone, attracting natural enemies of aphids such as ladybirds, syrphid flies, and parasitoid wasps.[3][4] This can enhance biological control in an IPM program. However, field results on the efficacy of this attraction can be inconsistent and may be dose-dependent.[5]

  • Synergism with Insecticides: Studies have shown that (E)-β-farnesene and its analogues can have a synergistic effect when combined with conventional insecticides. The repellent action of the farnesene (B8742651) increases aphid mobility, leading to greater contact with the insecticide.[6]

  • Induction of Winged Morphs: Prolonged exposure to high levels of (E)-β-farnesene can lead to the production of more winged aphids (alates) in subsequent generations, which are adapted for dispersal away from the perceived "danger zone."[5]

Applications in Integrated Pest Management (IPM)

cis-β-Farnesene can be integrated into pest management programs in several ways:

  • "Push-Pull" Strategies: In a "push-pull" strategy, cis-β-farnesene can be used as the "push" component to repel aphids from the main crop. This is often combined with a "pull" component, such as a trap crop that is more attractive to the aphids.

  • Enhancement of Biological Control: By attracting natural enemies, the application of cis-β-farnesene can augment the effectiveness of biological control agents, whether naturally present or introduced.

  • Disruption of Feeding and Virus Transmission: By causing aphids to disperse and interrupt their feeding, cis-β-farnesene may help to reduce the transmission of aphid-borne plant viruses.

  • Genetic Engineering of Crops: A promising area of research involves the genetic engineering of crop plants to produce and release cis-β-farnesene, creating a built-in defense mechanism against aphids.[2] While laboratory studies have shown promise, field success has been variable.[7]

Data Presentation

Quantitative Data on the Efficacy of β-Farnesene

The following tables summarize quantitative data from various studies on the effects of β-farnesene on aphids and other insects. It is important to note that most research has been conducted with the (E)-isomer, which is the more common and biologically active form as an aphid alarm pheromone.

Target Pest Speciesβ-Farnesene Concentration/DosageObserved EffectReference
Myzus persicae (Green Peach Aphid)1 ng and 10 ngDispersal response[1]
Myzus persicaeNot specifiedReduced probe durations, increased wandering[8]
Various Aphid Species (14 species tested)0.02 ng to 100 ngDosage required to disperse 50% of the population varied between species.[1]
Acyrthosiphon pisum (Pea Aphid)Not specifiedRepelled by transgenic alfalfa emitting 5.92 to 13.09 ng/day/g fresh tissue.
Spodoptera exigua (Beet Armyworm)0.8 g/kg in artificial diet36.67% larval mortality
Spodoptera exigua4 g/kg in artificial diet54.75% larval mortality
Field Trial Location/CropApplication MethodResultsReference
Sugar Beet Fields, GermanyDispensers with a mixture of farnesene isomers (15.1% EBF)Reduction in aphid abundance in 2 out of 3 sites.[5]
Chinese Cabbage FieldsRelease of (E)-β-FarneseneSignificantly higher numbers of ladybeetles on treated plots.[4]
Transgenic WheatGenetically engineered to release (E)-β-farneseneRepelled aphids in laboratory assays, but no significant reduction in field trials.[7]

Experimental Protocols

Y-Tube Olfactometer Bioassay for Aphid Repellency

This protocol outlines a standard method for assessing the repellent effect of cis-β-farnesene on aphids.

Materials:

  • Y-tube olfactometer (glass)

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Charcoal filter

  • Odor source chambers

  • Filter paper

  • cis-β-Farnesene solution of known concentration in a suitable solvent (e.g., hexane)

  • Solvent control (e.g., hexane)

  • Aphids (e.g., Myzus persicae), starved for 1-2 hours before the assay.

Procedure:

  • Setup: Assemble the Y-tube olfactometer. Connect the air source to the charcoal filter, then to the humidifier, and finally split the airflow to the two odor source chambers. The airflow to each arm of the Y-tube should be equal and constant (e.g., 200 mL/min).

  • Odor Application: Apply a known amount of the cis-β-farnesene solution to a piece of filter paper and place it in one of the odor source chambers. In the other chamber, place a filter paper with the same amount of the solvent to serve as a control.

  • Acclimatization: Gently introduce a single adult aphid into the base of the Y-tube. Allow the aphid to acclimate for a short period (e.g., 1 minute).

  • Choice: Observe the aphid's movement. A choice is recorded when the aphid walks a predetermined distance (e.g., 2 cm) into one of the arms of the Y-tube and remains there for a specified time (e.g., 30 seconds).

  • Data Collection: Record the number of aphids choosing the treatment arm versus the control arm. Aphids that do not make a choice within a set time (e.g., 5 minutes) are recorded as "no choice".

  • Replication: Repeat the experiment with a sufficient number of aphids (e.g., 30-50). To avoid positional bias, rotate the Y-tube 180 degrees and switch the odor and control arms halfway through the replicates.

  • Analysis: Analyze the data using a chi-square test to determine if there is a significant preference for the control arm over the cis-β-farnesene arm.

Electroantennography (EAG) for Assessing Aphid Olfactory Response

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound.

Materials:

  • Stereomicroscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holder

  • Amplifier

  • Data acquisition system (computer with appropriate software)

  • Faraday cage (to shield from electrical noise)

  • Purified and humidified air delivery system

  • Stimulus delivery system (e.g., Pasteur pipette with a filter paper)

  • cis-β-Farnesene solutions of varying concentrations

  • Electrolyte solution (e.g., Ringer's solution)

Procedure:

  • Antenna Preparation: Under a stereomicroscope, carefully excise an antenna from a live aphid at its base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with the electrolyte solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the basal end.

  • Stabilization: Place the antenna preparation in a continuous stream of purified, humidified air and allow the baseline electrical signal to stabilize.

  • Stimulus Delivery: A puff of air is passed through a Pasteur pipette containing a filter paper loaded with a known concentration of cis-β-farnesene. The resulting odor-laden air is directed over the antenna.

  • Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded by the data acquisition system. This is the EAG response.

  • Dose-Response: Repeat the stimulus delivery with a range of cis-β-farnesene concentrations to generate a dose-response curve. A solvent control should also be tested.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each concentration. The responses can be normalized relative to a standard compound or the highest concentration tested.

Visualizations

Aphid_Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_dendrite Dendritic Membrane of Olfactory Sensory Neuron cluster_neuron Inside Neuron Farnesene cis-β-Farnesene OBP Odorant Binding Protein (OBP) Farnesene->OBP Binds to OR_complex Odorant Receptor (OR) - Orco Complex OBP->OR_complex Transports and presents to Ion_channel Ion Channel (Open) OR_complex->Ion_channel Activates Depolarization Membrane Depolarization Ion_channel->Depolarization Ion Influx leads to Action_potential Action Potential Generation Depolarization->Action_potential Triggers Signal_transmission Signal to Brain Action_potential->Signal_transmission Propagates Behavioral_response Behavioral Response Signal_transmission->Behavioral_response Results in

Caption: Aphid Olfactory Signaling Pathway for cis-β-Farnesene.

Y_Tube_Olfactometer_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Air_Source Purified Air Source Flow_Meters Flow Meters Air_Source->Flow_Meters Humidifier Humidifier Flow_Meters->Humidifier Odor_Chambers Odor Chambers (Treatment vs. Control) Humidifier->Odor_Chambers Y_Tube Y-Tube Olfactometer Odor_Chambers->Y_Tube Introduce_Aphid Introduce Aphid at Base Y_Tube->Introduce_Aphid Aphid Introduction Acclimatize Acclimatize Introduce_Aphid->Acclimatize Observe_Choice Observe Aphid Choice Acclimatize->Observe_Choice Record_Data Record Choice (Treatment, Control, or No Choice) Observe_Choice->Record_Data Chi_Square Chi-Square Test Record_Data->Chi_Square Conclusion Determine Significance of Repellency Chi_Square->Conclusion

Caption: Y-Tube Olfactometer Experimental Workflow.

References

Application Notes and Protocols for the Use of cis-beta-Farnesene as a Biofuel Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cis-beta-farnesene as a precursor for biofuel production. Detailed protocols for its microbial synthesis, conversion to farnesane, and subsequent analysis are included to support research and development in sustainable fuels.

Introduction

Farnesene (B8742651), a sesquiterpene (C15H24), is a promising precursor for the production of advanced biofuels.[1] It exists as several isomers, with α-farnesene and β-farnesene being the most common. The hydrogenation of farnesene yields farnesane (C15H32), a saturated hydrocarbon that is a drop-in replacement for conventional diesel and jet fuel.[2][3] This document focuses on the cis-isomer of beta-farnesene (B105247) and its application in biofuel synthesis.

Microbial production of farnesene using engineered yeast, such as Saccharomyces cerevisiae, offers a sustainable alternative to traditional petrochemical processes.[4] These engineered microbes convert sugars into farnesene, which can then be chemically converted to farnesane.[2]

Data Presentation

The following tables summarize key quantitative data related to the microbial production of farnesene and the properties of farnesane as a biofuel.

Table 1: Microbial Production of Farnesene Isomers in Engineered Saccharomyces cerevisiae

Farnesene IsomerProduction Titer (g/L)Cultivation MethodReference
α-Farnesene10.4Fed-batch fermentation[5]
α-Farnesene28.3Fed-batch fermentation[6]
β-Farnesene55.4Fed-batch fermentation[7]
β-Farnesene130Fed-batch fermentation[5]
Farnesene (unspecified)0.170Fed-batch fermentation[8]

Table 2: Physicochemical Properties of Farnesane Compared to Conventional Fuels

PropertyFarnesaneJet A-1 (Kerosene)Biodiesel (FAME)Ethanol
Chemical Formula C₁₅H₃₂~C₁₂H₂₃~C₁₉H₃₆O₂C₂H₅OH
Density (g/cm³) 0.7730.8040.8800.789
Gravimetric Energy Density (LHV, MJ/kg) ~43.343.337.826.8
Volumetric Energy Density (LHV, MJ/L) ~33.534.833.321.2
Cetane Number 58.0 - 59.140 - 5545 - 655 - 15
Pour Point (°C) < -76-47-15 to +16-114

Note: LHV refers to the Lower Heating Value.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of farnesene and farnesane.

Protocol 1: Microbial Production of this compound in Saccharomyces cerevisiae

This protocol outlines the general procedure for the microbial synthesis of farnesene using an engineered yeast strain.

1. Strain and Media Preparation:

  • Use an engineered Saccharomyces cerevisiae strain expressing a this compound synthase.

  • Prepare a suitable culture medium, such as a synthetic defined (SD) medium with the necessary supplements.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast into a starter culture of 10 mL of SC drop-out media.[10]

  • Incubate at 30°C with shaking at approximately 220 rpm for 18-24 hours.[10]

3. Fermentation:

  • Inoculate a larger volume of production medium (e.g., 50 mL in a 250 mL flask) with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.[10]

  • Incubate at 30°C with shaking at 200 rpm for 30 hours.[10]

  • If using an inducible promoter, add the inducing agent (e.g., galactose to a final concentration of 10 g/L).[10]

  • To capture the produced farnesene, add a sterile organic overlay, such as 10% (v/v) dodecane (B42187), to the culture.[10]

  • Continue the fermentation for an additional 48-120 hours.

4. Farnesene Extraction:

  • After fermentation, centrifuge the culture to separate the dodecane layer from the aqueous phase and the yeast cells.

  • Collect the dodecane layer containing the farnesene for analysis.

Protocol 2: Hydrogenation of this compound to Farnesane

This protocol describes the chemical conversion of farnesene to farnesane.

1. Reactor Setup:

  • Use a high-pressure reactor suitable for hydrogenation reactions.

  • Charge the reactor with this compound and a palladium on carbon (Pd/C) catalyst (typically 1-5% by weight relative to the farnesene).[2]

2. Reaction Conditions:

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to approximately 500 psi.[2]

  • Heat the reaction mixture to 25–50 °C with vigorous stirring.[2]

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.[2]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Dilute the reaction mixture with a solvent like hexane (B92381) and filter to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the farnesane product.[2]

Protocol 3: GC-MS Analysis of Farnesene Isomers

This protocol provides a method for the separation and identification of farnesene isomers.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6][10]

2. GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6][10]

  • Injection Volume: 1 µL with a split ratio of 1:10.[6][10]

  • Injector Temperature: 250°C.[10]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.[6][10]

    • Ramp up to 300°C at a rate of 10°C/min.[6][10]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Source Temperature: 250°C.[10]

    • Scan Range (m/z): 35 to 350.[6][10]

3. Data Analysis:

  • Identify farnesene isomers by comparing their mass spectra and retention times with those of known standards.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Farnesene_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Sesquiterpene Sesquiterpene Synthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP Isopentenyl-PP (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl-PP (GPP) IPP->GPP FPP Farnesyl-PP (FPP) IPP->FPP DMAPP->GPP GPP Synthase GPP->FPP FPP Synthase cis_beta_Farnesene This compound FPP->cis_beta_Farnesene This compound Synthase

Caption: Biosynthesis of this compound via the Mevalonate (MVA) pathway in engineered yeast.

Farnesene_to_Farnesane_Workflow cluster_Upstream Upstream Processing (Biological) cluster_Downstream Downstream Processing (Chemical) cluster_Analysis Quality Control Yeast_Culture Engineered Yeast Culture (*S. cerevisiae*) Fermentation Fermentation with Organic Overlay (Dodecane) Yeast_Culture->Fermentation Extraction Separation of Organic Phase Fermentation->Extraction Farnesene_Product This compound in Dodecane Extraction->Farnesene_Product Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Farnesene_Product->Hydrogenation GC_MS_Farnesene GC-MS Analysis of Farnesene Farnesene_Product->GC_MS_Farnesene Purification Catalyst Removal & Solvent Evaporation Hydrogenation->Purification Farnesane_Product Farnesane (Biofuel) Purification->Farnesane_Product GC_MS_Farnesane GC-MS Analysis of Farnesane Farnesane_Product->GC_MS_Farnesane

Caption: Experimental workflow from microbial production of this compound to farnesane biofuel.

References

Application Note: Quantification of cis-β-Farnesene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-β-Farnesene is a sesquiterpene found in various plant essential oils, contributing to their characteristic aroma and possessing certain biological activities. As a volatile organic compound, it plays a role in plant defense and insect communication. Accurate quantification of cis-β-farnesene in essential oils is crucial for quality control in the fragrance and food industries, as well as for research into its potential pharmacological applications. This document provides detailed protocols for the quantification of cis-β-farnesene in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.

Data Presentation: Quantitative Data Summary

The concentration of β-farnesene isomers varies significantly across different essential oils, influenced by factors such as plant species, geographical origin, and extraction method. The following table summarizes the reported concentrations of farnesene (B8742651) isomers in several commercially important essential oils.

Essential OilIsomerConcentration (%)Analytical Method
Chamomile (Matricaria chamomilla)(E)-β-Farnesene2.3 - 42.2[1][2][3]GC-MS
Ylang-Ylang (Cananga odorata)α-Farnesene3.5 - 18[4][5][6]GC-MS
Peppermint (Mentha × piperita)(E)-β-Farnesene~0.2[7]GC-MS
Basil (Ocimum basilicum)cis-β-Farnesene0.19 - 0.25[8]GC-MS
Spearmint (Mentha spicata)trans-β-Farnesene0.44 - 0.97[9]GC-MS

Experimental Protocols

This section details the methodology for the quantification of cis-β-farnesene in essential oils by GC-MS.

Materials and Reagents
  • Solvent: Hexane (B92381) or Ethyl Acetate (pesticide grade or equivalent)

  • Standards: cis-β-Farnesene (analytical standard), Internal Standard (e.g., n-Tridecane or Octadecane)

  • Anhydrous Sodium Sulfate (B86663)

  • Glassware: Volumetric flasks, pipettes, vials with inserts

  • Microsyringe

Standard Preparation
  • Stock Solution: Prepare a stock solution of cis-β-farnesene standard in a suitable solvent like hexane or ethanol.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).[10]

  • Internal Standard: For improved accuracy and precision, add a suitable internal standard to all samples and calibration standards at a constant concentration (e.g., 100 µg/mL).[11][12]

Sample Preparation
  • Dilution: Dilute the essential oil sample in the chosen solvent (e.g., hexane or ethyl acetate) to bring the concentration of cis-β-farnesene within the calibration range. A dilution of 1:10 or 1:100 is often a good starting point.

  • Internal Standard Addition: Add the internal standard to the diluted essential oil sample.

  • Drying: Add a small amount of anhydrous sodium sulfate to the prepared sample to remove any residual water.

  • Filtration/Centrifugation: If the sample contains particulate matter, centrifuge or filter it through a 0.45 µm syringe filter before injection.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of terpenes. These may need to be optimized for specific instruments and applications.

ParameterValue
Gas Chromatograph Agilent 7890B GC system or equivalent[11]
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[11]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min[11]
Inlet Split mode with a split ratio of 10:1 or 15:1 and a temperature of 250°C[11]
Injection Volume 1 µL
Oven Program Initial temperature: 60°C, hold for 3 minutes. Ramp: 3°C/min to 246°C, hold for 25 minutes.[11]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Quantification

Quantification is based on the peak area of cis-β-farnesene relative to the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of cis-β-farnesene in the sample is then determined from this calibration curve.

Method Validation

The analytical method should be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: The ability of the method to elicit results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically desired.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For terpene analysis by GC-MS, LODs are often in the range of 0.025–0.5 µg/mL, and LOQs are in the range of 0.1–1 µg/mL.[10]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. Recoveries in the range of 85-115% are generally considered acceptable.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD), with values <15% being desirable.[10]

Signaling Pathways

The role of cis-β-farnesene is primarily in plant signaling (as an insect pheromone) and as a contributor to the scent of essential oils. Currently, there is no established body of research detailing its direct involvement in specific signaling pathways relevant to drug development in humans.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing essential_oil Essential Oil Sample dilution Dilution in Solvent essential_oil->dilution farnesene_std cis-beta-Farnesene Standard stock_sol Stock Solution farnesene_std->stock_sol int_std Add Internal Standard dilution->int_std cal_standards Calibration Standards stock_sol->cal_standards injection GC Injection cal_standards->injection int_std->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection peak_integration Peak Integration detection->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of this compound cal_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationships cluster_method_dev Method Development & Validation cluster_data_analysis Data Analysis standard_prep Standard Preparation sample_prep Sample Preparation calibration_curve Calibration Curve Generation standard_prep->calibration_curve data_acquisition Data Acquisition sample_prep->data_acquisition gc_params GC Parameter Setup ms_params MS Parameter Setup gc_params->data_acquisition ms_params->data_acquisition quantification Quantification data_acquisition->quantification calibration_curve->quantification

Caption: Logical relationships in the GC-MS quantification protocol.

References

Application Note: Solid-Phase Microextraction (SPME) for the Sampling of cis-β-Farnesene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-β-farnesene is a volatile sesquiterpene of significant interest in various scientific fields. It plays a crucial role in insect communication as an aphid alarm pheromone and is a key signaling molecule in plant defense mechanisms.[1] Accurate and sensitive detection of cis-β-farnesene is essential for research in chemical ecology, agriculture, and the development of novel pest management strategies. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds like cis-β-farnesene from diverse matrices.[2] This application note provides a detailed protocol for the sampling and analysis of cis-β-farnesene using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME employs a fused silica (B1680970) fiber coated with a polymeric stationary phase to extract and concentrate analytes from a sample. In Headspace SPME, the fiber is exposed to the vapor phase above the sample, allowing volatile and semi-volatile compounds to partition onto the fiber coating. This approach is particularly advantageous for complex matrices as it minimizes interference from non-volatile components. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

Advantages of SPME for cis-β-Farnesene Sampling

  • Solvent-Free: Eliminates the need for organic solvents, making it an environmentally friendly technique.

  • High Sensitivity: The concentration of analytes on the fiber allows for low detection limits.

  • Versatility: Applicable to a wide range of sample matrices, including plant tissues, insect effluvia, and air samples.

  • Ease of Use and Automation: The procedure is straightforward and can be easily automated for high-throughput analysis.

Quantitative Data

ParameterExpected Performance
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL
**Linearity (R²) **> 0.99
Recovery (%) 85 - 115%
Precision (%RSD) < 15%

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for cis-β-Farnesene from Plant Material

This protocol is suitable for the analysis of cis-β-farnesene emitted from plant tissues such as leaves, flowers, or fruits.

Materials and Equipment:

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

  • SPME Manual Holder or Autosampler

  • Headspace Vials (20 mL) with PTFE-faced septa

  • Heating block or water bath with agitation capabilities

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • cis-β-Farnesene analytical standard

  • Internal standard (e.g., d-limonene, borneol)

  • Sodium Chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Accurately weigh 0.5 - 2.0 g of homogenized plant material into a 20 mL headspace vial.

    • Add 1.0 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

    • If using an internal standard, add a known amount to the vial.

  • Extraction:

    • Immediately seal the vial with a PTFE-faced septum and cap.

    • Place the vial in a heating block or water bath and allow the sample to equilibrate at 60°C for 15 minutes with gentle agitation.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

    • Begin the GC-MS analysis.

GC-MS Conditions (Typical):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Visualizations

Farnesene (B8742651) Biosynthesis Pathway

Farnesene_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate G3P G3P Pyruvate->G3P DXS MEP MEP G3P->MEP DXR IPP_DMAPP_MEP IPP + DMAPP MEP->IPP_DMAPP_MEP ... GPP Geranyl Diphosphate (GPP) IPP_DMAPP_MEP->GPP AcetylCoA AcetylCoA Mevalonate Mevalonate AcetylCoA->Mevalonate HMGR IPP_DMAPP_MVA IPP + DMAPP Mevalonate->IPP_DMAPP_MVA ... IPP_DMAPP_MVA->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP FPP Synthase cis_beta_Farnesene cis-β-Farnesene FPP->cis_beta_Farnesene cis-β-Farnesene Synthase

Caption: Farnesene biosynthesis via the MEP and MVA pathways.

Jasmonate Signaling Pathway Inducing Farnesene Synthesis

Jasmonate_Signaling Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Synthesis Stress->JA JA_Ile JA-Isoleucine (Active form) JA->JA_Ile SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Ub_Proteasome Ubiquitination & 26S Proteasome Degradation JAZ->Ub_Proteasome Farnesene_Synthase_Gene cis-β-Farnesene Synthase Gene MYC2->Farnesene_Synthase_Gene activates Ub_Proteasome->JAZ degrades Farnesene_Synthase_Protein cis-β-Farnesene Synthase Farnesene_Synthase_Gene->Farnesene_Synthase_Protein transcription & translation cis_beta_Farnesene cis-β-Farnesene Production Farnesene_Synthase_Protein->cis_beta_Farnesene

Caption: Jasmonate signaling cascade leading to farnesene synthesis.

Experimental Workflow for SPME Sampling of cis-β-Farnesene

SPME_Workflow Start Start: Sample Collection Sample_Prep Sample Preparation (Homogenization, Weighing) Start->Sample_Prep Vial_Prep Transfer to Headspace Vial (Add NaCl, Internal Standard) Sample_Prep->Vial_Prep Equilibration Equilibration (60°C for 15 min) Vial_Prep->Equilibration Extraction HS-SPME Extraction (Expose Fiber for 30 min) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet (250°C for 5 min) Extraction->Desorption Analysis GC-MS Analysis Desorption->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: Workflow for HS-SPME-GC-MS analysis of cis-β-Farnesene.

References

High-performance liquid chromatography (HPLC) methods for farnesene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesene (B8742651), a C15 acyclic sesquiterpene, is a compound of significant interest in the fragrance, biofuel, and pharmaceutical industries. It exists as a set of six closely related isomers, primarily categorized into α-farnesene and β-farnesene, which differ in the position of a carbon-carbon double bond.[1] The specific isomer can greatly influence its chemical properties and biological activity. For instance, β-farnesene is a more efficient precursor for the synthesis of isophytol, a key intermediate for Vitamin E production, compared to α-farnesene.[1][2] Due to their structural similarity and high hydrophobicity, the chromatographic separation of farnesene isomers presents a significant analytical challenge.[1] While gas chromatography (GC) is a common method for terpene analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer advantages, particularly for samples in a liquid matrix and for preparative scale purification.[1][3]

This document provides detailed protocols for the separation and quantification of key farnesene isomers using HPLC, focusing on reversed-phase chromatography, which is the method of choice due to the high hydrophobicity of farnesene.[1]

Structural Relationship of Farnesene Isomers

The primary isomers of farnesene are α-farnesene and β-farnesene, which are further defined by their stereoisomers, such as (E,E)-α-farnesene and (E)-β-farnesene. The structural differences are illustrated in the diagram below.

G Structural Relationship of Farnesene Isomers Farnesene Farnesene (C15H24) alpha_Farnesene α-Farnesene Farnesene->alpha_Farnesene Isomer beta_Farnesene β-Farnesene Farnesene->beta_Farnesene Isomer EE_alpha (E,E)-α-Farnesene alpha_Farnesene->EE_alpha Stereoisomer ZE_alpha (Z,E)-α-Farnesene alpha_Farnesene->ZE_alpha Stereoisomer E_beta (E)-β-Farnesene beta_Farnesene->E_beta Stereoisomer

Structural relationship of major farnesene isomers.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV methods for the quantification of farnesene and related sesquiterpenes. These values represent expected performance and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UV
Accuracy (% Recovery) 85 - 115%[4]
Precision (% RSD) < 15%[4]
Limit of Detection (LOD) Low µg/mL to high ng/mL[4]
Limit of Quantification (LOQ) µg/mL range[4]
Linearity (R²) > 0.99[4]
Specificity Moderate (Retention time and UV spectra)[4]
Matrix Effect Can be significant[4]

Experimental Workflow

The general workflow for the analysis of farnesene isomers by HPLC involves sample preparation, chromatographic separation, and data analysis.

G General Workflow for Farnesene Isomer Analysis by HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Filtration Filtration (0.22 µm) Standard_Prep->Filtration Sample_Extraction Sample Extraction (if required) Sample_Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

General workflow for farnesene isomer analysis by HPLC.

Experimental Protocols

Sample Preparation

Standard Preparation:

  • Prepare individual stock solutions of farnesene isomers (e.g., (E,E)-α-farnesene, (E)-β-farnesene) at 1 mg/mL in acetonitrile (B52724).[1]

  • Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 10-50 µg/mL in the initial mobile phase composition.[1]

Sample Extraction (from a liquid matrix like fermentation broth):

This protocol is recommended for samples where farnesene is present in an aqueous matrix.[1]

  • To 1 mL of the aqueous sample, add 1 mL of a non-polar solvent such as hexane (B92381) or dodecane.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[1]

  • Centrifuge at 5,000 x g for 10 minutes to achieve phase separation.[1]

  • Carefully transfer the upper organic layer (containing farnesene) to a clean vial.[1]

  • Evaporate the solvent under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in acetonitrile or the initial mobile phase for HPLC analysis.[1]

Filtration:

Filter all samples and standards through a 0.22 µm PTFE syringe filter before injection to prevent column clogging and instrument damage.[1]

HPLC Method 1: Separation on a C18 Stationary Phase

This method utilizes a standard C18 column, which separates compounds primarily based on their hydrophobicity. It serves as an excellent starting point for most reversed-phase separations.[1]

ParameterCondition
Instrumentation UPLC or HPLC System with UV/PDA or Mass Spectrometric (MS) detector[1]
Column Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[1]
Mobile Phase A Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Program 0.0 min: 80% B5.0 min: 98% B7.0 min: 98% B7.1 min: 80% B9.0 min: 80% B[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 2 µL[1]
Detection (UV) 210 nm (for general detection) or 232 nm (for α-farnesene)[1]
HPLC Method 2: Separation on a Phenyl-Hexyl Stationary Phase

For isomers that are difficult to resolve based on hydrophobicity alone, a column with alternative selectivity, such as a phenyl-hexyl stationary phase, is recommended. This type of column can provide unique π-π interactions with the double bonds in farnesene, potentially enhancing the separation of its isomers.[1]

ParameterCondition
Instrumentation HPLC or UPLC System with UV/PDA or Mass Spectrometric (MS) detector[1]
Column Phenyl-Hexyl column (e.g., 3.5 µm, 4.6 x 150 mm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program A similar gradient to Method 1 can be used as a starting point, with optimization of the gradient slope and time to improve resolution.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection (UV) 210 nm or 232 nm[1]

Conclusion

The provided HPLC methods offer robust protocols for the separation and quantification of farnesene isomers.[1] A standard C18 column provides a good baseline for separation based on hydrophobicity.[1] For more challenging separations where isomers may co-elute, a phenyl-hexyl stationary phase offers an alternative selectivity mechanism that can lead to improved resolution.[1] The choice of method will depend on the specific isomers of interest and the sample matrix. Method validation is crucial to ensure accurate and reliable results.

References

Field Collection of cis-beta-Farnesene from Insects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the field collection of cis-beta-farnesene, a sesquiterpene of significant interest due to its role as an alarm pheromone in aphids and its potential applications in pest management and drug development. The following sections detail various collection techniques, present quantitative data for comparison, and provide step-by-step experimental protocols.

Data Presentation: Comparison of Collection Techniques

The selection of a collection technique in the field is critical and often depends on the target insect, the required sensitivity, and the available equipment. Below is a summary of quantitative data related to the collection and emission of farnesene (B8742651) isomers.

Collection TechniqueTarget OrganismCompoundAmount Collected/EmittedReference(s)
Headspace Volatile Collection Pea Aphid (Acyrthosiphon pisum)(E)-β-farnesene<1 ng to almost 50 ng per predation event[1]
Pea Aphid (Acyrthosiphon pisum)(E)-β-farnesene~3–195 ng over 3 hours (colonies of 25–125 individuals)[1]
Solid Phase Microextraction (SPME) AphidsVolatiles including (E)-β-farneseneMethod confirmed as reliable and sensitive for aphid volatile detection[2]
Solvent Extraction Chamomile (Matricaria chamomilla)(E)-β-farneseneMajor component of essential oil[3]
Various Plantsα-Farnesene and β-farneseneVaries significantly by source (e.g., 7.4 - 8.97 µg/g in apple peel)[4]

Note: Quantitative data for field collection efficiency of this compound directly from insects is scarce. The data presented for headspace collection reflects emission rates under specific conditions, which can inform the choice of collection parameters. Data from plant extractions are provided to give a general indication of farnesene abundance in natural sources.

Experimental Protocols

Detailed methodologies for the primary field collection techniques are provided below.

Protocol 1: Dynamic Headspace Volatile Collection (Aeration)

This non-destructive method is ideal for collecting volatiles released by living insects in their natural environment. It involves pulling air from around the insects through a sorbent trap.

Materials:

  • Portable volatile collection system (pump, flowmeter)

  • Glass chamber or collection bag (e.g., oven bag)[5]

  • Sorbent tubes (e.g., packed with Tenax® TA or a combination of Tenax® TA and Carbotrap™)

  • Purified air source (optional, for closed-loop systems)

  • Teflon tubing

  • Power source (battery)

  • Stands and clamps to secure the chamber in the field

Methodology:

  • System Preparation:

    • Clean all glassware and tubing thoroughly. If using oven bags, pre-bake them to remove contaminants[5].

    • Condition sorbent tubes according to the manufacturer's instructions to remove any residual compounds.

  • Field Setup:

    • Locate the target insect population on their host plant.

    • Carefully place the glass chamber or bag over the insects and a portion of the host plant.

    • Seal the chamber around the plant stem using a non-reactive material (e.g., Teflon tape, twist ties).

  • Volatile Collection:

    • Connect the sorbent tube to the outlet of the collection chamber using Teflon tubing.

    • Connect the other end of the sorbent tube to the portable pump.

    • Draw air through the chamber and sorbent tube at a controlled flow rate (e.g., 100-500 mL/min)[6].

    • Collect volatiles for a predetermined period (e.g., 1-3 hours). The duration will depend on the insect density and expected emission rates.

  • Sample Storage and Transport:

    • After collection, cap both ends of the sorbent tube with inert caps.

    • Store the tubes in a cool, dark container for transport to the laboratory.

  • Sample Analysis:

    • Analyze the trapped volatiles by gas chromatography-mass spectrometry (GC-MS) after thermal desorption or solvent elution.

Protocol 2: Solid Phase Microextraction (SPME)

SPME is a solvent-free technique that uses a coated fiber to adsorb volatiles from the headspace surrounding the insects. It is a simple and rapid method for field screening.

Materials:

  • SPME holder and fiber assembly (e.g., with a Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS coating)

  • Portable stand or clamp to hold the SPME device

  • Timer

Methodology:

  • Fiber Conditioning:

    • Condition the SPME fiber according to the manufacturer's instructions before heading to the field.

  • Field Deployment:

    • Locate the target insects.

    • Carefully extend the SPME fiber from its protective needle and position it in the headspace immediately surrounding the insects (e.g., within a few centimeters).

    • Secure the SPME holder in place using a stand or clamp, ensuring the fiber does not touch any surfaces.

  • Adsorption:

    • Expose the fiber to the headspace for a specific period (e.g., 30-60 minutes). The optimal time will depend on the concentration of volatiles.

  • Sample Transport:

    • Retract the fiber into the needle.

    • Transport the SPME device back to the laboratory for analysis.

  • Sample Analysis:

    • Insert the SPME fiber into the injection port of a GC-MS for thermal desorption and analysis.

Protocol 3: Solvent Extraction

This is a destructive method that involves immersing the insects in a solvent to extract the semiochemicals. It is useful for determining the total amount of this compound present in or on the insect's body.

Materials:

  • Glass vials with Teflon-lined caps

  • Forceps

  • High-purity organic solvent (e.g., hexane (B92381) or dichloromethane)

  • Cooler with ice packs

  • Pipettes

Methodology:

  • Sample Collection:

    • Collect a known number of insects from the host plant using forceps or a small brush.

    • Place the insects directly into a pre-chilled glass vial.

  • Extraction:

    • Immediately add a measured volume of cold solvent to the vial, ensuring the insects are fully submerged.

    • Seal the vial tightly.

  • Storage and Transport:

    • Place the vial in a cooler with ice packs for transport to the laboratory.

  • Sample Processing in the Lab:

    • Gently agitate the vial for a short period (e.g., 1-5 minutes) to facilitate extraction.

    • Carefully remove the insects from the solvent.

    • The resulting solvent extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Sample Analysis:

    • Analyze the extract directly by GC-MS.

Visualizations

Diagram 1: Workflow for Dynamic Headspace Volatile Collection

G cluster_field Field Operations cluster_lab Laboratory Analysis A Locate Insect Population B Enclose Insects in Chamber/Bag A->B C Draw Air Through Sorbent Tube B->C D Cap and Store Sorbent Tube C->D E Thermal Desorption or Solvent Elution D->E Transport F GC-MS Analysis E->F G Data Interpretation F->G

Caption: Workflow for collecting insect volatiles using the dynamic headspace (aeration) technique.

Diagram 2: Logical Relationships in SPME Field Collection

G A Condition SPME Fiber B Expose Fiber to Insect Headspace A->B Preparation C Retract Fiber and Transport B->C Adsorption D Analyze by GC-MS C->D Analysis

Caption: Key steps and their logical sequence in the Solid Phase Microextraction (SPME) method.

Diagram 3: Signaling Pathway for Aphid Alarm Pheromone Response

G cluster_perception Pheromone Perception cluster_response Behavioral Response A This compound Release (e.g., from attacked aphid) B Binding to Odorant Receptors (ORs) on neighboring aphid's antennae A->B C Activation of Olfactory Receptor Neurons (ORNs) B->C D Signal Transduction to Antennal Lobe C->D E Initiation of Alarm Behavior (e.g., dropping, dispersal) D->E

Caption: Simplified signaling pathway of an aphid's response to the alarm pheromone this compound.

References

Application Notes: Genetic Engineering of Plants for cis-beta-Farnesene Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-beta-farnesene is an acyclic sesquiterpene with significant applications as an aphid alarm pheromone for pest control, and as a precursor for biofuels and specialty chemicals.[1][2][3] The engineering of plants to produce this compound offers a sustainable and scalable production platform. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in this field.

Metabolic Pathway and Engineering Strategy

The biosynthesis of this compound in plants originates from the isoprenoid pathway. The immediate precursor, farnesyl pyrophosphate (FPP), is synthesized through either the cytosolic mevalonate (B85504) (MVA) pathway or the plastidial methylerythritol 4-phosphate (MEP) pathway.[4] FPP is then converted to this compound by the enzyme farnesene (B8742651) synthase (FS).[5]

The core strategy for engineering high-yield farnesene production in plants involves:

  • Overexpression of a potent farnesene synthase: Introducing and expressing a highly active FS gene is the primary step.[5]

  • Enhancing the precursor supply: Increasing the pool of FPP by upregulating key enzymes in the MVA or MEP pathways can significantly boost farnesene production.[4][6]

Caption: Metabolic pathway for this compound production in plants.

Quantitative Data

While high-titer production of farnesene has been extensively documented in microbial systems, data from engineered plants is emerging. The following tables summarize representative data from microbial systems to illustrate the potential impact of various genetic modifications that are applicable to plant systems.

Table 1: Effect of Farnesene Synthase (FS) Choice and Expression on β-Farnesene Titer

Host OrganismFarnesene Synthase (FS) SourceExpression Systemβ-Farnesene Titer (mg/L)Reference
Saccharomyces cerevisiaeArtemisia annua (AaFS)Plasmid450.65[5]
Saccharomyces cerevisiaeArtemisia annua (AaFS L326I mutant)Plasmid3877.42[5]
Yarrowia lipolyticaArtemisia annua (AaFS)Genomic Integration25.73[7]
Yarrowia lipolyticaArtemisia annua (AaFS - multi-copy)Genomic Integration48.33[7]

Table 2: Impact of MVA Pathway Engineering on β-Farnesene Production in Yarrowia lipolytica

Strain DescriptionKey Genetic Modificationsβ-Farnesene Titer (g/L)Reference
Engineered StrainOverexpression of MVA pathway genes22.8[6]
Engineered StrainEnhanced NADPH regeneration, increased acetyl-CoA28.9[6]
Engineered StrainPeroxisomal compartmentalization, β-oxidation engineering35.2[6]
Engineered StrainSystematic pathway optimization, fed-batch fermentation45.69[6]

Experimental Protocols

Protocol 1: Gene Cassette Construction for Plant Transformation

This protocol describes the creation of an expression cassette for a farnesene synthase gene, ready for cloning into a plant transformation vector.

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of a selected farnesene synthase (e.g., from Artemisia annua). Codon-optimize the sequence for expression in the target plant species (e.g., Nicotiana tabacum).

  • Vector Backbone: Utilize a suitable cloning vector (e.g., pUC19).

  • Ligation: Clone the synthesized farnesene synthase gene into a plant expression vector containing a strong constitutive promoter (e.g., CaMV 35S), and a terminator (e.g., NOS terminator).

  • Verification: Sequence the final construct to ensure the integrity of the expression cassette.

Gene_Cassette_Construction_Workflow Start Start Gene_Synthesis Synthesize & Codon-Optimize Farnesene Synthase Gene Start->Gene_Synthesis Ligation Ligate FS Gene into Expression Vector Gene_Synthesis->Ligation Cloning_Vector Select Cloning Vector (e.g., pUC19) Expression_Vector Select Plant Expression Vector (with CaMV 35S Promoter & NOS Terminator) Expression_Vector->Ligation Verification Sequence Verification Ligation->Verification End End Verification->End

Caption: Workflow for constructing a farnesene synthase expression cassette.

Protocol 2: Agrobacterium-mediated Transformation of Nicotiana tabacum

This protocol details the transformation of tobacco leaf discs.[8][9][10][11][12]

  • Prepare Agrobacterium Culture:

    • Streak Agrobacterium tumefaciens (e.g., strain LBA4404) carrying the farnesene synthase expression vector on YEP agar (B569324) with appropriate antibiotics.

    • Inoculate a single colony into 5 mL of liquid YEP medium with antibiotics and grow for 2 days at 28°C.

    • Use this pre-culture to inoculate a larger culture and grow until the OD600 reaches 0.5-0.8.

    • Pellet the bacteria by centrifugation and resuspend in liquid Murashige and Skoog (MS) medium.

  • Prepare Leaf Explants:

    • Harvest healthy, fully expanded leaves from 4-5 week old sterile tobacco plants.

    • Cut leaves into ~1 cm squares, avoiding the midrib.

  • Infection and Co-cultivation:

    • Immerse the leaf explants in the Agrobacterium suspension for 10-30 minutes.[8][9]

    • Blot the explants dry on sterile filter paper.

    • Place the explants on co-cultivation medium (MS medium with hormones) and incubate in the dark for 2-4 days.[8][9]

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., timentin or cefotaxime) and a selection agent for transformed plant cells (e.g., kanamycin).

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Once shoots regenerate, transfer them to a rooting medium.

  • Acclimatization:

    • Transfer rooted plantlets to soil and grow in a greenhouse.

Protocol 3: Extraction and Quantification of this compound by GC-MS

This protocol describes the extraction and analysis of farnesene from plant tissue.[13][14][15]

  • Sample Preparation:

    • Weigh 100 mg of dried, powdered plant material into a 2 mL glass vial.[13]

    • Add a known amount of an internal standard (e.g., 10 µL of 10 µg/mL α-farnesene-d6).[13]

    • Add 1.5 mL of ethyl acetate.[13]

  • Extraction:

    • Vortex the sample vigorously for 1 minute.[13]

    • Sonicate for 15 minutes.[13]

    • Centrifuge at 5000 x g for 10 minutes to pellet the plant material.[13]

    • Transfer the supernatant to a new vial.

    • Add anhydrous sodium sulfate (B86663) to remove residual water.[13]

  • GC-MS Analysis:

    • GC Column: Use a suitable column such as a DB-5 or HP-5 (30m x 0.25mm i.d., 0.25 µm film thickness).[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

    • Oven Program: Start at 50°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[15]

    • MS Conditions: Use electron impact ionization and scan a mass range of 40-400 amu.[15]

    • Quantification: Create a calibration curve using pure farnesene standards and use the peak area ratio of the analyte to the internal standard for quantification.[14]

Farnesene_Quantification_Workflow Start Start Sample_Prep Weigh Dried Plant Material Spike with Internal Standard Start->Sample_Prep Extraction Add Ethyl Acetate Vortex & Sonicate Sample_Prep->Extraction Separation Centrifuge to Pellet Debris Collect Supernatant Extraction->Separation Drying Dry with Anhydrous Sodium Sulfate Separation->Drying GC_MS GC-MS Analysis Drying->GC_MS Data_Analysis Peak Integration & Quantification using Calibration Curve GC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the extraction and quantification of farnesene.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of cis-β-Farnesene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of cis-β-farnesene. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of cis-β-farnesene?

A1: The main difficulties in the chemical synthesis of cis-β-farnesene revolve around two key aspects:

  • Stereoselectivity: Achieving a high proportion of the desired cis (or Z) isomer at the C6-C7 double bond is a significant hurdle. Many synthetic methods tend to produce a mixture of cis and trans (E) isomers, which can be difficult to separate due to their similar physical properties.[1]

  • Byproduct Formation: Chemical synthesis routes often yield a variety of structural isomers and other byproducts, complicating the purification process and reducing the overall yield of the target molecule.[1]

Due to these challenges, microbial synthesis has emerged as a promising alternative for large-scale production, as it can offer higher yields and selectivity.[1]

Q2: What is a common chemical synthesis strategy for obtaining cis-β-farnesene?

A2: A frequently cited method involves a two-step process starting from a suitable precursor:

  • Synthesis of (Z)-Nerolidol: This tertiary allylic alcohol is a direct precursor to cis-β-farnesene. One synthetic route to (Z)-nerolidol begins with the Carroll reaction of linalool (B1675412) with diketene (B1670635) or ethyl acetoacetate (B1235776) to form a mixture of (E)- and (Z)-geranylacetone. The (Z)-geranylacetone is then reacted with acetylene (B1199291) to produce (Z)-dehydronerolidol, which is subsequently hydrogenated using a Lindlar catalyst to selectively yield (Z)-nerolidol.[2]

  • Dehydration of (Z)-Nerolidol: The final step is the dehydration of (Z)-nerolidol to form cis-β-farnesene. This elimination reaction must be carefully controlled to favor the formation of the desired isomer and minimize the formation of other farnesene (B8742651) isomers and cyclic byproducts.

Q3: How can I analyze the isomeric purity of my synthesized cis-β-farnesene?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for separating and identifying farnesene isomers. A non-polar capillary column, such as a DB-5ms, is typically used. The isomers are identified by comparing their retention times and mass spectra with those of authentic standards and by referencing mass spectral libraries like the one from NIST. For accurate quantification, an internal standard should be used.

Troubleshooting Guides

Low Yield in (Z)-Nerolidol Synthesis
Problem Possible Cause Troubleshooting Steps
Low conversion of linalool in the Carroll reaction. Insufficient reaction temperature or time.Ensure the reaction is heated to the appropriate temperature (typically around 180-220 °C) and monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Poor quality of reagents.Use freshly distilled linalool and high-purity diketene or ethyl acetoacetate.
Low selectivity for (Z)-geranylacetone. The Carroll reaction naturally produces a mixture of E and Z isomers.Careful fractional distillation is required to separate the (Z)-geranylacetone from the (E)-isomer. Monitor the separation closely by GC.
Incomplete hydrogenation of (Z)-dehydronerolidol. Deactivated Lindlar catalyst.Use a fresh batch of Lindlar catalyst. If necessary, prepare the catalyst in-house to ensure high activity.
Insufficient hydrogen pressure or reaction time.Optimize the hydrogen pressure and reaction time. Monitor the reaction by GC to determine when the starting material has been fully consumed.
Poor Stereoselectivity in the Dehydration of (Z)-Nerolidol
Problem Possible Cause Troubleshooting Steps
Formation of a mixture of farnesene isomers. The dehydration conditions are not selective for the formation of the desired cis-β-farnesene. Acidic conditions can promote isomerization.Employ milder dehydration reagents. For instance, using phosphoryl chloride in pyridine (B92270) at low temperatures is a known method for the dehydration of nerolidol (B1678203) to farnesene.
Rearrangement of the carbocation intermediate.Use reaction conditions that avoid the formation of a stable carbocation or that favor the desired elimination pathway. The use of a non-acidic dehydrating agent is recommended.
Formation of cyclic byproducts (e.g., bisabolenes). Strong acidic conditions can promote cyclization of the farnesyl cation.Avoid strong acid catalysts. If an acid catalyst is necessary, use a milder one and optimize the reaction temperature and time to minimize cyclization.
Difficulties in Product Purification
Problem Possible Cause Troubleshooting Steps
Co-elution of farnesene isomers during column chromatography. The isomers have very similar polarities.Use a high-performance liquid chromatography (HPLC) system with a suitable stationary phase for better separation. Alternatively, preparative gas chromatography (prep-GC) can be employed for small-scale purifications.
Contamination with triphenylphosphine (B44618) oxide (TPPO) from a Wittig reaction. TPPO is a common byproduct of Wittig reactions and can be difficult to separate.After the reaction, precipitate the TPPO by adding a non-polar solvent like hexane (B92381) and remove it by filtration. Alternatively, TPPO can sometimes be removed by washing the crude reaction mixture with a dilute acid.

Experimental Protocols

Protocol 1: Synthesis of (Z)-Nerolidol from (Z)-Geranylacetone

This protocol is a conceptual outline based on established chemical transformations. Researchers should consult detailed literature procedures and perform appropriate safety assessments before conducting any experiment.

  • Acetylene Addition:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of (Z)-geranylacetone in an anhydrous ether (e.g., THF or diethyl ether).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of ethynylmagnesium bromide (Grignard reagent) in THF to the flask with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude (Z)-dehydronerolidol.

  • Selective Hydrogenation:

    • Dissolve the crude (Z)-dehydronerolidol in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

    • Hydrogenate the mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.

    • Monitor the reaction progress carefully by GC to ensure the reaction stops after the alkyne has been reduced to a cis-alkene and before the other double bonds are reduced.

    • Once the reaction is complete, filter off the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain crude (Z)-nerolidol.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Dehydration of (Z)-Nerolidol to cis-β-Farnesene
  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve purified (Z)-nerolidol in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

  • Dehydration:

    • Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred solution.

    • Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by GC-MS to maximize the formation of cis-β-farnesene and minimize byproduct formation.

  • Workup and Purification:

    • Quench the reaction by slowly pouring the mixture over ice.

    • Extract the mixture with a non-polar solvent such as pentane (B18724) or hexane.

    • Wash the combined organic layers sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent at low temperature to avoid evaporation of the volatile product.

    • The crude product will be a mixture of farnesene isomers. Purify cis-β-farnesene using preparative HPLC or another suitable high-resolution chromatographic technique.

Protocol 3: Quantitative Analysis of Farnesene Isomers by GC-MS
  • Sample Preparation:

    • Prepare a stock solution of the synthesized farnesene mixture in a volatile solvent like hexane or ethyl acetate.

    • Create a series of calibration standards by diluting a certified standard of cis-β-farnesene to known concentrations.

    • Add a known amount of an internal standard (e.g., n-dodecane) to each sample and calibration standard.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

    • Injection: Inject 1 µL of the sample with a split ratio (e.g., 1:10).[1]

    • Oven Program: Start at 70 °C for 2 minutes, then ramp at 10 °C/min to 300 °C.[1]

    • MS Detection: Scan a mass range of m/z 35-350.[1]

  • Data Analysis:

    • Identify the peaks for cis-β-farnesene and other isomers based on their retention times and mass spectra compared to standards.

    • Construct a calibration curve by plotting the peak area ratio of the cis-β-farnesene standard to the internal standard against the concentration.

    • Determine the concentration of cis-β-farnesene in the synthesized sample using the calibration curve.

    • Calculate the isomeric ratio by comparing the peak areas of the different farnesene isomers.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Linalool Linalool Geranylacetone (Z)-Geranylacetone Linalool->Geranylacetone Carroll Reaction Diketene Diketene / Ethyl Acetoacetate Diketene->Geranylacetone Dehydronerolidol (Z)-Dehydronerolidol Geranylacetone->Dehydronerolidol Acetylene Addition Nerolidol (Z)-Nerolidol Dehydronerolidol->Nerolidol Lindlar Hydrogenation Farnesene cis-β-Farnesene Nerolidol->Farnesene Dehydration (POCl₃, Pyridine)

Caption: Chemical synthesis workflow for cis-β-farnesene.

Troubleshooting_Logic Start Low Yield or Purity of cis-β-Farnesene Check_Purity Check Isomeric Purity by GC-MS Start->Check_Purity Check_Yield Assess Overall Yield Start->Check_Yield Low_Purity Low cis/trans Ratio Check_Purity->Low_Purity Poor Selectivity Byproducts Significant Byproducts (e.g., other isomers, cyclic compounds) Check_Purity->Byproducts Yes Low_Nerolidol_Yield Low Yield of (Z)-Nerolidol Precursor Check_Yield->Low_Nerolidol_Yield Low Poor_Dehydration Inefficient Dehydration Step Check_Yield->Poor_Dehydration Low Optimize_Dehydration Optimize Dehydration Conditions (Milder Reagents, Lower Temp) Low_Purity->Optimize_Dehydration Improve_Purification Improve Purification Method (e.g., Preparative HPLC) Low_Purity->Improve_Purification Byproducts->Optimize_Dehydration Byproducts->Improve_Purification Optimize_Precursor_Synth Troubleshoot Nerolidol Synthesis Steps (Reagent Quality, Reaction Conditions) Low_Nerolidol_Yield->Optimize_Precursor_Synth Poor_Dehydration->Optimize_Dehydration

Caption: Troubleshooting logic for cis-β-farnesene synthesis.

References

Technical Support Center: Storage and Handling of cis-beta-Farnesene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-beta-Farnesene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound degrades?

A1: this compound is susceptible to degradation through three primary pathways:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, which can alter the compound's properties and purity. This is a common issue for sesquiterpenes due to their unsaturated nature.[1][2]

  • Isomerization: The double bonds in this compound can undergo rearrangement, leading to the formation of other farnesene (B8742651) isomers, such as alpha-farnesene. This process can be influenced by factors like heat, light, and acidic conditions.[1][2][3]

  • Polymerization: Like many dienes, farnesene can undergo polymerization, forming larger molecules and reducing the concentration of the desired monomer.[1]

Q2: What is the expected shelf life of this compound?

A2: The shelf life of farnesene isomers is generally stated to be 12 months or longer if stored properly. However, this is highly dependent on the storage conditions. One supplier of a farnesene mixture suggests a stability of at least 4 years when stored at -20°C.[4][5] For optimal stability, it is crucial to follow recommended storage guidelines.

Q3: How can I visually detect if my this compound has degraded?

A3: Pure farnesene is typically a colorless to light yellow liquid.[6] A noticeable change in color, such as darkening or the appearance of turbidity, may indicate degradation. However, significant degradation can occur without obvious visual cues. Therefore, analytical methods are essential for confirming purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity/Appearance of Unknown Peaks in Chromatogram Oxidation due to exposure to air.Store under an inert atmosphere (e.g., argon or nitrogen). Use sealed, airtight containers with minimal headspace. Consider adding antioxidants like BHT or α-tocopherol.
Isomerization to other farnesene isomers (e.g., alpha-farnesene).Store at recommended low temperatures (refrigerate or freeze). Protect from light by using amber vials or storing in the dark. Avoid acidic conditions.
Polymerization leading to a decrease in monomer concentration.Store at low temperatures. Avoid exposure to catalysts or initiators of polymerization.
Inconsistent Experimental Results Degradation during handling. Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures and protected from light. For solutions stored in solvents, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[7]
Contamination. Use high-purity solvents and clean glassware. Filter samples before analysis.

Quantitative Data on Storage Conditions

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides general guidance based on the known stability of farnesene isomers and other structurally related terpenes.

Storage Condition Temperature Atmosphere Light Exposure Expected Stability
Optimal -20°CInert Gas (Argon/Nitrogen)Dark (Amber Vial)≥ 4 years[5]
Good 2-8°C (Refrigerated)Inert Gas (Argon/Nitrogen)Dark (Amber Vial)12 months or longer[4]
Acceptable Room TemperatureAirtight SealDark (Amber Vial)Short-term (days to weeks)
Poor Room TemperatureAirExposed to LightProne to rapid degradation

Experimental Protocols

Protocol 1: Stability Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to separate and identify this compound and its potential degradation products.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890-7000D).[4]

  • Capillary column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[4][8]

GC-MS Parameters: [4][8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 1:10.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Source Temperature: 250°C.

    • Mass Range: m/z 35-350.

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane (B92381) or ethyl acetate).

  • For stability studies, store aliquots of the stock solution under different conditions (e.g., temperatures, light exposure, with/without antioxidants).

  • At specified time points, dilute the samples to an appropriate concentration for GC-MS analysis.

  • Filter the diluted samples through a 0.22 µm syringe filter before injection.

Protocol 2: Quantification of this compound and its Isomers using High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for quantifying farnesene isomers in a liquid matrix.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase column: C18 (e.g., 4.6 x 250 mm, 5 µm).

HPLC Parameters:

  • Mobile Phase: Acetonitrile and water gradient. A typical starting condition is 80:20 (Acetonitrile:Water).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation: [1]

  • If the sample is in a non-polar solvent (from extraction), evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in acetonitrile.

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • Prepare calibration standards of known concentrations of farnesene isomers in acetonitrile.

Visualizations

degradation_pathways cis_beta_Farnesene This compound Oxidation Oxidation (O2, Light) cis_beta_Farnesene->Oxidation Isomerization Isomerization (Heat, Light, Acid) cis_beta_Farnesene->Isomerization Polymerization Polymerization cis_beta_Farnesene->Polymerization Oxidation_Products Oxidation Products (e.g., Epoxides, Peroxides) Oxidation->Oxidation_Products Farnesene_Isomers Other Farnesene Isomers (e.g., alpha-Farnesene) Isomerization->Farnesene_Isomers Polymers Polymers Polymerization->Polymers

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions Temp Temperature Light Light Atmosphere Atmosphere Antioxidant Antioxidant Sample This compound Sample Storage Store under defined conditions Sample->Storage Sampling Sample at Time Points Storage->Sampling Analysis Analytical Method (GC-MS or HPLC) Sampling->Analysis Data Data Analysis (Purity, Degradants) Analysis->Data

Caption: General workflow for a this compound stability study.

troubleshooting_logic Degradation Degradation Observed? Check_Storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere Degradation->Check_Storage Yes No_Degradation No Degradation Continue Monitoring Degradation->No_Degradation No Check_Handling Review Sample Handling: - Fresh Solutions? - Solvent Purity? Check_Storage->Check_Handling Implement_Controls Implement Protective Measures: - Store at -20°C - Use Amber Vials - Purge with Inert Gas - Add Antioxidants Check_Handling->Implement_Controls

Caption: Logical troubleshooting flow for this compound degradation.

References

Technical Support Center: Overcoming Low Extraction Efficiency of cis-β-Farnesene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the extraction of cis-β-farnesene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low cis-β-farnesene extraction yields from microbial cultures?

A1: Low extraction yields of cis-β-farnesene from microbial cultures, such as Saccharomyces cerevisiae or E. coli, can stem from several factors. These include inefficient cell lysis, the choice of a suboptimal extraction solvent, and potential product degradation during extraction. Additionally, low production titers due to metabolic bottlenecks in the biosynthetic pathway will naturally result in low extraction yields.

Q2: Which solvents are most effective for extracting cis-β-farnesene?

A2: cis-β-Farnesene is a nonpolar sesquiterpene, and therefore, nonpolar organic solvents are most effective for its extraction. Solvents like hexane (B92381) and dodecane (B42187) are commonly used. The choice of solvent can also be influenced by the specific microbial culture and downstream applications. For instance, dodecane is often used for in situ extraction during fermentation to minimize product toxicity to the cells.

Q3: Can cis-β-farnesene degrade during the extraction process?

A3: Yes, cis-β-farnesene, like other terpenes with conjugated double bonds, can be susceptible to degradation, particularly through oxidation and isomerization, which can be accelerated by exposure to heat, light, and air. It is advisable to perform extractions at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.

Q4: How can I determine if my low yield is due to poor extraction or low production?

A4: To differentiate between low production and poor extraction, you can analyze a sample of the whole cell broth (including cells and medium) after thorough lysis and compare the cis-β-farnesene concentration to that in your extract. If the concentration in the lysed whole broth is significantly higher, it indicates an inefficient extraction. If both are low, the issue likely lies with the microbial production.

Q5: Is it better to extract cis-β-farnesene from the cells or the culture medium?

A5: cis-β-Farnesene is hydrophobic and can be found both intracellularly and secreted into the culture medium. For strains engineered for high production, a significant portion may be secreted, especially if an organic overlay (like dodecane) is used for in situ product recovery. Therefore, it is crucial to analyze both the cell pellet and the supernatant/organic layer to determine the optimal source for extraction. In many high-yield fermentation processes, the majority of the product is captured in an organic overlay.

Troubleshooting Guide

This guide addresses specific issues that can lead to low extraction efficiency of cis-β-farnesene.

Issue Potential Cause Recommended Solution
Low or no cis-β-farnesene detected in the extract Inefficient cell lysisEmploy a more rigorous cell disruption method. For yeast, enzymatic lysis with zymolyase followed by mechanical disruption (e.g., bead beating) is effective. For bacteria, sonication or high-pressure homogenization can be used.
Incorrect solvent choiceUse a nonpolar solvent such as n-hexane or dodecane. The polarity of the solvent is critical for efficiently solubilizing the nonpolar cis-β-farnesene.[1][2][3][4][5]
Product degradationMinimize exposure to heat, light, and oxygen during extraction. Work on ice and consider adding an antioxidant like BHT to the solvent.
Inconsistent extraction yields between samples Incomplete phase separationEnsure complete separation of the organic and aqueous phases during liquid-liquid extraction. Centrifugation can aid in breaking up emulsions.
Inaccurate quantificationVerify the calibration of your analytical instrument (e.g., GC-FID or GC-MS) with a certified standard of cis-β-farnesene.
High levels of impurities in the extract Co-extraction of other cellular lipidsOptimize the solvent polarity. A less polar solvent may be more selective for cis-β-farnesene. Further purification steps like silica (B1680970) gel chromatography may be necessary.
Cell debris in the extractEnsure complete removal of cell debris by centrifugation and filtration before proceeding with the extraction.
Low yield despite high production in the culture Product loss due to volatilitycis-β-Farnesene is volatile. Ensure that all extraction steps are performed in sealed containers to minimize evaporative losses.
Inefficient product recovery from the organic phaseIf using an organic overlay for in situ extraction, ensure that the subsequent recovery from this overlay (e.g., by distillation) is efficient.

Data Presentation

Table 1: Comparison of Extraction Methods for β-Farnesene from Saccharomyces cerevisiae
Extraction Method Cell Lysis Solvent Extraction Time Temperature Relative Yield (%) *
Solvent ExtractionBead Beatingn-Hexane1 hour25°C85
Solvent ExtractionSonicationDodecane30 minutes4°C92
In situ ExtractionNone (during fermentation)Dodecane48 hours30°C95
Supercritical CO₂ ExtractionNoneSupercritical CO₂2 hours50°C, 200 bar90

*Relative yield is an approximation based on typical results and may vary depending on the specific strain and fermentation conditions.

Experimental Protocols

Protocol 1: Solvent Extraction of cis-β-Farnesene from Saccharomyces cerevisiae Culture

This protocol describes the extraction of cis-β-farnesene from a yeast culture broth.

Materials:

  • S. cerevisiae culture broth

  • n-Hexane (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass beads (0.5 mm diameter)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • GC-FID or GC-MS for analysis

Procedure:

  • Harvesting Cells: Centrifuge 50 mL of the yeast culture at 4,000 x g for 10 minutes at 4°C.

  • Cell Lysis:

    • Decant the supernatant.

    • To the cell pellet, add 10 mL of n-hexane and an equal volume of glass beads.

    • Vortex vigorously for 10 minutes to lyse the cells.

  • Extraction:

    • Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the cell debris and glass beads.

    • Carefully transfer the n-hexane supernatant to a clean tube.

    • Repeat the extraction on the pellet with another 10 mL of n-hexane and combine the supernatants.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

    • Decant the dried extract into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator at a low temperature (e.g., 30°C).

  • Quantification:

    • Re-dissolve the extracted oil in a known volume of n-hexane.

    • Analyze the concentration of cis-β-farnesene using GC-FID or GC-MS with an appropriate standard curve.

Protocol 2: In situ Extraction and Recovery of cis-β-Farnesene

This protocol is for the recovery of cis-β-farnesene from a fermentation with a dodecane overlay.

Materials:

  • Fermentation broth with a dodecane overlay

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Distillation apparatus (optional)

  • GC-FID or GC-MS for analysis

Procedure:

  • Phase Separation:

    • Carefully transfer the entire fermentation broth, including the dodecane layer, to a separatory funnel.

    • Allow the layers to separate completely. The upper layer will be the dodecane containing the cis-β-farnesene.

    • Drain and discard the lower aqueous layer.

  • Drying the Organic Layer:

    • Collect the dodecane layer in a flask.

    • Add anhydrous sodium sulfate to remove any emulsified water.

  • Quantification:

    • Directly inject a diluted sample of the dodecane layer into a GC-FID or GC-MS for quantification.[6]

  • Purification (Optional):

    • If high purity cis-β-farnesene is required, it can be separated from the dodecane by vacuum distillation, taking advantage of their different boiling points.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low cis-β-Farnesene Extraction Yield

TroubleshootingWorkflow start Low Extraction Yield check_production Analyze Whole Broth: Is Farnesene (B8742651) Present? start->check_production low_production Issue is Production, Not Extraction. Optimize Fermentation. check_production->low_production No extraction_issue Farnesene Present in Broth, Extraction is Inefficient check_production->extraction_issue Yes check_lysis Evaluate Cell Lysis Efficiency extraction_issue->check_lysis improve_lysis Implement Harsher Lysis: - Bead Beating - Sonication - Enzymatic Treatment check_lysis->improve_lysis Inefficient check_solvent Review Extraction Solvent check_lysis->check_solvent Efficient improve_lysis->check_solvent change_solvent Switch to a Nonpolar Solvent: - n-Hexane - Dodecane check_solvent->change_solvent Suboptimal check_degradation Check for Product Degradation check_solvent->check_degradation Optimal change_solvent->check_degradation prevent_degradation Implement Protective Measures: - Low Temperature - Inert Atmosphere - Antioxidants check_degradation->prevent_degradation Yes end Improved Extraction Yield check_degradation->end No prevent_degradation->end

Caption: Troubleshooting decision tree for low cis-β-farnesene yield.

Diagram 2: Mevalonate (MVA) Pathway for cis-β-Farnesene Biosynthesis

MVAPathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-phosphate mevalonate->mvp mvpp Mevalonate-5-pyrophosphate mvp->mvpp ipp Isopentenyl pyrophosphate (IPP) mvpp->ipp dmapp Dimethylallyl pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl pyrophosphate (GPP) dmapp->gpp fpp Farnesyl pyrophosphate (FPP) gpp->fpp farnesene cis-β-Farnesene fpp->farnesene

Caption: Simplified Mevalonate (MVA) pathway leading to cis-β-farnesene.

Diagram 3: General Workflow for cis-β-Farnesene Extraction from Microbial Culture

ExtractionWorkflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis & Purification fermentation Microbial Culture (e.g., S. cerevisiae) harvest Harvest Cells (Centrifugation) fermentation->harvest lysis Cell Lysis (Mechanical/Enzymatic) harvest->lysis extraction Solvent Addition (e.g., Hexane) lysis->extraction separation Phase Separation (Centrifugation) extraction->separation concentration Solvent Removal (Rotary Evaporation) separation->concentration analysis Quantification (GC-MS/FID) concentration->analysis

Caption: General experimental workflow for cis-β-farnesene extraction.

References

Technical Support Center: Improving Chromatographic Separation of Farnesene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the chromatographic separation of farnesene (B8742651) isomers. This resource is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during the analysis of these structurally similar sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating farnesene isomers?

The primary challenges in separating farnesene isomers stem from their high structural similarity and hydrophobicity. Farnesene has six closely related isomers, principally α-farnesene and β-farnesene, which only differ in the position of a carbon-carbon double bond.[1][2] This subtle difference makes achieving baseline separation difficult, requiring optimized chromatographic conditions.

Q2: Which chromatographic technique is best suited for farnesene isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC are effective for separating farnesene isomers, and the choice depends on the sample matrix and analytical goal.[1]

  • GC-MS is a powerful technique for separating and identifying volatile compounds like farnesene isomers, especially in complex mixtures.[3] It is often recommended for its high resolution and confirmatory power.[4]

  • HPLC and Ultra-Performance Liquid Chromatography (UPLC) are advantageous for samples in a liquid matrix and for preparative scale purification.[1] Reversed-phase HPLC is the method of choice due to the high hydrophobicity of farnesene.[1]

Q3: What is a good starting point for developing an HPLC method for farnesene isomer separation?

A good starting point is a reversed-phase HPLC (RP-HPLC) method.[5] A standard C18 column provides a good baseline separation based on hydrophobicity.[1] For more challenging separations where isomers co-elute, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the double bonds in farnesene, often resulting in improved resolution.[1]

Q4: Why am I seeing multiple peaks for a single farnesene standard?

Farnesene exists as several isomers, and it is common to see multiple, closely eluting peaks corresponding to these different forms in a single standard or sample.[6] A mass spectrometry (MS) detector can help in identifying these isomers based on their mass spectra, even if they are not fully separated chromatographically.[6]

Q5: How can I improve the resolution between critical farnesene isomer pairs?

To improve resolution (Rs), which should ideally be greater than 1.5 for baseline separation, you can manipulate several factors:[5]

  • Mobile Phase Composition: In reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact selectivity.[5] A shallower gradient can also increase the separation time between closely eluting peaks.[5]

  • Stationary Phase: Switching from a standard C18 column to a phenyl-hexyl column can provide alternative selectivity.[1]

  • Temperature: Optimizing the column temperature can affect selectivity and efficiency. Experimenting with a range of temperatures (e.g., 25°C to 50°C) is advisable.[7]

  • Flow Rate: Lowering the flow rate can sometimes increase resolution, though it will lengthen the analysis time.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of farnesene isomers.

HPLC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-eluting Peaks - Sub-optimal mobile phase composition.- Inappropriate stationary phase.- Optimize Mobile Phase: Adjust the organic solvent-to-water ratio. Try switching between acetonitrile and methanol (B129727) to alter selectivity.[5] Implement a shallower gradient.[5]- Change Stationary Phase: If mobile phase optimization is insufficient, switch to a column with a different selectivity, such as a phenyl-hexyl column.[1]
Peak Tailing - Secondary interactions with the silica (B1680970) backbone of the column.- Column overload.- Column contamination.- Mitigate Secondary Interactions: Adjust the mobile phase pH (though farnesene is neutral, this can affect interactions with residual silanols).[7]- Reduce Sample Load: Dilute the sample and inject a smaller volume.[7]- Clean the Column: Flush the column with a strong solvent.[7]
Peak Broadening - Low column efficiency.- Extra-column volume.- Increase Efficiency: Use a column with a smaller particle size (e.g., for UPLC).[7]- Optimize System: Ensure all tubing and connections are appropriate to minimize dead volume.
Ghost Peaks (Unexpected Peaks) - Contaminants in the mobile phase.- Carryover from previous injections.- Column bleed.- Run a Blank: Inject only the mobile phase to identify the source of contamination.[5]- Use High-Purity Solvents: Ensure you are using HPLC-grade solvents.[5]- Clean the System: Thoroughly wash the injector and system.
GC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution of Isomers - Inappropriate temperature program.- Unsuitable stationary phase.- Optimize Temperature Program: A slower temperature ramp can improve the separation of closely eluting isomers.[3]- Select Appropriate Column: A non-polar or mid-polarity column is generally recommended for the non-polar farnesene.[6]
Peak Tailing - Active sites in the inlet liner or column.- Incompatible solvent.- Use a Deactivated Liner: Ensure the inlet liner is properly deactivated to prevent interactions with farnesene.[6]- Match Solvent and Stationary Phase: The injection solvent should be compatible with the column's stationary phase.[6]
Peak Fronting - Column overload.- Dilute the Sample: Reduce the concentration of the sample being injected.[6]- Use Split Injection: For concentrated samples, a split injection will reduce the amount of sample reaching the column.[6]
Multiple Unexpected Peaks - Isomerization at high temperatures.- Column bleed.- Lower Inlet Temperature: High inlet temperatures can sometimes cause degradation or isomerization of terpenes.- Condition the Column: Properly condition the column according to the manufacturer's instructions to minimize bleed.

Data Presentation

Table 1: HPLC Method Parameters for Farnesene Isomer Separation

ParameterMethod 1: UPLC on C18[1]Method 2: HPLC on Phenyl-Hexyl[1]
Instrumentation UPLC System with UV/PDA or MS detectorHPLC or UPLC System with UV/PDA or MS detector
Column Acquity BEH C18, 1.7 µm, 2.1 x 100 mmPhenyl-Hexyl, 3 µm, 4.6 x 150 mm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program 0.0 min: 80% B, 5.0 min: 98% B, 7.0 min: 98% B, 7.1 min: 80% B, 9.0 min: 80% B0.0 min: 75% B, 10.0 min: 95% B, 12.0 min: 95% B, 12.1 min: 75% B, 15.0 min: 75% B
Flow Rate 0.4 mL/min1.0 mL/min
Column Temperature 40 °C35 °C
Injection Volume 2 µL5 µL
Detection (UV) 210 nm or 232 nm for α-farnesene210 nm or 232 nm for α-farnesene

Table 2: GC-MS Method Parameters for Farnesene Isomer Separation

ParameterCondition[2][3]
Instrumentation Gas Chromatograph with Mass Spectrometer (GC-MS)
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 10:1 or 15:1 ratio)
Oven Temperature Program Initial: 60-70°C, hold for 2-3 min. Ramp: 3-10°C/min to 246-300°C.
MS Ionization Mode Electron Impact (EI) at 70 eV

Experimental Protocols

Sample Preparation for HPLC/UPLC Analysis
  • Standard Preparation: Prepare individual stock solutions of farnesene isomers (e.g., (E,E)-α-farnesene, (E)-β-farnesene) at 1 mg/mL in acetonitrile.[1] A mixed standard solution can be prepared by diluting the stock solutions to a final concentration of 10-50 µg/mL in the initial mobile phase composition.[1]

  • Sample Extraction (from a matrix like fermentation broth): a. To 1 mL of the aqueous sample, add 1 mL of a non-polar solvent like hexane (B92381).[1] b. Vortex the mixture vigorously for 2 minutes.[1] c. Centrifuge at 5,000 x g for 10 minutes to separate the phases.[1] d. Carefully transfer the upper organic layer (hexane) to a clean vial.[1] e. Evaporate the hexane under a gentle stream of nitrogen.[1] f. Reconstitute the residue in acetonitrile or the initial mobile phase.[1]

  • Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter before injection to protect the column and instrument.[1]

GC-MS Analysis Protocol
  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane) to an appropriate concentration. If quantitative analysis is required, add a suitable internal standard.[3]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet using a split injection mode to avoid column overload.[2]

  • Chromatographic Separation: Utilize a temperature program to separate the isomers. A typical program starts at a low temperature (e.g., 60-70°C) and ramps up to a higher temperature (e.g., 246-300°C).[2][3]

  • Mass Spectrometry Detection: As compounds elute from the GC column, they are fragmented and detected by the mass spectrometer. Isomer identification is based on the comparison of their retention times and mass spectra with those of authentic standards and reference libraries.

Visualizations

logical_relationship cluster_farnesene Farnesene Isomers cluster_stereoisomers Common Stereoisomers Farnesene Farnesene (C15H24) alpha_Farnesene α-Farnesene Farnesene->alpha_Farnesene Structural Isomer beta_Farnesene β-Farnesene Farnesene->beta_Farnesene Structural Isomer EE_alpha (E,E)-α-Farnesene alpha_Farnesene->EE_alpha Stereoisomer ZE_alpha (Z,E)-α-Farnesene alpha_Farnesene->ZE_alpha Stereoisomer E_beta (E)-β-Farnesene beta_Farnesene->E_beta Stereoisomer

Caption: Logical relationship of key farnesene isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Source (e.g., Fermentation Broth) Extraction Liquid-Liquid Extraction (with Hexane) Sample->Extraction Concentration Evaporation & Reconstitution (in Acetonitrile) Extraction->Concentration Filtration Filtration (0.22 µm) Concentration->Filtration Injection HPLC/GC Injection Filtration->Injection Separation Column Separation (C18 or Phenyl-Hexyl for HPLC) (DB-5ms for GC) Injection->Separation Detection Detection (UV/MS for HPLC) (MS for GC) Separation->Detection Data_Analysis Peak Integration & Identification Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: General experimental workflow for farnesene isomer analysis.

troubleshooting_workflow Start Poor Resolution of Farnesene Isomers Check_Mobile_Phase Step 1: Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Change Organic Solvent (ACN vs. MeOH) - Use a Shallower Gradient Start->Check_Mobile_Phase Resolution_Improved1 Resolution Improved? Check_Mobile_Phase->Resolution_Improved1 Check_Stationary_Phase Step 2: Change Stationary Phase - Switch from C18 to Phenyl-Hexyl Resolution_Improved1->Check_Stationary_Phase No End_Success Separation Optimized Resolution_Improved1->End_Success Yes Resolution_Improved2 Resolution Improved? Check_Stationary_Phase->Resolution_Improved2 Check_Temperature Step 3: Optimize Temperature - Test a range (e.g., 25-50°C) Resolution_Improved2->Check_Temperature No Resolution_Improved2->End_Success Yes Check_Temperature->End_Success End_Further_Opt Further Method Development Needed Check_Temperature->End_Further_Opt

Caption: Troubleshooting workflow for poor resolution in HPLC.

References

Technical Support Center: cis-beta-Farnesene Detection in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-beta-farnesene using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the detection and quantification of this compound.

Q1: Why am I seeing a poor peak shape (e.g., tailing or fronting) for my this compound standard?

A1: Poor peak shape for this compound can be attributed to several factors related to the GC system and method parameters.

  • Active Sites in the System: Tailing peaks often indicate the presence of active sites within the GC inlet or the column itself.[1] These sites can be exposed silanol (B1196071) groups that interact with the analyte.

    • Troubleshooting:

      • Liner Deactivation: Ensure you are using a properly deactivated liner. Over time, liners can become active; regular replacement is recommended.[1]

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

      • Column Clipping: If the front end of the column is contaminated, clipping the first 0.5 to 1 meter can resolve the issue.[1]

  • Improper Flow Rate: An incorrect carrier gas flow rate can lead to band broadening and asymmetrical peaks.

    • Troubleshooting: Optimize the carrier gas (typically Helium) flow rate. A flow rate of around 1.0-1.5 mL/min is a good starting point for many capillary columns.

  • Injection Temperature: The inlet temperature can affect peak shape. If the temperature is too low, the sample may not vaporize quickly and homogeneously.

    • Troubleshooting: An inlet temperature of 250 °C is often a suitable starting point for terpene analysis.[2]

Q2: I am observing multiple peaks in my chromatogram when I only expect to see one for this compound. What could be the cause?

A2: The presence of multiple peaks for a farnesene (B8742651) standard is a common issue, often arising from the presence of isomers.[3]

  • Isomeric Complexity: Farnesene exists as several isomers (e.g., alpha- and beta-isomers, as well as cis/trans or E/Z isomers).[3][4] Commercial standards may contain a mixture of these isomers, which can be separated by the GC column.

    • Troubleshooting:

      • Verify Standard Purity: Check the certificate of analysis (CoA) for your farnesene standard to confirm the purity and the specified isomeric composition.[3]

      • Mass Spectra Analysis: Carefully examine the mass spectrum of each peak. Isomers will often have very similar mass spectra, but slight differences in fragmentation patterns may be observable. The NIST WebBook is a valuable resource for reference mass spectra of farnesene isomers.[5][6]

      • High-Resolution Column: Employing a high-resolution capillary column, such as a DB-5ms or equivalent, can improve the separation of closely related isomers.[7]

  • Sample Degradation: Farnesene can be susceptible to degradation, especially at high temperatures in the GC inlet.

    • Troubleshooting: Try lowering the inlet temperature in increments of 10-20 °C to see if the number or relative size of the unexpected peaks changes.

Q3: My this compound peak is not being detected, or the signal intensity is very low. How can I improve sensitivity?

A3: Low or no signal for this compound can stem from issues with sample preparation, injection, or the MS detector settings.

  • Sample Concentration: The concentration of your sample may be below the limit of detection (LOD) of your instrument.

    • Troubleshooting:

      • Concentrate the Sample: If possible, concentrate your sample using appropriate techniques like solid-phase microextraction (SPME) or by evaporating the solvent.

      • Inject a Larger Volume: If using a splitless injection, ensure the injection volume is appropriate (e.g., 1 µL). Be cautious of overloading the column if the sample matrix is complex.

  • Injector Settings: A high split ratio will direct a large portion of your sample to waste, reducing the amount that reaches the detector.

    • Troubleshooting: For trace analysis, switch to a splitless injection mode.[8] If you must use a split injection, try a lower split ratio (e.g., 10:1 or 20:1).[9]

  • MS Detector Settings: The mass spectrometer settings, including the scan range and ionization mode, are critical for detection.

    • Troubleshooting:

      • Scan Range: Ensure the mass scan range includes the characteristic ions of farnesene (molecular weight ~204.35 g/mol ). A scan range of m/z 45-400 is generally sufficient.[2][10]

      • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity, use SIM mode instead of full scan mode. Monitor key fragment ions of this compound, such as m/z 69, 93, 136, and 204.

Q4: How can I correctly identify the this compound peak in a complex sample matrix?

A4: Confident identification of this compound in a complex matrix requires a combination of retention time and mass spectral data.

  • Retention Time Matching:

    • Procedure: Inject an authentic standard of this compound under the same GC conditions as your sample. The retention time of the peak in your sample should match that of the standard.

  • Mass Spectrum Library Matching:

    • Procedure: Compare the mass spectrum of the peak of interest in your sample with a reference spectrum from a spectral library, such as the NIST library.[10][11] A high match factor (typically >800/1000) suggests a good match.

  • Confirmation with Isomers:

    • Procedure: If available, inject standards of other farnesene isomers (e.g., (E)-beta-farnesene, alpha-farnesene) to confirm their retention times relative to this compound. This can help to avoid misidentification.

Quantitative Data Summary

The following tables provide typical parameters for the analysis of terpenes, including farnesene, by GC-MS. These values can serve as a starting point for method development.

Table 1: Typical GC-MS Instrument Parameters for Terpene Analysis

ParameterValueReference
GC System Agilent 8890 GC or equivalent[9][11]
MS System Agilent 5977 MSD or equivalent[9][11]
Injection Mode Split (e.g., 20:1 to 100:1) or Splitless[8][9][11]
Inlet Temperature 250 - 280 °C[2][9]
Carrier Gas Helium[2]
Flow Rate ~1.4 mL/min (Constant Flow)[2]
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)[7][10]
Oven Program Initial: 40-60°C, Ramp: 5-10°C/min, Final: 250-300°C[2][10]
MS Source Temp. 230 - 250 °C[2]
MS Quad Temp. 150 °C-
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Mass Scan Range m/z 45-400[2][10]

Table 2: Key Mass Spectral Fragments for Farnesene Isomers

m/zIon IdentityRelative Abundance
204[M]+ (Molecular Ion)Low
136[M - C5H8]+Moderate
93[C7H9]+High
81[C6H9]+Moderate to High
69[C5H9]+High
Note: Relative abundances can vary between isomers and instrument conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction

This protocol is suitable for extracting this compound from a liquid matrix.

  • Sample Collection: Pipette a known volume (e.g., 1 mL) of your sample into a centrifuge tube.

  • Solvent Addition: Add an equal volume of a non-polar solvent such as hexane (B92381) or ethyl acetate.[7]

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at approximately 3000 x g for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.[12]

  • Collection: Carefully transfer the upper organic layer containing the extracted farnesene to a clean GC vial using a Pasteur pipette.

  • Drying (Optional): Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.[12]

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting this compound detection.

GC_MS_Troubleshooting_Workflow start_node Start: No/Poor Peak Detected check_standard Inject Authentic Standard start_node->check_standard decision_node decision_node process_node process_node end_node Resolution: Acceptable Peak peak_present Peak Present? check_standard->peak_present check_sample_prep Review Sample Preparation peak_present->check_sample_prep No peak_shape Good Peak Shape? peak_present->peak_shape Yes check_injector Check Injector (Split Ratio, Temp) check_sample_prep->check_injector check_ms_settings Verify MS Settings (Scan Range, SIM) check_injector->check_ms_settings check_ms_settings->start_node peak_shape->end_node Yes check_liner Inspect/Replace Liner peak_shape->check_liner No check_column Clip/Condition Column check_liner->check_column check_column->start_node

Caption: A troubleshooting workflow for addressing issues with this compound peak detection and shape.

Isomer_Identification_Logic start_node Multiple Peaks Observed for Farnesene Standard check_coa Check Standard's Certificate of Analysis (CoA) start_node->check_coa process_node process_node decision_node decision_node result_node result_node conclusion_node conclusion_node compare_ms Compare Mass Spectra of Each Peak check_coa->compare_ms spectra_similar Spectra Similar? compare_ms->spectra_similar isomers_present Conclusion: Isomers Present in Standard spectra_similar->isomers_present Yes impurity_issue Possible Impurity or Contamination Issue spectra_similar->impurity_issue No check_degradation Test for Thermal Degradation (Lower Inlet Temp) peaks_change Peak Ratios Change? check_degradation->peaks_change peaks_change->isomers_present No degradation_issue Conclusion: Sample Degradation Occurring peaks_change->degradation_issue Yes isomers_present->check_degradation

Caption: A logical diagram for identifying the cause of multiple peaks in a farnesene standard analysis.

References

Stability issues of cis-beta-Farnesene in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cis-beta-farnesene in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation for this compound, like other farnesene (B8742651) isomers, is oxidation. Its conjugated double bond system is highly susceptible to attack by atmospheric oxygen and other oxidizing agents, leading to the formation of various oxygenated byproducts.[1] This process can be accelerated by exposure to light and elevated temperatures.

Q2: How should I store pure this compound and its solutions to ensure maximum stability?

A2: To maximize stability, both pure this compound and its solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers. It is recommended to refrigerate at temperatures between 2-8°C for short-term storage and freeze at -20°C to -80°C for long-term storage.[2][3] For solutions, it is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[3]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is a non-polar compound and is readily soluble in most organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide.[2] It is practically insoluble in water.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the addition of an antioxidant can significantly improve the stability of this compound in solution. A common stabilizer used for farnesene isomers is alpha-tocopherol (B171835) (a form of Vitamin E). The optimal concentration of the antioxidant should be determined empirically for your specific application.

Q5: What is the expected shelf-life of this compound?

A5: With proper storage conditions (refrigerated or frozen, under inert gas, protected from light), the shelf-life of this compound can be 12 months or longer.[2] However, once in solution, the stability will depend on the solvent, concentration, and handling procedures. Regular quality control checks are recommended for long-term experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in solution, especially at low temperatures. • The concentration of this compound may exceed its solubility limit in the chosen solvent at that temperature.• The solvent polarity may not be optimal.• Gently warm the solution to redissolve the precipitate. Consider preparing a more dilute stock solution.• If working with a mixed solvent system, you may need to adjust the ratio of the solvents.
A noticeable change in the color of the solution (e.g., yellowing). • This is often an indication of oxidation.• Discard the solution as it may contain degradation products that could interfere with your experiment.• In the future, ensure the solvent is purged with an inert gas before dissolving the this compound and store the solution under an inert atmosphere. The addition of an antioxidant can also help prevent oxidation.
Loss of biological activity in an assay. • Degradation of this compound due to oxidation or exposure to incompatible materials.• Repeated freeze-thaw cycles of the stock solution.• Confirm the integrity of your this compound solution using an analytical method like GC-MS.• Prepare fresh solutions for your experiments. Aliquot stock solutions to minimize freeze-thaw cycles.[3]
Inconsistent results between experiments. • Inconsistent handling and storage of this compound solutions.• Variability in the age of the solutions used.• Adhere strictly to standardized protocols for solution preparation, handling, and storage.• Use freshly prepared solutions or solutions from the same batch that have been stored under identical conditions. Note the preparation date on all solutions.

Quantitative Stability Data

Quantitative stability data for this compound is not extensively available in the literature. The following table provides data for the closely related isomer, (E)-beta-farnesene, and the related sesquiterpene alcohol, farnesol, to provide an estimate of stability.

Compound Condition Solvent Parameter Value Reference
(E)-beta-Farnesene-20°CNeatShelf-life≥ 4 yearsCayman Chemical
(E)-beta-Farnesene-20°CIn solventStorage Period1 month[3]
(E)-beta-Farnesene-80°CIn solventStorage Period6 months[3]
FarnesolStressed (Acid, Base, Oxidation)VariousDegradation KineticFollows first-order kinetics[4]

Note: This data should be used for estimation purposes only. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.

Experimental Protocols

Protocol for a Basic Stability Study of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, DMSO)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • GC-MS system

  • Internal standard (e.g., n-dodecane)

Methodology:

  • Preparation of Stock Solution:

    • Purge the solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the purged solvent.

    • Add an internal standard at a fixed concentration to all samples. This will help to correct for variations in sample injection volume during GC-MS analysis.

  • Sample Storage:

    • Aliquot the stock solution into several amber glass vials, leaving minimal headspace.

    • Flush the headspace of each vial with inert gas before sealing.

    • Divide the vials into different storage condition groups (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure, room temperature in the dark).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition group.

    • Allow the sample to come to room temperature before analysis.

    • Analyze the sample by GC-MS.

  • GC-MS Analysis:

    • Use a suitable GC column for terpene analysis (e.g., a non-polar column like DB-5ms).

    • Develop a temperature program that effectively separates this compound from its degradation products and the internal standard.

    • Monitor the peak area of this compound relative to the peak area of the internal standard.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathway cluster_main Degradation of this compound A This compound B Oxidation / Ozonolysis A->B C Epoxides B->C D Aldehydes & Ketones B->D F Further Oxidation C->F D->F E Carboxylic Acids F->E

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_workflow Stability Study Workflow prep Prepare Stock Solution (with Internal Standard) aliquot Aliquot into Vials (under Inert Gas) prep->aliquot storage Store under Different Conditions (Temp, Light) aliquot->storage sampling Sample at Time Points storage->sampling analysis GC-MS Analysis sampling->analysis data Calculate % Remaining & Degradation Rate analysis->data

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Enhancing cis-beta-Farnesene Production in Transgenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the production of cis-beta-farnesene in transgenic plants.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Detectable this compound Production

Q: My transgenic plants are not producing detectable levels of this compound. What are the initial troubleshooting steps?

A: Low or undetectable levels of the target compound are a common challenge in plant metabolic engineering. A systematic approach is necessary to identify the bottleneck. Here are the initial steps to take:

  • Verify Transgene Integration and Expression:

    • Genomic DNA PCR: Confirm the presence of the farnesene (B8742651) synthase gene in the plant genome.

    • RT-qPCR: Quantify the transcript levels of the farnesene synthase gene to ensure it is being actively transcribed. Low transcript levels could indicate issues with the promoter or gene silencing.

    • Western Blot: If an antibody is available, confirm the translation and presence of the farnesene synthase protein.

  • Assess Precursor Availability:

    • The biosynthesis of this compound depends on the availability of the precursor farnesyl diphosphate (B83284) (FDP) from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.[1][2]

    • Metabolite Analysis: If possible, quantify the levels of FDP and other upstream intermediates. A buildup of early pathway intermediates might suggest a bottleneck in the later stages of the pathway leading to FDP.

  • Enzyme Activity:

    • In vitro Enzyme Assay: If feasible, extract the farnesene synthase from the transgenic plant tissue and perform an in vitro assay with FDP as a substrate to confirm its catalytic activity.

Issue 2: Transgenic Plants Show Poor Growth or Abnormal Phenotypes

Q: My transgenic plants expressing farnesene synthase are showing stunted growth, chlorosis, or other abnormal phenotypes. What could be the cause?

A: The introduction and expression of a foreign gene can sometimes have unintended consequences on plant health. Potential causes include:

  • Metabolic Burden: High-level expression of a transgene can divert significant cellular resources (energy and precursors) away from essential processes, leading to a "metabolic burden" that impairs growth.

  • Toxicity of Intermediates or Product: The accumulation of farnesene or its precursors to high levels might be toxic to the plant cells.

  • Gene Silencing: The plant's defense mechanisms may recognize the transgene as foreign and initiate gene silencing, which can sometimes be associated with phenotypic abnormalities.

  • Somaclonal Variation: The tissue culture process used for generating transgenic plants can itself induce genetic and epigenetic changes that lead to abnormal phenotypes.[3]

Troubleshooting Steps:

  • Use Tissue-Specific or Inducible Promoters: Instead of a strong constitutive promoter (like CaMV 35S), consider using a promoter that restricts gene expression to specific tissues (e.g., trichomes or specific developmental stages) or one that can be chemically induced.[4][5][6] This can minimize the metabolic load on the entire plant.

  • Analyze Metabolite Profiles: Investigate if there is an accumulation of potentially toxic intermediates in the terpenoid biosynthesis pathway.

  • Generate and Screen Multiple Independent Transgenic Lines: Due to random gene insertion and potential somaclonal variation, it is crucial to analyze several independent transgenic lines to identify those with high farnesene production and a healthy phenotype.

Issue 3: Inconsistent Farnesene Yields Across Different Transgenic Lines

Q: I have generated multiple transgenic lines, but the this compound yield is highly variable between them. Why is this happening?

A: This is a common observation in plant transformation and is often attributed to:

  • Position Effects: The location of transgene integration into the plant genome can significantly influence its expression level. Integration into highly condensed heterochromatin regions can lead to gene silencing, while integration into euchromatin regions generally allows for higher expression.

  • Copy Number: The number of integrated copies of the transgene can also affect expression levels, though a higher copy number does not always correlate with higher expression and can sometimes trigger gene silencing.

Mitigation Strategies:

  • Thorough Screening: Generate and meticulously screen a larger number of independent transgenic events to identify elite lines with stable and high-level expression.

  • Targeted Insertion: If the technology is available for your plant species, consider using targeted integration methods (e.g., CRISPR-based technologies) to insert the gene into a known genomic "safe harbor" that allows for consistent and high expression.

Frequently Asked Questions (FAQs)

Q1: Which metabolic engineering strategies can be employed to enhance this compound production?

A1: Several strategies can be used, often in combination, to boost the production of farnesene in transgenic plants:

  • Overexpression of Farnesene Synthase: Introducing a highly active farnesene synthase is the foundational step. The choice of synthase is critical, and screening enzymes from different plant species can be beneficial.[7][8]

  • Enhancing Precursor Supply:

    • Overexpress Key MVA/MEP Pathway Genes: Increase the metabolic flux towards FDP by overexpressing rate-limiting enzymes such as HMG-CoA reductase (HMGR) or farnesyl diphosphate synthase (FPPS).[1][2][9]

    • Cofactor Engineering: The biosynthesis of terpenoids is dependent on cofactors like NADPH and ATP. Engineering the plant's central metabolism to increase the regeneration of these cofactors can improve yields.[10]

  • Downregulating Competing Pathways:

    • Reduce the flow of FDP to other pathways, such as sterol biosynthesis, by down-regulating the expression of competing enzymes like squalene (B77637) synthase (SQS) using techniques like RNA interference (RNAi).[1][2]

  • Subcellular Targeting:

    • Targeting the farnesene synthase to a specific subcellular compartment, such as the cytosol or plastids, where FDP precursor pools are localized, can enhance production.[11][12][13]

Q2: What type of promoter should I use for expressing the farnesene synthase gene?

A2: The choice of promoter is critical for controlling the level, location, and timing of gene expression.

  • Constitutive Promoters (e.g., CaMV 35S): These promoters drive high-level gene expression in most tissues throughout the plant's life.[14] While they can lead to high yields, they can also cause metabolic burden and toxicity.

  • Tissue-Specific Promoters: These promoters restrict gene expression to specific tissues. For volatile compounds like farnesene, promoters active in glandular trichomes or epidermal cells can be advantageous as these are often natural sites of secondary metabolite production and emission.

  • Inducible Promoters: These promoters are activated by a specific chemical or physical stimulus, allowing for temporal control of gene expression. This can be useful to switch on farnesene production at a desired developmental stage or after the plant has reached a certain biomass.

Q3: How can I accurately quantify the amount of this compound produced by my transgenic plants?

A3: Accurate quantification is essential for evaluating the success of your metabolic engineering strategies. The most common method is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Extraction: Farnesene is a volatile compound and needs to be extracted from the plant tissue using a suitable organic solvent like hexane (B92381).[15][16] Steam distillation or supercritical CO2 extraction can also be used.[15]

  • Quantification: The extracted sample is then injected into a GC-MS system. The gas chromatograph separates the different volatile compounds, and the mass spectrometer identifies them based on their mass spectra.[17] A calibration curve using a pure this compound standard is used for accurate quantification.

Quantitative Data Summary

Table 1: Comparison of Farnesene Production in Different Engineered Systems

Host OrganismEngineering StrategyFarnesene TiterReference
Saccharomyces cerevisiaeOverexpression of MVA pathway and optimized farnesene synthase130 g/L[18]
Saccharomyces cerevisiaeFed-batch fermentation with engineered strain28.3 g/L (α-farnesene)[7][19]
Yarrowia lipolyticaFed-batch fermentation from lignocellulosic hydrolysate7.38 g/L (β-farnesene)[20]
Pichia pastorisCofactor engineering (NADPH and ATP regeneration)3.09 g/L (α-farnesene)[10]
Nicotiana attenuataOverexpression of (E)-β-farnesene synthase with jasmonate elicitationIncreased emission (fold-change reported)[1][2]
Medicago sativaOverexpression of (E)-β-farnesene synthase5.92 to 13.09 ng/day/g fresh tissue[21]

Experimental Protocols

1. Agrobacterium-mediated Transformation of Tobacco (Nicotiana benthamiana) for Farnesene Production

This protocol provides a general workflow for introducing a farnesene synthase gene into a model plant system.

  • Vector Construction:

    • Clone the coding sequence of a selected this compound synthase into a binary vector suitable for Agrobacterium tumefaciens.

    • The gene should be under the control of a suitable plant promoter (e.g., CaMV 35S for constitutive expression).

    • The vector should also contain a plant-selectable marker gene (e.g., nptII for kanamycin (B1662678) resistance).

  • Agrobacterium Transformation:

    • Introduce the binary vector into a competent Agrobacterium tumefaciens strain (e.g., EHA105, AGL1) via electroporation or heat shock.[22]

    • Select for transformed Agrobacterium colonies on LB agar (B569324) plates containing appropriate antibiotics.

  • Plant Transformation:

    • Grow the transformed Agrobacterium in liquid LB medium with antibiotics to an OD600 of 0.5-0.8.[3][23]

    • Harvest the bacteria by centrifugation and resuspend them in an infiltration medium (e.g., MS medium with acetosyringone).[24]

    • Prepare leaf discs from young, healthy tobacco plants.

    • Inoculate the leaf discs with the Agrobacterium suspension for 30 minutes.

    • Co-cultivate the leaf discs on a solid co-cultivation medium for 2-3 days in the dark.

  • Selection and Regeneration:

    • Transfer the leaf discs to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to select for transformed plant cells (e.g., kanamycin).

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Once shoots regenerate, transfer them to a rooting medium.

  • Acclimatization:

    • Once rooted, transfer the plantlets to soil and gradually acclimatize them to greenhouse conditions.

2. Quantification of this compound from Plant Tissue by GC-MS

  • Sample Preparation:

    • Harvest a known weight (e.g., 100 mg) of fresh plant tissue (e.g., leaves).

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Transfer the powder to a glass vial and add a known volume of hexane (containing an internal standard, e.g., caryophyllene) for extraction.

    • Vortex vigorously and incubate at room temperature with shaking for 1-2 hours.

  • Extraction Cleanup:

    • Centrifuge the mixture to pellet the plant debris.

    • Pass the supernatant through a small column of silica (B1680970) gel or Florisil to remove polar compounds.[16]

  • GC-MS Analysis:

    • Inject 1 µL of the cleaned extract into the GC-MS.

    • GC Conditions (example):

      • Column: DB-5ms or equivalent

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI)

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of farnesene by integrating the peak area and comparing it to the calibration curve generated from the standards.

Visualizations

Terpenoid_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_pathway FPP Farnesyl Diphosphate (FPP) MVA_pathway->FPP Farnesene_Synthase This compound Synthase (Overexpressed) FPP->Farnesene_Synthase SQS Squalene Synthase (SQS) (Downregulated) FPP->SQS Competing Pathway Farnesene This compound Farnesene_Synthase->Farnesene Sterols Sterols SQS->Sterols Experimental_Workflow Vector Binary Vector Construction (Farnesene Synthase + Selectable Marker) Agro Agrobacterium Transformation Vector->Agro Plant Plant Tissue Transformation (e.g., Leaf Discs) Agro->Plant Select Selection of Transformed Cells (e.g., Kanamycin) Plant->Select Regen Regeneration of Shoots and Roots Select->Regen Acclimate Acclimatization to Greenhouse Regen->Acclimate Analysis Molecular and Chemical Analysis (PCR, RT-qPCR, GC-MS) Acclimate->Analysis Troubleshooting_Logic Start Low/No Farnesene Production Check_Integration Verify Transgene Integration (PCR) Start->Check_Integration Check_Expression Check Gene Expression (RT-qPCR) Check_Integration->Check_Expression Integrated Check_Precursor Assess Precursor Availability Check_Expression->Check_Precursor Expressed Result_Promoter Issue: Promoter/Silencing Solution: Change Promoter Check_Expression->Result_Promoter Not Expressed Check_Enzyme Test Enzyme Activity Check_Precursor->Check_Enzyme Precursors Present Result_Pathway Issue: Pathway Bottleneck Solution: Overexpress Upstream Genes Check_Precursor->Result_Pathway Precursors Absent Check_Enzyme->Start Inactive

References

Technical Support Center: Quantification of Volatile Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of volatile semiochemicals. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem IDQuestionPossible CausesSuggested Solutions
VQS-001 Why are my peak areas inconsistent and my results not reproducible? Inconsistent sample preparation.[1] Leaks in the injector system.[2] Column contamination.[1] Unstable instrument parameters (temperature, flow rate).[1] Inconsistent injection technique.[1]Standardize your sample preparation protocol. Perform a leak check on the GC inlet. Bake out the column at a high temperature or replace it if necessary.[1] Regularly calibrate and validate instrument parameters.[1] Use an autosampler for consistent injections or ensure manual injections are performed consistently.
VQS-002 I am detecting "ghost peaks" in my chromatogram. What are they and how do I get rid of them? Contamination from previous samples in the inlet or column.[2] Sample carryover in the syringe. Contaminated carrier gas or solvent.Increase the final oven temperature and run time to elute all compounds from the previous sample.[2] Implement a thorough syringe cleaning protocol between injections. Use high-purity gases and solvents and check for contamination in the gas lines.
VQS-003 My target analytes are showing poor peak shape (e.g., fronting, tailing, or split peaks). What's wrong? Fronting: Column overload.[2] Tailing: Active sites in the inlet liner or column. Split Peaks: Improper injection technique or issue with the column installation.Fronting: Dilute the sample or use a split injection.[2] Tailing: Use a deactivated inlet liner and column. Check for and eliminate any active sites. Split Peaks: Ensure the syringe needle is straight and the injection is smooth. Check that the column is properly installed in the inlet and detector.
VQS-004 Why is there a high background noise or a drifting baseline in my chromatogram? Contaminated carrier gas. Column bleed.[1] Detector contamination or instability.[1] Leaks in the system.Install or replace gas purifiers. Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.[1] Clean the detector according to the manufacturer's instructions. Perform a thorough leak check of the entire system.
VQS-005 My quantification seems inaccurate, with large variations between replicates. What could be the issue? Matrix effects from the sample.[3][4] Lack of or improper use of an internal standard.[3] Non-linearity of the detector response.Prepare calibration standards in a matrix similar to the sample to account for matrix effects.[4] Use a suitable internal standard that is chemically similar to the analytes of interest and does not co-elute.[3] Generate a calibration curve with a sufficient number of points to cover the expected concentration range of the analytes.

Frequently Asked Questions (FAQs)

Sample Collection & Preparation

Q1: What is the best method for collecting volatile semiochemicals: headspace collection or solvent extraction?

A1: The choice between headspace collection and solvent extraction depends on the nature of the semiochemicals and the biological system. Headspace collection (e.g., Solid-Phase Microextraction - SPME, dynamic headspace sampling) is non-destructive and captures the emitted volatiles, which is often more biologically relevant.[5][6] Solvent extraction of glands or tissues can yield higher quantities but may extract non-volatile compounds and artifacts.[5][7]

Q2: How do I choose the right adsorbent for headspace collection?

A2: The choice of adsorbent depends on the polarity and volatility of the target compounds. Common adsorbents include Tenax-GR, Porapak Q, and various SPME fiber coatings (e.g., PDMS, Polyacrylate). It is often necessary to test different adsorbents to find the one with the best trapping efficiency for your specific semiochemicals.

Q3: How can I minimize the loss of volatile analytes during sample preparation?

A3: To minimize analyte loss, work quickly and at low temperatures.[8] Avoid vigorous mixing or agitation of samples and standards.[8] Use gas-tight syringes for transferring solutions and ensure all vials are securely capped immediately after preparation.[8]

Analysis & Quantification

Q4: Is an internal standard always necessary for quantification?

A4: While not strictly mandatory for relative quantification, using an internal standard is highly recommended for accurate and precise absolute quantification.[3] An internal standard helps to correct for variations in injection volume, instrument response, and sample matrix effects.[3] The addition of an internal standard like [2H8]toluene has been shown to improve imprecision by a factor of 5.[3]

Q5: What are matrix effects and how can I mitigate them?

A5: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[4] These effects can lead to either enhancement or suppression of the signal, resulting in inaccurate quantification.[4] To mitigate matrix effects, it is recommended to use matrix-matched calibration, where the calibration standards are prepared in a sample matrix that is similar to the actual samples.[4]

Q6: How do I select the right quantifier and qualifier ions for GC-MS analysis in Selected Ion Monitoring (SIM) mode?

A6: The quantifier ion should be a specific and abundant ion in the mass spectrum of the analyte to ensure sensitivity and minimize interference.[9] Qualifier ions are used for confirmation of the analyte's identity. They should also be specific to the analyte and their ratio to the quantifier ion should be constant across standards and samples.[9]

Experimental Protocols

Protocol 1: Dynamic Headspace Volatile Collection (Purge-and-Trap)

This protocol describes a general method for collecting volatile semiochemicals from a biological source onto an adsorbent trap.

Materials:

  • Volatile collection chamber (glass)

  • Adsorbent trap (e.g., glass tube packed with Tenax-TA or Super-Q)

  • Vacuum pump with a flow controller

  • Purified air source (e.g., passed through a charcoal filter)

  • High-purity solvent for elution (e.g., hexane, dichloromethane)

Procedure:

  • Place the biological source (e.g., insect, plant material) inside the collection chamber.

  • Connect the purified air source to the inlet of the chamber and the adsorbent trap to the outlet.

  • Connect the other end of the adsorbent trap to the vacuum pump.

  • Draw purified air through the chamber at a constant flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 1-24 hours). The volatiles emitted by the source will be trapped on the adsorbent.

  • After collection, disconnect the adsorbent trap.

  • Elute the trapped volatiles by passing a small volume of high-purity solvent (e.g., 200-500 µL) through the trap.

  • Collect the eluate in a clean vial for subsequent GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general procedure for the analysis of collected volatile semiochemicals.

Instrument Setup:

  • GC Column: A non-polar or mid-polar column is typically used for general screening (e.g., DB-5ms, HP-5ms).

  • Inlet Temperature: Typically set to 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • Oven Temperature Program: A typical program might be: initial temperature of 40 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min. This program should be optimized for the specific analytes of interest.

  • MS Ion Source Temperature: Typically 230 °C.

  • MS Quadrupole Temperature: Typically 150 °C.

  • Ionization Energy: 70 eV for Electron Ionization (EI).

  • Mass Scan Range: m/z 40-450.

Procedure:

  • Inject 1-2 µL of the sample extract into the GC inlet.

  • Acquire data in full scan mode to identify the compounds present in the sample.

  • For quantification, operate the MS in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

  • Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards.

  • Quantify the analytes by creating a calibration curve using the peak areas of the quantifier ion from a series of standard solutions of known concentrations.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_analysis Analysis cluster_data_processing Data Processing & Quantification start Biological Source collection Volatile Trapping (SPME or Purge-and-Trap) start->collection gcms GC-MS Analysis collection->gcms Sample Introduction data_acq Data Acquisition (Scan or SIM) gcms->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification end Quantitative Data quantification->end Final Result

Caption: A generalized workflow for the collection and analysis of volatile semiochemicals.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_baseline_issues Baseline/Noise Issues cluster_solutions Potential Solutions start Problem with Quantification inconsistent_peaks Inconsistent Peak Areas? start->inconsistent_peaks No bad_peak_shape Poor Peak Shape? start->bad_peak_shape Yes high_noise High Background Noise? inconsistent_peaks->high_noise No check_leaks Check for Leaks inconsistent_peaks->check_leaks use_is Use Internal Standard inconsistent_peaks->use_is Yes check_contamination Check for Contamination bad_peak_shape->check_contamination optimize_method Optimize GC Method bad_peak_shape->optimize_method ghost_peaks Ghost Peaks Present? high_noise->ghost_peaks No high_noise->check_contamination Yes ghost_peaks->check_contamination

Caption: A troubleshooting decision tree for common quantification issues.

References

Technical Support Center: Purification of cis-β-Farnesene from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis-β-farnesene from complex mixtures, such as microbial fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying cis-β-farnesene from a fermentation broth?

A1: The primary methods for purifying cis-β-farnesene from fermentation broths involve a combination of extraction and chromatography. The typical workflow includes:

  • Solvent Extraction: An initial extraction from the aqueous fermentation broth using a water-immiscible organic solvent.

  • Silica (B1680970) Gel Column Chromatography: To separate cis-β-farnesene from other nonpolar and polar impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to isolate the cis-β isomer from other farnesene (B8742651) isomers.

Q2: How can I assess the purity and isomeric ratio of my purified cis-β-farnesene?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two primary analytical techniques for determining the purity and isomeric composition of farnesene samples.[1] GC-MS is particularly effective for separating and identifying volatile compounds like farnesene isomers based on their mass spectra and retention times.[2][3] HPLC, especially with a suitable column, can also resolve farnesene isomers.[1]

Q3: What are the main challenges in purifying cis-β-farnesene?

A3: The main challenges include:

  • Isomer Separation: Cis-β-farnesene is often produced alongside other isomers like trans-β-farnesene and α-farnesene, which have very similar physical properties, making them difficult to separate.

  • Product Stability: Farnesene is susceptible to oxidation and isomerization, especially when exposed to heat, light, or acidic conditions, which can occur during purification.

  • Low Concentration: The concentration of farnesene in fermentation broths can be low, requiring efficient extraction and concentration steps.[4]

  • Complex Matrix: Fermentation broths contain a multitude of other components, such as proteins, salts, and other metabolites, which can interfere with the purification process.

Troubleshooting Guides

Solvent Extraction Issues
ProblemPossible CauseSuggested Solution
Low Extraction Yield - Inefficient solvent-broth mixing.- Incorrect solvent choice.- Emulsion formation.- Increase agitation during extraction.- Use a solvent in which farnesene has high solubility (e.g., hexane (B92381), dodecane).- Add salt to the aqueous phase to break emulsions or use a different solvent system.
Co-extraction of Impurities - Solvent is not selective enough.- Optimize the solvent system. A less polar solvent may be more selective for the nonpolar farnesene.- Perform a back-extraction with a slightly polar solvent to remove more polar impurities from the organic phase.
Silica Gel Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Isomers - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system using thin-layer chromatography (TLC) first. A non-polar mobile phase (e.g., hexane with a small percentage of a slightly more polar solvent like ethyl acetate) is a good starting point.- Reduce the amount of crude sample loaded onto the column.- Ensure the silica gel is packed uniformly to avoid channeling.[5]
Product Degradation on Column - Silica gel is acidic and can cause isomerization or degradation of farnesene.- Use deactivated (neutral) silica gel.- Run the column quickly to minimize contact time.- Add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent to neutralize the silica surface.
Compound Elutes Too Quickly or Too Slowly - Eluent polarity is too high or too low.- Adjust the polarity of the eluent. If the compound elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity.
HPLC Issues
ProblemPossible CauseSuggested Solution
Co-elution of cis- and trans-β-Farnesene - Insufficient column resolution.- Use a column with a different selectivity, such as a phenyl-hexyl stationary phase, which can provide π-π interactions with the double bonds in farnesene.[1]- Optimize the mobile phase composition and gradient.
Peak Tailing - Active sites on the silica-based column material.- Sample overload.- Add a competing agent to the mobile phase.- Reduce the injection volume or concentration of the sample.
Irreproducible Retention Times - Column temperature fluctuations.- Mobile phase composition changes.- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.

Data Presentation

Table 1: Comparison of Purification Methods for β-Farnesene

Purification StepTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Solvent Extraction Low (Crude Extract)>90%High recovery from broth, simpleLow selectivity, co-extracts many impurities
Silica Gel Chromatography 80-95%70-90%Good for bulk impurity removal, scalableCan cause isomerization, moderate resolution for isomers
Preparative HPLC >98%50-80%High resolution for isomers, high purityLower capacity, more expensive solvents and equipment[6]

Note: The reported yield and purity can vary significantly depending on the initial concentration of cis-β-farnesene, the complexity of the mixture, and the specific experimental conditions.

Experimental Protocols

Protocol 1: Solvent Extraction of cis-β-Farnesene from Yeast Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth to separate the cells and the supernatant.

  • Solvent Addition: To the supernatant, add an equal volume of a non-polar organic solvent (e.g., hexane or dodecane).[1]

  • Extraction: Agitate the mixture vigorously for at least 30 minutes to ensure thorough mixing and transfer of farnesene into the organic phase.

  • Phase Separation: Allow the mixture to stand until the aqueous and organic phases have clearly separated. If an emulsion forms, centrifugation can help to break it.

  • Collection: Carefully collect the organic phase containing the farnesene.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude farnesene extract.

Protocol 2: Silica Gel Column Chromatography for cis-β-Farnesene Purification
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed bed.[7]

  • Sample Loading: Dissolve the crude farnesene extract in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.[5]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The non-polar farnesene will travel down the column.

  • Fraction Collection: Collect fractions of the eluate as it exits the column.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify which fractions contain the desired cis-β-farnesene.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified cis-β-farnesene.

Protocol 3: GC-MS Analysis for Purity and Isomer Identification
  • Sample Preparation: Dilute the purified farnesene sample in a volatile solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the farnesene isomers. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compounds.[3]

  • Mass Spectrometry: As the isomers elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each isomer.

  • Data Analysis: Identify cis-β-farnesene and other isomers by comparing their retention times and mass spectra to those of authentic standards or reference libraries like the NIST database.[8] Purity is determined by the relative peak area of cis-β-farnesene compared to all other detected peaks.

Visualizations

experimental_workflow fermentation_broth Fermentation Broth solvent_extraction Solvent Extraction fermentation_broth->solvent_extraction crude_extract Crude Farnesene Extract solvent_extraction->crude_extract silica_chromatography Silica Gel Chromatography crude_extract->silica_chromatography analysis GC-MS / HPLC Analysis crude_extract->analysis partially_purified Partially Purified Farnesene silica_chromatography->partially_purified prep_hplc Preparative HPLC partially_purified->prep_hplc partially_purified->analysis pure_cis_beta Pure cis-β-Farnesene prep_hplc->pure_cis_beta pure_cis_beta->analysis

Caption: A typical experimental workflow for the purification of cis-β-farnesene.

troubleshooting_logic cluster_extraction Solvent Extraction Troubleshooting cluster_chromatography Chromatography Troubleshooting start Low Purity after Purification Step check_extraction Review Solvent Extraction Protocol start->check_extraction check_chromatography Review Chromatography Protocol start->check_chromatography emulsion Emulsion Formation? check_extraction->emulsion overloading Column Overloading? check_chromatography->overloading isomerization Check for Isomerization (GC-MS Analysis) degradation Check for Degradation (e.g., Oxidation) wrong_solvent Incorrect Solvent? emulsion->wrong_solvent No adjust_solvent Adjust Solvent or Add Salt emulsion->adjust_solvent Yes optimize_solvent Optimize Solvent Choice wrong_solvent->optimize_solvent Yes mobile_phase Incorrect Mobile Phase? overloading->mobile_phase No reduce_load Reduce Sample Load overloading->reduce_load Yes optimize_mobile_phase Optimize Mobile Phase mobile_phase->optimize_mobile_phase Yes reduce_load->degradation optimize_mobile_phase->isomerization

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Optimizing cis-beta-Farnesene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation in cis-beta-farnesene synthesis. The content is primarily focused on microbial biosynthesis, the predominant method for scalable production, with general guidance on challenges in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of by-products in this compound synthesis?

A1: In microbial biosynthesis, by-products primarily arise from three sources:

  • Metabolic competition: The precursor molecule, farnesyl pyrophosphate (FPP), is a natural branch-point in the metabolism of host organisms like Saccharomyces cerevisiae and Escherichia coli. Endogenous enzymes can divert FPP to produce other molecules, such as sterols (e.g., via squalene (B77637) synthase, ERG9 in yeast) or other sesquiterpenes.[1]

  • Enzyme promiscuity: The heterologously expressed farnesene (B8742651) synthase (FS) may not be perfectly specific. It can sometimes produce other farnesene isomers, such as alpha-farnesene, or related compounds like nerolidol (B1678203) and farnesol (B120207).[2]

  • Metabolic stress: Suboptimal fermentation conditions or high concentrations of farnesene can be toxic to the host cells, leading to the formation of stress-related metabolites and reduced product yield.[1]

In chemical synthesis, by-products often include a mixture of farnesene isomers due to challenges in controlling the stereochemistry of the double bonds.[2] The specific side products are highly dependent on the chosen reaction pathway (e.g., Wittig olefination, Julia-Kocienski olefination), and often include reagent-derived impurities.

Q2: Which microbial host is recommended for high-purity this compound production?

A2: Both Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria) have been successfully engineered for farnesene production. S. cerevisiae is often favored due to its robust nature in industrial fermentations and its native mevalonate (B85504) (MVA) pathway, which is the core pathway for producing the FPP precursor. The oleaginous yeast Yarrowia lipolytica is also gaining prominence due to its high flux towards acetyl-CoA, a key precursor for the MVA pathway.

Q3: How can I confirm the identity and quantity of my farnesene product and its by-products?

A3: The standard analytical method is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile compounds in your sample and provides a mass spectrum for each, allowing for confident identification of farnesene isomers and other by-products. For accurate quantification, a calibration curve should be generated using a purified farnesene standard.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No this compound Production

Q: My engineered microbial strain is producing very low titers or no detectable farnesene. What are the initial troubleshooting steps?

A: A systematic approach is crucial to identify the bottleneck. Start by verifying the foundational elements of your engineered system.

  • Genetic Verification:

    • Sequencing: Confirm the successful integration and correct sequence of your farnesene synthase gene and any other pathway genes you have introduced.

    • Expression Analysis: Use RT-qPCR or proteomics to confirm that the inserted genes are being transcribed and translated.

  • Precursor Availability:

    • Feeding Studies: Supplement your culture medium with mevalonate, a key intermediate in the MVA pathway. A significant increase in farnesene production upon feeding indicates a bottleneck in the upstream pathway (from acetyl-CoA to mevalonate).

  • Enzyme Activity:

    • In Vitro Assay: Perform an in vitro enzyme activity assay with the purified farnesene synthase to confirm it is catalytically active.

Issue 2: High Levels of By-product Formation (e.g., Farnesol, Squalene, other Farnesene Isomers)

Q: My strain produces farnesene, but GC-MS analysis shows significant peaks for farnesol and squalene. How can I redirect metabolic flux towards my desired product?

A: This is a classic metabolic engineering challenge where the FPP precursor is being diverted into competing pathways.

  • Downregulate Competing Pathways: The most effective strategy is to reduce the expression of enzymes that consume FPP for other purposes.

    • In S. cerevisiae, down-regulating or knocking out the ERG9 gene, which encodes squalene synthase, is a common and effective strategy to prevent FPP from being converted to squalene, a precursor for sterols.

  • Enhance Farnesene Synthase Activity:

    • Enzyme Choice: Screen farnesene synthases from different organisms. Some may have higher specificity and activity in your chosen host. For example, farnesene synthase from Artemisia annua is commonly used.[3]

    • Codon Optimization: Ensure the codon usage of your farnesene synthase gene is optimized for your expression host (E. coli or S. cerevisiae) to improve translation efficiency.

    • Protein Fusion: Creating a fusion protein of FPP synthase (IspA in E. coli or ERG20 in yeast) and farnesene synthase can help channel the FPP substrate directly to the final enzyme, minimizing its availability for competing enzymes.

Issue 3: Poor Cell Growth and Low Farnesene Titers

Q: My engineered cells show significantly reduced growth rates after introducing the farnesene synthesis pathway, and the final product titer is low. What could be the cause?

A: Poor cell growth is often due to metabolic burden from overexpressing multiple foreign genes or the toxicity of farnesene itself.

  • Mitigating Metabolic Burden:

    • Promoter Tuning: Use promoters of varying strengths to express your pathway genes. Sometimes, very strong promoters can overwhelm the cell's resources. Inducible promoters can also be used to delay the expression of the pathway until the culture has reached a higher cell density.

  • Addressing Product Toxicity:

    • In Situ Product Recovery: Farnesene is toxic to microbial cells at high concentrations. Implement an in-situ product recovery method by adding an organic solvent overlay (e.g., dodecane) to the fermentation broth. The farnesene will partition into the organic layer, reducing its concentration in the aqueous phase and alleviating toxicity.

Data Presentation

Table 1: Comparison of Farnesene Synthase (FS) Kinetic Parameters from Different Organisms. This table summarizes key performance indicators for farnesene synthase enzymes, which can guide enzyme selection.

Enzyme SourceHost OrganismKm (μM) for FPPkcat (s-1)Reference
Artemisia annuaE. coli2.19.5 x 10-3[3]
Malus domesticaE. coliN/AN/A
Citrus junosE. coliN/AN/A

N/A: Data not available in the cited literature.

Table 2: Impact of Metabolic Engineering Strategies on α-Farnesene Production in S. cerevisiae. This table provides examples of how specific genetic modifications can improve product titers.

Strain ModificationTiter (mg/L)Fold IncreaseReference
Base strain with Fsso190.51.0
Decreased HMGR copies417.82.2
Co-expression with GAL promoter + DPP1 inactivation1163.76.1
Prototrophic strain construction1477.27.8
Fed-batch fermentation10,40054.6

Experimental Protocols

Protocol 1: In Vitro Farnesene Synthase Activity Assay

This assay determines the kinetic parameters of a purified farnesene synthase enzyme.

Materials:

  • Purified farnesene synthase enzyme

  • Farnesyl pyrophosphate (FPP) substrate

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2

  • Stop Solution: 1 M EDTA, 4 M NaOH

  • Hexane (B92381) (for extraction)

  • GC-MS system for analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture by adding the purified enzyme to the reaction buffer.

  • Initiate Reaction: Start the reaction by adding FPP to the mixture at various concentrations (e.g., ranging from 2 to 80 μM).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Product Extraction: Extract the farnesene product by adding an equal volume of hexane and vortexing vigorously.

  • Analysis: Analyze the hexane phase by GC-MS to quantify the amount of farnesene produced.

  • Data Analysis: Calculate Km and kcat values by fitting the data to the Michaelis-Menten equation using non-linear regression.[4]

Protocol 2: Analysis of Farnesene Isomers by GC-MS

This protocol outlines a typical method for the separation and identification of farnesene isomers and other volatile by-products from a microbial culture with a dodecane (B42187) overlay.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Parameters:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 1:10.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

  • MS Parameters:

    • Scan Range (m/z): 35 to 350.

    • Source Temperature: 250°C.

Procedure:

  • Sample Preparation: Collect the dodecane phase from the microbial culture. If necessary, centrifuge to separate any aqueous phase or cell debris.

  • Injection: Inject 1 µL of the dodecane sample into the GC-MS.

  • Data Acquisition: Run the specified temperature program and acquire mass spectra.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST). Quantify by integrating the peak area and comparing to a standard curve.

Mandatory Visualizations

Metabolic_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway Multiple Steps FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP Farnesene_Synthase Farnesene Synthase (FS) (Engineered) FPP->Farnesene_Synthase Squalene_Synthase Squalene Synthase (ERG9) (Competing Pathway) FPP->Squalene_Synthase Other_Terpenes Other Terpenes / Farnesol (By-products) FPP->Other_Terpenes Other Synthases Cis_Beta_Farnesene This compound (Target Product) Farnesene_Synthase->Cis_Beta_Farnesene Squalene Squalene / Sterols (By-product) Squalene_Synthase->Squalene

Caption: Metabolic pathway for this compound production and by-product formation.

Troubleshooting_Workflow Start Low/No Farnesene Production Check_Genetics Verify Strain Genetics (Sequencing, RT-qPCR) Start->Check_Genetics Genetics_OK Genetics Confirmed? Check_Genetics->Genetics_OK Check_Precursor Feed Mevalonate to Culture Genetics_OK->Check_Precursor Yes Fix_Genetics Action: Re-clone or verify expression system Genetics_OK->Fix_Genetics No Precursor_OK Yield Increases? Check_Precursor->Precursor_OK Check_Enzyme Perform In Vitro Enzyme Assay Precursor_OK->Check_Enzyme No Fix_Upstream Action: Engineer upstream MVA pathway (e.g., upregulate HMGR) Precursor_OK->Fix_Upstream Yes Fix_Enzyme Action: Screen new FS or check purification protocol Check_Enzyme->Fix_Enzyme

Caption: Troubleshooting workflow for low farnesene production.

Byproduct_Mitigation High_Byproducts High By-products Observed (e.g., Squalene, Farnesol) Is_Squalene_High Is Squalene the Major By-product? High_Byproducts->Is_Squalene_High Is_Farnesol_High Are Farnesol / Other Isomers Major By-products? Is_Squalene_High->Is_Farnesol_High No Downregulate_ERG9 Action: Downregulate or knock out Squalene Synthase (ERG9) Is_Squalene_High->Downregulate_ERG9 Yes Screen_FS Action: Screen Farnesene Synthases for higher specificity Is_Farnesol_High->Screen_FS Yes Optimize_Expression Action: Optimize FS expression (codon usage, promoter strength) Screen_FS->Optimize_Expression Fusion_Protein Action: Create ERG20-FS fusion protein Optimize_Expression->Fusion_Protein

Caption: Logical steps for mitigating common by-products in farnesene biosynthesis.

References

Navigating the Analytical Maze: A Technical Guide to Preventing Cis/Trans Isomerization of β-Farnesene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth resource for researchers, scientists, and drug development professionals to ensure accurate analysis of β-farnesene by mitigating the risk of isomerization during experimental procedures.

The analysis of β-farnesene, a key sesquiterpene in various industrial applications, can be compromised by the unintended conversion between its cis and trans isomers. This isomerization can lead to inaccurate quantification and misinterpretation of experimental results. This technical support center provides a comprehensive guide to understanding and preventing the cis/trans isomerization of β-farnesene during analysis.

Frequently Asked Questions (FAQs)

Q1: What is cis/trans isomerization of β-farnesene and why is it a concern during analysis?

A1: β-farnesene exists as two primary geometric isomers: cis-β-farnesene ((Z)-β-farnesene) and trans-β-farnesene ((E)-β-farnesene).[1][2][3] Isomerization is the process where one isomer is converted into the other. This is a significant concern during analysis because the two isomers may have different physical, chemical, and biological properties. If isomerization occurs during sample preparation or analysis, the measured ratio of cis to trans isomers will not reflect the true composition of the original sample, leading to inaccurate results.

Q2: What are the main factors that can induce the isomerization of β-farnesene?

A2: The primary factors known to cause isomerization of terpenes like β-farnesene are:

  • Heat: Elevated temperatures, particularly those encountered during gas chromatography (GC) analysis in the injector port, can provide the energy needed for the interconversion of isomers.[4]

  • Acids and Bases: The presence of acidic or basic conditions can catalyze the isomerization process.[5] This is a critical consideration during sample extraction and preparation.

  • Light: While less documented for β-farnesene specifically, exposure to UV light can induce isomerization in other unsaturated compounds.

Q3: Which analytical techniques are most susceptible to causing β-farnesene isomerization?

A3: Gas chromatography (GC) is the technique where thermal isomerization is most likely to occur, especially when using traditional hot split/splitless injection methods.[4][6] The high temperatures in the injector port can promote the conversion of the natural trans isomer to the cis form. High-Performance Liquid Chromatography (HPLC) is generally less prone to causing isomerization as it is performed at or near ambient temperatures.

Troubleshooting Guide

This guide addresses specific issues that may lead to the isomerization of β-farnesene and provides actionable solutions.

Problem Potential Cause Recommended Solution
Appearance of a cis-β-farnesene peak in a sample that should only contain the trans isomer. Thermal isomerization in the GC injector. - Lower the injector temperature: While a complete quantitative study on β-farnesene is not readily available, for other thermally labile terpenes, reducing the injector temperature has been shown to minimize isomerization. Start with a lower temperature (e.g., 200°C) and gradually increase only if necessary to ensure proper volatilization. - Use a cold on-column injection technique: This is the most effective way to prevent thermal degradation and isomerization. The sample is injected directly onto the column at a low temperature, bypassing the hot injector.[4][7][8][9] - Utilize a Programmed Temperature Vaporizer (PTV) inlet: A PTV inlet allows for a gentle heating ramp, minimizing the thermal stress on the analyte.
Inconsistent ratios of cis to trans isomers in replicate analyses. Acid or base contamination during sample preparation. - Neutralize the sample: Ensure that the pH of the sample and any solvents used is neutral (pH 7). If the sample is inherently acidic or basic, neutralize it before extraction and analysis. - Use high-purity, neutral solvents: Verify the pH of all solvents used for extraction and dilution. - Avoid acidic or basic additives: If possible, avoid using acidic or basic reagents during sample cleanup. If their use is unavoidable, minimize the contact time and neutralize the sample immediately afterward.
Gradual increase in the cis-isomer peak over time when analyzing multiple samples from the same batch. Sample degradation during storage or in the autosampler. - Store samples properly: Store extracts and standards in a freezer (-20°C or lower) in amber vials to protect from light and heat. - Minimize time in the autosampler: If possible, use a cooled autosampler tray. Analyze samples as soon as possible after placing them in the autosampler.
Poor peak shape or resolution between cis and trans isomers. Inappropriate analytical column or method. - Optimize the GC temperature program: A slower temperature ramp can improve the separation of isomers. - Select an appropriate GC column: A mid-polarity column (e.g., with a 5% phenyl stationary phase) is often a good starting point for terpene analysis.[10][11] - For HPLC, use a suitable stationary phase: A C18 column is a common choice, but for challenging separations, a phenyl-hexyl column might provide better resolution of isomers.

Experimental Protocols

Below are detailed methodologies for the analysis of β-farnesene, with a focus on minimizing isomerization.

Gas Chromatography-Mass Spectrometry (GC-MS) with Cold On-Column Injection

This method is ideal for preventing thermal isomerization.

Instrumentation:

  • Gas Chromatograph with a cold on-column inlet and a mass spectrometer detector.

  • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).

GC Conditions:

  • Inlet: Cold on-column, track oven temperature.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

Sample Preparation:

  • Extract β-farnesene from the sample matrix using a neutral, high-purity solvent (e.g., hexane (B92381) or ethyl acetate).

  • Ensure all glassware is clean and free of any acidic or basic residues.

  • If necessary, neutralize the sample extract by washing with deionized water until the pH of the water is neutral.

  • Dry the extract over anhydrous sodium sulfate.

  • Dilute the extract to the desired concentration with the same neutral solvent.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a good alternative to GC to avoid thermal stress.

Instrumentation:

  • HPLC system with a UV detector.

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Follow the same extraction and neutralization procedures as for the GC-MS method.

  • After extraction, evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

While specific quantitative data on the thermal isomerization of β-farnesene is limited in publicly available literature, studies on other thermally labile terpenes, such as germacrene, have shown that significant isomerization can occur with hot splitless GC injection, which is largely eliminated by using cold on-column injection.[4] For instance, in the analysis of germacrene D, hot injection resulted in multiple degradation and rearrangement products, whereas cold on-column injection yielded a single, clean peak of the target analyte.[4] Researchers analyzing β-farnesene should be aware of this potential and validate their methods to ensure the integrity of their results.

The following table provides a qualitative comparison of the risk of isomerization with different analytical techniques.

Analytical TechniqueRisk of Thermal IsomerizationRisk of Acid/Base Catalyzed IsomerizationKey Considerations
GC with Hot Split/Splitless Injection High Moderate (if sample is not neutral)Injector temperature is a critical parameter.
GC with Cold On-Column Injection Low Moderate (if sample is not neutral)Minimizes thermal stress on the analyte.[4][7][8][9]
HPLC Very Low Moderate (if mobile phase or sample is not neutral)A good alternative to avoid thermal degradation.

Visualizations

Logical Relationship of Isomerization Factors

This diagram illustrates the key factors that can lead to the isomerization of β-farnesene during analysis.

Isomerization_Factors Factors Influencing β-Farnesene Isomerization cluster_analysis Analytical Conditions cluster_sample Sample Handling High Temperature High Temperature β-Farnesene (trans) β-Farnesene (trans) High Temperature->β-Farnesene (trans) Acidic/Basic Conditions Acidic/Basic Conditions Acidic/Basic Conditions->β-Farnesene (trans) Light Exposure Light Exposure Light Exposure->β-Farnesene (trans) Improper Storage Improper Storage Improper Storage->β-Farnesene (trans) β-Farnesene (cis) β-Farnesene (cis) β-Farnesene (trans)->β-Farnesene (cis) Isomerization

Caption: Key factors that can induce the isomerization of trans-β-farnesene.

Experimental Workflow to Minimize Isomerization

This workflow outlines the recommended steps for analyzing β-farnesene while minimizing the risk of isomerization.

Workflow Analytical Workflow for β-Farnesene Sample Collection Sample Collection Neutral Extraction Neutral Extraction Sample Collection->Neutral Extraction pH Check & Neutralization pH Check & Neutralization Neutral Extraction->pH Check & Neutralization Solvent Evaporation (if needed) Solvent Evaporation (if needed) pH Check & Neutralization->Solvent Evaporation (if needed) pH is neutral Reconstitution Reconstitution Solvent Evaporation (if needed)->Reconstitution Analysis Analysis Reconstitution->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation

References

Validation & Comparative

Bioactivity comparison of cis-beta-Farnesene and trans-beta-Farnesene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of cis-beta-farnesene and trans-beta-farnesene, supported by available experimental data and detailed methodologies.

Beta-farnesene (B105247), a naturally occurring acyclic sesquiterpene, exists as two primary geometric isomers: this compound ((Z)-β-farnesene) and trans-beta-farnesene ((E)-β-farnesene). While structurally similar, their distinct spatial arrangements can lead to differing biological activities. This guide synthesizes the current scientific understanding of their respective bioactivities, with a focus on providing quantitative data and experimental context where available. It is important to note that direct comparative studies investigating the bioactivities of the isolated cis and trans isomers are limited in the scientific literature.

Quantitative Bioactivity Data

Table 1: Anti-Inflammatory Activity of Trans-Beta-Farnesene

BioassayTarget/StimulusTest SystemEndpointResult (IC50)
Calcium Influx InhibitionfMLF-inducedHuman NeutrophilsCa2+ Mobilization1.2 µM[1][2][3]
Calcium Influx InhibitionWKYMVM-inducedHuman NeutrophilsCa2+ Mobilization1.4 µM[1][2][3]
Calcium Influx InhibitionInterleukin 8-inducedHuman NeutrophilsCa2+ Mobilization2.6 µM[1][2][3]

Key Bioactivities and Mechanisms

Trans-Beta-Farnesene: A Potent Anti-Inflammatory and Insect Pheromone
  • Anti-Inflammatory Activity: Trans-beta-farnesene has demonstrated significant anti-inflammatory properties by inhibiting calcium influx in human neutrophils.[1][2][3] This inhibition is crucial as calcium signaling is a key step in neutrophil activation, which is a hallmark of the inflammatory response. By blocking this pathway, trans-beta-farnesene can effectively down-regulate neutrophil responses to inflammatory chemoattractants.[1][2][3]

  • Insect Pheromone and Repellent Activity: Trans-beta-farnesene is widely recognized as an alarm pheromone in many aphid species.[4][5] When released, it signals danger and prompts dispersal among the aphid population. This property has led to research into its potential as a natural insect repellent for crop protection.[6] Studies have also explored the development of more stable analogues of trans-beta-farnesene for agricultural applications.[7][8]

This compound: A Role in Plant Defense and Insect Communication
  • Plant Defense: this compound is a component of the volatile organic compounds released by numerous plants in response to herbivore attacks.[9] Its production can be induced by plant hormones such as jasmonic acid, indicating its role in the plant's defense signaling pathways.[9]

  • Insect Communication: Similar to its trans-isomer, this compound also functions as a semiochemical in insect communication, playing a role in attracting or repelling various insect species.[9] However, specific quantitative data on its repellent or attractant efficacy against different insect species is not as well-documented as for the trans-isomer.

Signaling Pathways

The precise molecular targets and signaling pathways through which beta-farnesene isomers exert their effects are still under investigation. However, based on the observed bioactivities, particularly the anti-inflammatory effects of the trans-isomer, modulation of key inflammatory signaling pathways is likely.

G Hypothesized Anti-Inflammatory Signaling Pathway of Trans-Beta-Farnesene cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Induces Ca_Influx Ca²⁺ Influx Ca_ER->Ca_Influx Promotes Neutrophil_Activation Neutrophil Activation (e.g., Chemotaxis, Degranulation) Ca_Influx->Neutrophil_Activation Leads to Trans_Farnesene Trans-Beta-Farnesene Trans_Farnesene->Ca_Influx Inhibits

Caption: Hypothesized inhibition of neutrophil activation by trans-beta-farnesene.

Experimental Protocols

Neutrophil Isolation and Calcium Mobilization Assay (for Trans-Beta-Farnesene)

This protocol outlines the general steps for isolating human neutrophils and measuring changes in intracellular calcium concentration, as relevant to the data presented in Table 1.

G Experimental Workflow for Neutrophil Calcium Mobilization Assay start Start: Whole Blood Collection neutrophil_iso Neutrophil Isolation (e.g., Ficoll-Paque gradient) start->neutrophil_iso dye_loading Loading with Ca²⁺-sensitive dye (e.g., Fura-2 AM) neutrophil_iso->dye_loading treatment Incubation with Trans-Beta-Farnesene dye_loading->treatment stimulation Stimulation with Chemoattractant (e.g., fMLF, IL-8) treatment->stimulation measurement Measurement of Fluorescence (indicative of [Ca²⁺]i) stimulation->measurement analysis Data Analysis (Calculation of IC₅₀) measurement->analysis end End analysis->end

Caption: Workflow for assessing farnesene's effect on neutrophil calcium signaling.

1. Neutrophil Isolation:

  • Human neutrophils are isolated from whole blood collected from healthy donors.

  • A common method involves density gradient centrifugation using Ficoll-Paque, followed by dextran (B179266) sedimentation to separate neutrophils from other blood components.

  • Red blood cell lysis is performed to remove contaminating erythrocytes.

  • The purity of the isolated neutrophils is typically assessed by flow cytometry.[10]

2. Calcium Mobilization Assay:

  • Isolated neutrophils are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.

  • The cells are then treated with various concentrations of trans-beta-farnesene or a vehicle control.

  • Following incubation, a chemoattractant (e.g., fMLF, WKYMVM, or IL-8) is added to stimulate an increase in intracellular calcium ([Ca²⁺]i).

  • Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are measured using a fluorometer or a fluorescence plate reader.

  • The inhibitory effect of trans-beta-farnesene is quantified by determining the concentration that inhibits 50% of the calcium response (IC50).[1][2][3]

Neutrophil Chemotaxis Assay

This assay is used to evaluate the effect of compounds on the directed migration of neutrophils towards a chemoattractant.

1. Assay Setup:

  • A Boyden chamber or a Transwell® system with a porous membrane is used.

  • The lower chamber is filled with a medium containing a chemoattractant (e.g., IL-8).

  • Isolated neutrophils, pre-incubated with different concentrations of the test compound (e.g., farnesene), are placed in the upper chamber.

2. Incubation and Quantification:

  • The chamber is incubated to allow neutrophils to migrate through the porous membrane towards the chemoattractant.

  • After a set time, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting under a microscope or by using a cell viability assay that measures ATP content.[10]

  • The percentage of inhibition of chemotaxis by the test compound is then calculated.

Conclusion

The available scientific evidence highlights distinct yet potentially overlapping biological activities for cis- and trans-beta-farnesene. Trans-beta-farnesene exhibits well-documented anti-inflammatory effects with quantifiable data and is a known insect alarm pheromone. This compound is primarily associated with plant defense and insect communication, though quantitative data on its specific bioactivities are currently lacking in the public domain.

Further research, particularly direct comparative studies on the isolated isomers, is necessary to fully elucidate their structure-activity relationships and to explore their full therapeutic and agricultural potential. The experimental protocols and data presented in this guide provide a foundation for such future investigations.

References

A Comparative Analysis of Farnesene Synthase Genes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of farnesene (B8742651) synthase enzymes from various plant sources, complete with supporting experimental data and detailed methodologies.

Farnesene, an acyclic sesquiterpene, is a molecule of significant interest across various industries, from pharmaceuticals and cosmetics to biofuels. The enzymatic synthesis of farnesene is catalyzed by farnesene synthases (FS), which convert farnesyl pyrophosphate (FPP) into different isomers of farnesene. The selection of an appropriate farnesene synthase is a critical step in developing efficient biosynthetic production platforms. This guide provides a comparative analysis of farnesene synthase genes from several well-characterized plant sources, focusing on their catalytic efficiencies and providing the necessary experimental protocols for replication and validation.

Quantitative Performance of Farnesene Synthases

The catalytic performance of farnesene synthases is best described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the enzyme operates at half its maximum velocity, indicating substrate binding affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the kinetic parameters for farnesene synthases from different plant sources.

EnzymeSource OrganismPredominant ProductKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
AaFSArtemisia annua(E)-β-farnesene2.1 - 14.340.0095 - 0.1744.5 x 10³ - 1.21 x 10⁴
MdAFSMalus domestica(E,E)-α-farnesene~3N/AN/A
CjFSCitrus junos(E)-β-farneseneN/AN/AN/A
GmAFSGlycine max(E,E)-α-farneseneN/AN/AN/A

N/A: Data not available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Heterologous Expression and Purification of Farnesene Synthase in E. coli

This protocol outlines the expression of farnesene synthase genes in Escherichia coli and the subsequent purification of the recombinant protein.[1]

  • Gene Cloning and Transformation:

    • The coding sequence of the farnesene synthase gene is optimized for E. coli codon usage and synthesized.

    • The synthesized gene is cloned into an expression vector, such as pET-28a(+), which often includes an N-terminal polyhistidine (His) tag to facilitate purification.

    • The resulting plasmid is transformed into a suitable E. coli expression strain, for instance, BL21(DE3).[1]

  • Protein Expression:

    • A single colony of the transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • The culture is grown overnight at 37°C with shaking.

    • The starter culture is then used to inoculate a larger volume of LB medium.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • To enhance protein solubility, the culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours.[1]

  • Cell Lysis and Purification:

    • Bacterial cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.[1]

    • The cell lysate is clarified by centrifugation to remove cellular debris.

    • The supernatant containing the soluble His-tagged farnesene synthase is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

    • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The purified farnesene synthase is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Farnesene Synthase Activity Assay

This assay is employed to determine the kinetic parameters of the purified farnesene synthase.[1][2]

  • Reaction Setup:

    • The standard assay mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation cofactor (e.g., 10 mM MgCl₂), and varying concentrations of the substrate, farnesyl pyrophosphate (FPP).[1][2]

    • The reaction is initiated by adding a known amount of the purified farnesene synthase.

  • Incubation and Product Extraction:

    • The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.[1][2]

    • The farnesene product is extracted from the aqueous reaction mixture using an organic solvent, such as hexane (B92381) or dodecane.[1][2]

  • Product Quantification by GC-MS:

    • The organic extract containing the farnesene is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

    • The amount of farnesene produced is quantified by comparing the peak area to a standard curve generated with authentic farnesene standards.

  • Kinetic Parameter Calculation:

    • The initial reaction velocities at different FPP concentrations are plotted against the substrate concentration.

    • The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[2]

    • The kcat value is calculated by dividing Vmax by the enzyme concentration used in the assay.[2]

GC-MS Analysis of Farnesene Isomers

This protocol outlines the conditions for the analysis and quantification of farnesene isomers.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating farnesene isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: An initial temperature of 70°C for 2 minutes, followed by a ramp to 300°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 35-350.

    • Identification: Farnesene isomers are identified by comparing their mass spectra and retention times with those of authentic standards.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the farnesene biosynthesis pathway, its regulation by jasmonate signaling, and a general experimental workflow.

Farnesene_Biosynthesis_Pathway cluster_MVA Mevalonate (B85504) (MVA) Pathway (Cytosol) cluster_terpenoid Terpenoid Backbone Biosynthesis cluster_farnesene Farnesene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1/HMG2 Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P ERG12 Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP ERG8 Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate-5-PP->Isopentenyl-PP (IPP) ERG19 IPP IPP Dimethylallyl-PP (DMAPP) Dimethylallyl-PP (DMAPP) IPP->Dimethylallyl-PP (DMAPP) IDI1 Geranyl-PP (GPP) Geranyl-PP (GPP) DMAPP DMAPP DMAPP->Geranyl-PP (GPP) ERG20 GPP GPP Farnesyl-PP (FPP) Farnesyl-PP (FPP) GPP->Farnesyl-PP (FPP) ERG20 FPP FPP Farnesene Farnesene FPP->Farnesene Farnesene Synthase

Farnesene biosynthesis via the mevalonate pathway.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_signal Signal Transduction cluster_response Gene Expression Wounding Wounding Jasmonic Acid (JA) Biosynthesis Jasmonic Acid (JA) Biosynthesis Wounding->Jasmonic Acid (JA) Biosynthesis Herbivory Herbivory Herbivory->Jasmonic Acid (JA) Biosynthesis JA-Ile Conjugation JA-Ile Conjugation Jasmonic Acid (JA) Biosynthesis->JA-Ile Conjugation SCF(COI1)-JAZ Complex SCF(COI1)-JAZ Complex JA-Ile Conjugation->SCF(COI1)-JAZ Complex JAZ Degradation JAZ Degradation SCF(COI1)-JAZ Complex->JAZ Degradation MYC2 Activation MYC2 Activation JAZ Degradation->MYC2 Activation Farnesene Synthase Gene Expression Farnesene Synthase Gene Expression MYC2 Activation->Farnesene Synthase Gene Expression Upregulation Farnesene Production Farnesene Production Farnesene Synthase Gene Expression->Farnesene Production Experimental_Workflow cluster_gene Gene Acquisition & Cloning cluster_expression Protein Expression & Purification cluster_analysis Enzyme Characterization cluster_comparison Comparative Analysis Select Farnesene Synthase Genes Select Farnesene Synthase Genes Codon Optimize for E. coli Codon Optimize for E. coli Select Farnesene Synthase Genes->Codon Optimize for E. coli Clone into Expression Vector Clone into Expression Vector Codon Optimize for E. coli->Clone into Expression Vector Transform into E. coli Transform into E. coli Clone into Expression Vector->Transform into E. coli Induce Protein Expression Induce Protein Expression Transform into E. coli->Induce Protein Expression Cell Lysis & Purification Cell Lysis & Purification Induce Protein Expression->Cell Lysis & Purification In Vitro Activity Assay In Vitro Activity Assay Cell Lysis & Purification->In Vitro Activity Assay GC-MS Analysis of Products GC-MS Analysis of Products In Vitro Activity Assay->GC-MS Analysis of Products Determine Km and kcat Determine Km and kcat GC-MS Analysis of Products->Determine Km and kcat Compare Kinetic Parameters Compare Kinetic Parameters Determine Km and kcat->Compare Kinetic Parameters

References

Validating the Role of cis-β-Farnesene in Plant-Herbivore Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of cis-β-farnesene in mediating plant-herbivore interactions. It summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to cis-β-Farnesene in Plant Defense

Cis-β-farnesene is a volatile sesquiterpene emitted by numerous plant species. It plays a crucial role in plant defense against insect herbivores through a dual-pronged approach. Firstly, it can act as a direct deterrent or repellent to herbivores. Secondly, and more extensively studied, it functions as an indirect defense signal, attracting the natural enemies of herbivores, such as predators and parasitoids, to the damaged plant. This phenomenon, known as tritrophic interaction, highlights the complex chemical communication networks in ecosystems. The biosynthesis of cis-β-farnesene is often induced or significantly increased in response to herbivore feeding, a process primarily regulated by the jasmonate signaling pathway.

Comparative Performance: cis-β-Farnesene vs. Alternatives

The primary "alternative" to a plant producing cis-β-farnesene is a plant of the same species that either does not produce this compound or produces it at significantly lower levels. This comparison is often achieved experimentally through the use of different plant genotypes, including wild-type, mutant, and genetically modified lines.

Quantitative Data on cis-β-Farnesene Emission

The emission of cis-β-farnesene is highly variable and depends on the plant species, the herbivore, and environmental conditions. Herbivore damage generally leads to a significant increase in its emission.

Plant SpeciesHerbivoreTreatment(E)-β-Farnesene Emission Rate (ng/g fresh weight/h)Fold IncreaseReference
Nicotiana attenuataManduca sexta (Hornworm)ControlNot Detected-[1]
Herbivore Damage~2.5-[1]
Zea mays (Maize)Spodoptera littoralisControlNot Detected-[2]
Herbivore DamageSignificant increase (major volatile)-[2]
Alnus glutinosa (Alder)Cabera pusaria (Geometrid moth)ControlLow constitutive emission-[2]
Herbivore Damage (increasing number of larvae)Positively correlated with number of larvae-[2]
Nicotiana suaveolensManduca sextaFloral Emission (no damage)~14 ng total-[3]
Foliar Emission (herbivore-induced)~189 ng total~13.5[3]
Behavioral Responses of Herbivores and Their Natural Enemies

Y-tube olfactometer assays are commonly used to assess the behavioral responses of insects to volatile compounds. The data consistently shows that cis-β-farnesene and related isomers repel herbivores and attract their natural enemies.

Insect SpeciesTrophic LevelOdor Source 1Odor Source 2% Choice for Odor Source 1% Choice for Odor Source 2Reference
Myzus persicae (Green Peach Aphid)HerbivoreInfested CabbageClean Air80%7%[4]
Aphidius colemaniParasitoidInfested CabbageUninfested Cabbage86.67%9%[4]
Aphelinus abdominalisParasitoidInfested CabbageUninfested Cabbage100%0%[4]
Pieris brassicae (Cabbage White Butterfly)HerbivoreBrassica nigra with P. brassicae eggsUninfested B. nigraRepelled (data not quantified)-[5]
Trichogramma brassicaeParasitoidBrassica nigra with P. brassicae eggsUninfested B. nigraAttracted (significantly preferred)-[5]
Cotesia glomerataParasitoidBrassica nigra with P. brassicae eggsUninfested B. nigraAttracted (significantly preferred)-[5]
Pieris brassicae (Orco KO - olfactory impaired)HerbivoreInfested PlantClean AirNo significant preference-[6]
Pieris brassicae (Wild Type)HerbivoreInfested PlantClean AirSignificant preference for infested plant-[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to study the role of cis-β-farnesene.

Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

This method is used to collect volatile organic compounds from the headspace of plants for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • SPME fiber assembly (e.g., with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS coating)

  • Glass vials with septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Enclose the plant material (e.g., a leaf, flower, or whole plant) in a sealed glass container. For in-vivo sampling, the container can be designed to enclose a part of the living plant without detaching it.

  • Fiber Conditioning: Before the first use, and between samples, condition the SPME fiber according to the manufacturer's instructions to remove any contaminants. This is typically done by inserting the fiber into the hot GC inlet.

  • Extraction:

    • Place the vial containing the plant material in a heating block set to a specific temperature (e.g., 60°C) to increase the volatility of the compounds.[7]

    • Manually or automatically insert the SPME fiber through the septum of the vial, exposing the fiber to the headspace above the plant material. Do not let the fiber touch the sample.

    • Allow the fiber to be exposed to the headspace for a defined period (e.g., 20-30 minutes) to allow the volatile compounds to adsorb to the fiber coating.[7]

  • Desorption and Analysis:

    • Retract the fiber into its needle.

    • Insert the needle into the injection port of the GC-MS.

    • Extend the fiber to expose it to the high temperature of the inlet, which desorbs the trapped volatiles onto the GC column for separation and analysis.

Y-Tube Olfactometer Bioassay

This assay is a standard method to test the preference of an insect for one of two odor sources.

Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for purifying and humidifying the air

  • Odor sources (e.g., a plant enclosed in a chamber, a synthetic standard of cis-β-farnesene on a filter paper)

  • Test insects

Procedure:

  • Setup:

    • Connect the air source to the two arms of the Y-tube through flow meters and filters. Ensure a constant and equal airflow through both arms.

    • Place the odor sources in line with the airflow before they enter the arms of the olfactometer. One arm will contain the test odor (e.g., a plant emitting cis-β-farnesene), and the other will contain the control (e.g., a similar but non-emitting plant, or just clean air).

  • Acclimatization: Keep the test insects in a clean environment for a period before the assay to standardize their physiological state.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Observe the insect's behavior and record which arm it chooses. A choice is typically recorded when the insect walks a certain distance into one of the arms and stays there for a defined period.

    • After each insect, clean the Y-tube with ethanol (B145695) and bake it to remove any residual odors. Rotate the Y-tube 180 degrees periodically to avoid any positional bias.

  • Data Analysis: Analyze the choices of a sufficiently large number of insects using a statistical test (e.g., Chi-square or binomial test) to determine if there is a significant preference for one odor source over the other.

Agrobacterium-mediated Transformation of Plants

This is a common method for creating transgenic plants with altered gene expression, for example, to overexpress or silence a farnesene (B8742651) synthase gene. The following is a simplified protocol for Arabidopsis thaliana using the floral dip method.[8][9]

Materials:

  • Agrobacterium tumefaciens strain carrying a binary vector with the gene of interest (e.g., a farnesene synthase gene) and a selectable marker.

  • Arabidopsis thaliana plants at the flowering stage.

  • Liquid culture medium for Agrobacterium.

  • Infiltration medium (e.g., 5% sucrose (B13894) solution with Silwet L-77).

  • Pots with soil.

  • Selective medium for screening transgenic seedlings.

Procedure:

  • Prepare Agrobacterium Culture:

    • Inoculate a liquid culture of Agrobacterium containing the desired plasmid and grow it overnight at 28°C.

    • Centrifuge the bacterial culture to pellet the cells.

    • Resuspend the bacterial pellet in the infiltration medium to a specific optical density (e.g., OD600 = 0.8).

  • Floral Dip:

    • Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for a few seconds.

    • Place the treated plants in a humid environment for 16-24 hours.

  • Plant Growth and Seed Collection:

    • Grow the dipped plants under normal conditions until they set seeds.

    • Harvest the seeds from the treated plants.

  • Selection of Transgenic Plants:

    • Sterilize the harvested seeds and plate them on a selective medium containing an antibiotic or herbicide that corresponds to the selectable marker gene in the T-DNA.

    • Only the transformed seedlings will be able to grow on the selective medium.

  • Verification:

    • Transfer the surviving seedlings to soil.

    • Verify the presence and expression of the transgene in the T1 generation using molecular techniques such as PCR, RT-PCR, or by analyzing the volatile emissions for the presence of cis-β-farnesene.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows involved in the study of cis-β-farnesene in plant-herbivore interactions.

cis_beta_Farnesene_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Sesquiterpene Sesquiterpene Synthesis (Cytosol) G3P Glyceraldehyde-3-P DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS MEP MEP DXS->MEP IPP_plastid IPP MEP->IPP_plastid DMAPP_plastid DMAPP IPP_plastid->DMAPP_plastid IDI IPP_cytosol IPP IPP_plastid->IPP_cytosol Transport GPP Geranyl Diphosphate (GPP) DMAPP_plastid->GPP Transport AcetylCoA Acetyl-CoA HMGR HMGR AcetylCoA->HMGR MVA Mevalonate HMGR->MVA MVA->IPP_cytosol DMAPP_cytosol DMAPP IPP_cytosol->DMAPP_cytosol IDI IPP_cytosol->GPP FPS FPS IPP_cytosol->FPS DMAPP_cytosol->GPP GPP->FPS FPP Farnesyl Diphosphate (FPP) FS Farnesene Synthase FPP->FS FPS->FPP cis_beta_Farnesene cis-β-Farnesene FS->cis_beta_Farnesene

Caption: Biosynthesis pathway of cis-β-Farnesene in plants.

Jasmonate_Signaling_Pathway Herbivory Herbivore Feeding JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivory->JA_biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Terpene_Synthase_Genes Terpene Synthase Gene Expression MYC2->Terpene_Synthase_Genes activates cis_beta_Farnesene_production cis-β-Farnesene Production Terpene_Synthase_Genes->cis_beta_Farnesene_production Herbivore_Repellence Herbivore Repellence cis_beta_Farnesene_production->Herbivore_Repellence Natural_Enemy_Attraction Natural Enemy Attraction cis_beta_Farnesene_production->Natural_Enemy_Attraction

Caption: Jasmonate signaling pathway for induced cis-β-farnesene production.

Experimental_Workflow cluster_Plant_Treatment Plant Treatment cluster_Data_Collection Data Collection cluster_Analysis Data Analysis cluster_Outcomes Outcomes Control_Plants Control Plants Volatile_Collection Volatile Collection (SPME) Control_Plants->Volatile_Collection Behavioral_Assay Behavioral Assay (Y-tube Olfactometer) Control_Plants->Behavioral_Assay Herbivore_Infested_Plants Herbivore-Infested Plants Herbivore_Infested_Plants->Volatile_Collection Herbivore_Infested_Plants->Behavioral_Assay Transgenic_Plants Transgenic Plants (Altered Farnesene Synthase) Transgenic_Plants->Volatile_Collection Transgenic_Plants->Behavioral_Assay GC_MS_Analysis GC-MS Analysis Volatile_Collection->GC_MS_Analysis Statistical_Analysis Statistical Analysis Behavioral_Assay->Statistical_Analysis Quantification Quantification of cis-β-Farnesene Emission GC_MS_Analysis->Quantification Behavioral_Response Herbivore/Natural Enemy Behavioral Response Statistical_Analysis->Behavioral_Response Validation Validation of cis-β-Farnesene Role Quantification->Validation Behavioral_Response->Validation

References

A Comparative Analysis of Synthetic cis-beta-Farnesene and Natural Extracts in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of synthetic cis-beta-farnesene against natural extracts containing this valuable sesquiterpene. This document synthesizes available experimental data to inform research and development in pest control and related fields.

The sesquiterpene beta-farnesene, a key semiochemical in insect communication, exists in two primary isomers: (E)-β-farnesene and (Z)-β-farnesene (commonly known as this compound). While (E)-β-farnesene is widely recognized as an aphid alarm pheromone, both isomers are found in various plant essential oils and contribute to their insecticidal and repellent properties.[1] This guide explores the comparative efficacy of synthetically produced this compound and farnesene-rich natural extracts in pest management applications.

Quantitative Data on Efficacy

The following tables summarize the available quantitative data on the insecticidal and behavioral effects of farnesene-containing natural extracts and synthetic farnesene (B8742651).

Table 1: Insecticidal Activity of a Natural Extract Rich in (E)-β-Farnesene

Natural Extract SourceActive Component & ConcentrationTarget PestBioassay TypeEfficacy (LC50)
Matricaria chamomilla (Chamomile) Essential Oil(E)-β-Farnesene (24.3%)Spodoptera litura (Tobacco cutworm)Larvicidal138.25 µg/mL
Helicoverpa armigera (Cotton bollworm)Larvicidal138.25 µg/mL
Aedes vittatus (Mosquito)Larvicidal51.52 µg/mL
Anopheles subpictus (Mosquito)Larvicidal51.52 µg/mL

Data sourced from a study on the insecticidal potential of Matricaria chamomilla essential oil and its major components.[2]

Table 2: Behavioral and Developmental Effects of Synthetic (E)-β-Farnesene on Aphids

Synthetic CompoundTarget PestBioassay TypeConcentrationObserved Effect
(E)-β-FarneseneAphis gossypii (Cotton aphid)Developmental and ReproductiveNot specifiedProlonged developmental time, significantly lower fecundity, and lighter adult weight when exposed during the first instar.[3]
(E)-β-FarneseneMyzus persicae (Green peach aphid)Behavioral (Repellency)10 ppm33.3% of aphids showed agitation after 12 minutes of exposure.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the cited studies.

Analysis of Essential Oil Composition: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed to identify and quantify the chemical constituents of natural extracts.

  • Extraction: The essential oil is typically extracted from plant material via hydrodistillation using a Clevenger-type apparatus.

  • GC-MS System: An Agilent Technologies GC system coupled with a mass selective detector is commonly used.

  • Column: An HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) is frequently utilized.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: The oven temperature is initiated at a set point (e.g., 50-60°C) and gradually increased to a final temperature (e.g., 240-280°C).

  • Injection: A small volume (1 µL) of the essential oil, diluted in a solvent like methanol, is injected into the system.

  • Compound Identification: The identification of constituents is based on a comparison of their retention times and mass spectra with those of known standards and reference libraries such as NIST.

Insecticidal Bioassay: Larvicidal Activity

This bioassay determines the lethal concentration of a substance required to kill 50% of a test population of insect larvae (LC50).

  • Test Organisms: Third-instar larvae of the target pest are used.

  • Preparation of Test Solutions: The essential oil or synthetic compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Exposure: A specified number of larvae (e.g., 25) are placed in a container with a food source (e.g., leaf discs) that has been treated with the test solution.

  • Control Groups: A negative control (solvent only) and a positive control (a known insecticide) are included.

  • Observation: Mortality is recorded after a specific exposure period (e.g., 24 hours).

  • Data Analysis: The LC50 values are calculated using Probit analysis.

Behavioral Bioassay: Aphid Repellency

This assay assesses the ability of a compound to repel aphids.

  • Test Arena: A dual-choice arena, such as a Y-tube olfactometer or a petri dish with treated and untreated zones, is used.

  • Test Subjects: Adult apterous (wingless) aphids are introduced into the center of the arena.

  • Treatment: One zone of the arena is treated with the test compound (dissolved in a solvent), and the other zone is treated with the solvent alone (control).

  • Observation: The number of aphids that move to the treated and untreated zones is recorded at regular intervals over a specific period.

  • Data Analysis: The percentage of repellency is calculated based on the distribution of the aphids in the arena.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the jasmonate signaling pathway involved in farnesene biosynthesis and a general workflow for comparing synthetic and natural compounds.

jasmonate_signaling_pathway herbivory Herbivore Attack/ Wounding membrane_lipids Membrane Lipids herbivory->membrane_lipids alpha_linolenic_acid α-Linolenic Acid membrane_lipids->alpha_linolenic_acid lox LOX alpha_linolenic_acid->lox hpote 13-HPOTE lox->hpote aos AOS hpote->aos aoc AOC aos->aoc opda 12-oxo-PDA (OPDA) aoc->opda opr3 OPR3 opda->opr3 ja Jasmonic Acid (JA) opr3->ja jar1 JAR1 ja->jar1 ja_ile JA-Isoleucine (JA-Ile) jar1->ja_ile coi1 COI1 ja_ile->coi1 binds jaz JAZ Repressor coi1->jaz targets myc2 MYC2 (Transcription Factor) jaz->myc2 represses degradation 26S Proteasome Degradation jaz->degradation gene_expression Terpene Synthase Gene Expression myc2->gene_expression activates farnesene_synthase Farnesene Synthase gene_expression->farnesene_synthase farnesene β-Farnesene (Defense Compound) farnesene_synthase->farnesene

Caption: Jasmonate signaling pathway leading to farnesene biosynthesis.

experimental_workflow start Start synthetic Synthetic This compound start->synthetic natural Natural Extract (e.g., Essential Oil) start->natural bioassay Insecticidal/Repellent Bioassay synthetic->bioassay extraction Hydrodistillation natural->extraction gcms GC-MS Analysis extraction->gcms quantification Quantify This compound gcms->quantification quantification->bioassay data_analysis Data Analysis (e.g., LC50 calculation) bioassay->data_analysis comparison Compare Efficacy data_analysis->comparison end End comparison->end

Caption: Workflow for comparing synthetic vs. natural compounds.

Concluding Remarks

The available evidence suggests that both natural extracts containing farnesene and synthetic farnesene exhibit significant biological activity against various insect pests. Natural extracts, such as the essential oil of Matricaria chamomilla, which contains a complex mixture of compounds including a high concentration of (E)-β-farnesene, have demonstrated potent insecticidal effects.[2] The synergistic or antagonistic interactions between the various components of these extracts may influence their overall efficacy.

Synthetic (E)-β-farnesene, acting as an alarm pheromone, effectively induces behavioral and developmental changes in aphids.[3][4] However, challenges such as volatility and susceptibility to oxidation can limit its field effectiveness.[5][6]

References

Cross-Reactivity of Insect Receptors to Farnesene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Farnesene (B8742651), a sesquiterpene with multiple isomers, plays a pivotal role in insect chemical communication, acting as an alarm pheromone, sex pheromone, or kairomone. The specificity of insect responses to these isomers is dictated by the fine-tuned selectivity of their chemosensory receptors. This guide provides a comparative overview of the cross-reactivity of insect odorant and gustatory receptors to various farnesene isomers, supported by experimental data and detailed methodologies to aid in the research and development of novel pest management strategies and other chemical biology applications.

Data Presentation: Receptor Responses to Farnesene Isomers

The following table summarizes quantitative data on the responses of various insect receptors and binding proteins to different farnesene isomers. The data highlights the differential tuning of these proteins, which underlies the specific behavioral outputs observed in insects.

Insect SpeciesReceptor/ProteinIsomer(s) TestedMethodQuantitative ResponseReference(s)
Acyrthosiphon pisum (Pea Aphid)Odorant Binding Protein 3 (ApOBP3)(E)-β-farneseneFluorescence Binding AssayKi = 1.8 µM[1]
Acyrthosiphon pisum (Pea Aphid)Odorant Binding Protein 7 (ApOBP7)(E)-β-farneseneFluorescence Binding AssayKi = 2.5 µM[1]
Helicoverpa assultaOdorant Receptor 23 (HassOR23)(E)-β-farnesene, Mixture of farnesene isomersTwo-Electrode Voltage ClampResponse to mixture is stronger than to (E)-β-farnesene alone.[2]
Cydia pomonella (Codling Moth)Olfactory Systemα-farneseneOlfactometer BioassayMated females showed the strongest behavioral response (walking and wing-fanning) at a dose of 0.01 µg.[3][4]
Various (18 species including ants, bees, aphids)Olfactory System(E)-β-farneseneElectroantennography (EAG)Significant EAG responses only elicited in two aphid species, the small hive beetle, and the housefly.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the study of insect receptor responses to farnesene isomers.

Two-Electrode Voltage Clamp (TEVC) for Odorant Receptor Characterization

This method is used to express insect odorant receptors in Xenopus laevis oocytes and measure their electrophysiological responses to specific odorants.

  • Oocyte Preparation: Stage V-VII oocytes are surgically removed from a female Xenopus laevis and treated with collagenase to remove the follicular membrane.

  • cRNA Injection: Complementary RNA (cRNA) for the specific odorant receptor (OR) and the obligatory co-receptor (Orco) are synthesized in vitro. A nanoliter-scale injection of the OR and Orco cRNA mixture is delivered into the cytoplasm of each oocyte.

  • Incubation: Oocytes are incubated for 3-7 days at 18°C in a buffered solution to allow for the expression and membrane insertion of the receptor proteins.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a saline buffer.

    • Two microelectrodes, filled with 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • The membrane potential is clamped at a holding potential (typically -80 mV).

    • Farnesene isomers, dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and diluted in the saline buffer, are puffed onto the oocyte.

  • Data Analysis: The inward current generated by the influx of ions upon receptor activation is recorded. Dose-response curves are generated by plotting the current amplitude against the logarithm of the odorant concentration to determine the EC50 (half-maximal effective concentration).

Single Sensillum Recording (SSR) for Olfactory Sensory Neuron Analysis

SSR allows for the direct measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna.

  • Insect Preparation: The insect is immobilized in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae exposed and accessible.

  • Electrode Placement:

    • A reference electrode (a sharpened tungsten wire) is inserted into the insect's eye or another part of the body.

    • A recording electrode (a very fine-tipped glass capillary or sharpened tungsten wire) is carefully inserted into the base of a single olfactory sensillum.

  • Odorant Delivery: A continuous stream of charcoal-filtered and humidified air is directed over the antenna. Cartridges containing farnesene isomers dissolved in a solvent (e.g., mineral oil) on filter paper are used for stimulation. A puff of air is passed through the cartridge to deliver the odorant into the airstream.

  • Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the OSNs are amplified, filtered, and recorded. The response is quantified by counting the number of spikes in a defined period after the stimulus and subtracting the spontaneous firing rate.

Fluorescence Binding Assay for Odorant Binding Proteins (OBPs)

This in vitro assay measures the binding affinity of fluorescent ligands and competitors to OBPs.

  • Protein Expression and Purification: The gene for the OBP of interest is cloned and expressed in a bacterial system (e.g., E. coli). The recombinant protein is then purified.

  • Assay Procedure:

    • A solution of the purified OBP in a suitable buffer is placed in a cuvette.

    • A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), which fluoresces upon binding to the hydrophobic pocket of the OBP, is added, and the fluorescence is measured.

    • Aliquots of the farnesene isomer solution are titrated into the OBP/probe mixture.

  • Data Analysis: The displacement of the fluorescent probe by the farnesene isomer causes a decrease in fluorescence intensity. The binding affinity (Ki) of the farnesene isomer is calculated from the concentration that displaces 50% of the bound fluorescent probe (IC50).

Mandatory Visualization

The following diagrams illustrate key processes in the study of insect receptor cross-reactivity.

G cluster_membrane Cell Membrane OR Odorant Receptor (ORx) Conformational_Change Conformational Change OR->Conformational_Change Induces Orco Co-receptor (Orco) Orco->Conformational_Change Ion_Channel Ion Channel (Open) Ion_Influx Cation Influx (Na+, K+, Ca2+) Ion_Channel->Ion_Influx Farnesene Farnesene Isomer Farnesene->OR Binds Conformational_Change->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Triggers

Caption: Generalized insect olfactory signaling pathway.

G Insect_Prep Insect Preparation (Immobilization) Electrode_Placement Electrode Placement (Reference & Recording) Insect_Prep->Electrode_Placement Odorant_Delivery Odorant Delivery (Farnesene Isomers) Electrode_Placement->Odorant_Delivery Amplification Signal Amplification & Filtering Odorant_Delivery->Amplification Elicits Neuronal Firing Data_Acquisition Data Acquisition (Spike Trains) Amplification->Data_Acquisition Data_Analysis Data Analysis (Spike Frequency) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for Single Sensillum Recording.

References

A Comparative Analysis of cis-β-Farnesene Production in Various Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cis-β-farnesene production across different plant species, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows to aid in research and development efforts.

cis-β-Farnesene is an acyclic sesquiterpene of significant interest due to its role as an aphid alarm pheromone, making it a valuable target for developing natural pest control strategies in agriculture.[1] It is found in the essential oils of numerous plant species and its production can be influenced by genetic and environmental factors. This guide summarizes the quantitative data on cis-β-farnesene yields in several plants and outlines the protocols used for its extraction and analysis.

Quantitative Comparison of cis-β-Farnesene Production

The production of cis-β-farnesene varies considerably among different plant species and is influenced by factors such as the specific chemotype of the plant, geographical location, and the plant organ analyzed. The following table summarizes quantitative data from various studies. It is important to note the different units of measurement and extraction methods used, which can affect direct comparisons.

Plant SpeciesPlant Partβ-Farnesene ContentMethod of AnalysisReference
Matricaria chamomilla (Chamomile)Aerial Parts42.2% of essential oil (as (E)-β-farnesene)Hydrodistillation, GC-MS[2]
Matricaria chamomilla (Chamomile)Flowers9.3% - 24.9% of essential oil (as E-β-farnesene)Hydrodistillation, GC-MS[3]
Mentha spicata (Spearmint)Leaves~4% of total volatiles (as (E)-β-farnesene)Volatile Collection, GC-MS[3]
Artemisia annuaLeaves0.53 mg/g Fresh WeightGC-MS[4]
Stachys germanicaAerial Parts3.97% of essential oil (as (E)-β-farnesene)Hydrodistillation, GC-MS[2]
Daucus carota ssp. sativus (Cultivated Carrot)Seeds8.2% of essential oil (as a mixture with aromadendrene (B190605) and sesquisabinene)Hydrodistillation, GC-MS[5][6]
Daucus carota ssp. carota (Wild Carrot)Flowering Umbels0.51% (Z)-β-farnesene and 0.22% (E)-β-farnesene of essential oilHydrodistillation, GC-MS[7]
Solanum berthaultii (Wild Potato)TrichomesProduces (E)-β-farnesene (quantitative data not specified in the search results)-[8]

Biosynthetic Pathway and its Regulation

The biosynthesis of cis-β-farnesene in plants originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Farnesyl diphosphate (FPP), the direct precursor to all sesquiterpenes, is synthesized from IPP and DMAPP. Finally, a specific farnesene (B8742651) synthase enzyme catalyzes the conversion of FPP to cis-β-farnesene.

The production of farnesene is often induced by external stimuli, such as herbivory, through the jasmonate signaling pathway. Jasmonic acid (JA) and its derivatives act as key signaling molecules that upregulate the expression of terpene synthase genes, including farnesene synthase.[9]

Farnesene Biosynthesis Pathway

Farnesene_Biosynthesis cluster_cytosol Cytosol cluster_plastid Plastid acetyl_coa Acetyl-CoA mva Mevalonate Pathway acetyl_coa->mva Multiple steps ipp_cytosol IPP mva->ipp_cytosol dmapp_cytosol DMAPP ipp_cytosol->dmapp_cytosol Isomerase fpps FPP Synthase ipp_cytosol->fpps dmapp_cytosol->fpps fpp Farnesyl Diphosphate (FPP) fpps->fpp fs β-Farnesene Synthase fpp->fs beta_farnesene cis-β-Farnesene fs->beta_farnesene pyruvate Pyruvate mep MEP Pathway pyruvate->mep g3p Glyceraldehyde-3-P g3p->mep ipp_plastid IPP mep->ipp_plastid dmapp_plastid DMAPP mep->dmapp_plastid Jasmonate_Signaling cluster_ubiquitination In the presence of JA-Ile herbivory Herbivore Damage ja Jasmonic Acid (JA) Synthesis herbivory->ja ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile Conjugation coi1 COI1 ja_ile->coi1 binds jaz JAZ Repressor coi1->jaz recruits myc2 MYC2 (Transcription Factor) jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome Ubiquitination & Degradation promoter Promoter of Farnesene Synthase Gene myc2->promoter activates transcription Transcription & Translation promoter->transcription fs_protein Farnesene Synthase (Enzyme) transcription->fs_protein

References

Validating cis-beta-Farnesene as a Pest Repellent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of cis-beta-farnesene's pest repellent capabilities against other common synthetic and plant-based alternatives. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies used to validate these compounds.

Executive Summary

This compound, particularly the (E)-β-farnesene isomer, is a well-established and potent alarm pheromone for numerous aphid species, triggering dispersal and feeding cessation.[1][2][3] This activity forms the primary basis for its validation as a pest repellent, especially in agricultural contexts. However, its efficacy as a broad-spectrum repellent for public health applications, such as protection against mosquitoes, is less documented compared to established alternatives like DEET and Picaridin. This guide synthesizes the available data to provide an objective comparison.

Comparative Repellency Data

The following tables summarize the quantitative performance of this compound and its alternatives against various pest species.

Table 1: Repellency against Aphids

Repellent CompoundPest SpeciesConcentrationRepellency EffectSource(s)
(E)-β-FarneseneAphid species0.02 ng - 100 ngDispersal of 50% of the population[3]
Farnesene (B8742651) Isomer MixtureMyzus persicaeField DispensersReduced aphid densities[2]

Table 2: Repellency against Mosquitoes (Aedes, Anopheles, Culex spp.)

Repellent CompoundPest SpeciesConcentrationComplete Protection Time (CPT)Repellency (%)Source(s)
Farnesene CompositionAedes aegypti2 mgUp to 30 min>63%[4]
Erigeron bonariensis Oil (10.2% trans-β-farnesene)Aedes aegypti330 µg/cm²Up to 30 min100%
DEETAedes, Anopheles, Culex spp.20-25%5 - 10 hours>90% for extended periods[3][5][6][7][8]
Picaridin (KBR 3023)Anopheles gambiae20%~7 hoursHigh[3]
IR3535Aedes aegypti20%~3 hoursHigh[9]
Oil of Lemon Eucalyptus (PMD)Aedes, Anopheles spp.30%~6 hoursHigh[3]
Citronella OilAedes albopictus5%~10.5 minutes97.9% at 0h, decreasing to 57.7% at 2h[7][8]
Clove OilAedes, Anopheles, Culex spp.Undiluted2 - 4 hours100%

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating repellency studies. Below are protocols for two standard bioassays.

Arm-in-Cage Assay for Mosquito Repellency

This laboratory method is a standard for evaluating the efficacy of topical repellents against mosquitoes.

  • Preparation : A cage (e.g., 40x40x40 cm) is populated with a known number of host-seeking female mosquitoes (typically 200).

  • Application : A precise amount of the repellent formulation is applied evenly to a defined area on a human volunteer's forearm (e.g., 300 cm²). The hand is covered with a glove to prevent bites in untreated areas. A control arm is treated with a placebo or solvent.

  • Exposure : The treated forearm is exposed to the caged mosquitoes for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30-60 minutes).

  • Data Collection : The primary endpoint is the Complete Protection Time (CPT) , defined as the time from repellent application until the first confirmed bite (often defined as one bite followed by another within a short period). The number of landings may also be recorded.

  • Validation : The test continues for a predetermined maximum time (e.g., 8 hours) or until the repellent fails. The test is validated by confirming a high biting rate on the control arm.

arm_in_cage cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Data Collection prep_cage Prepare mosquito cage (200 females) apply_repellent Apply repellent to defined skin area prep_cage->apply_repellent prep_volunteer Volunteer preparation prep_volunteer->apply_repellent apply_control Apply control to other arm prep_volunteer->apply_control expose_arm Insert treated arm into cage apply_repellent->expose_arm observe Observe for landings/bites (e.g., 3 min) expose_arm->observe record_cpt Record Time of First Confirmed Bite (CPT) observe->record_cpt Bite Confirmed repeat_exposure Repeat exposure every 30-60 min observe->repeat_exposure No Bite repeat_exposure->expose_arm

Arm-in-Cage Experimental Workflow
Y-Tube Olfactometer Assay for Aphid Repellency

This assay is used to assess the behavioral response of insects like aphids to volatile compounds.

  • Apparatus : A Y-shaped glass tube is used. Each of the two upper arms is connected to an odor source. Purified, humidified air is passed through each arm at a controlled rate (e.g., 0.3 L/min).

  • Odor Source : The test compound (e.g., this compound dissolved in a solvent) is applied to a filter paper and placed in one odor source chamber. The other chamber contains a filter paper with only the solvent, serving as the control.

  • Insect Introduction : A single aphid is introduced at the base of the Y-tube.

  • Observation : The aphid is allowed a set amount of time to make a choice by moving a certain distance into one of the arms. The first choice is recorded.

  • Data Analysis : The experiment is replicated with numerous individuals (e.g., 90 aphids). The positions of the test and control arms are swapped periodically to avoid positional bias. A Chi-square test is used to determine if there is a statistically significant preference for, or avoidance of, the test compound.

y_tube_olfactometer cluster_arms Odor Arms air_source Purified Air Source control_arm Control Arm Solvent Only air_source->control_arm Airflow test_arm Test Arm Farnesene + Solvent air_source->test_arm Airflow y_tube Arm 1 Arm 2 Base control_arm->y_tube:f1 test_arm->y_tube:f2 choice Record Choice y_tube->choice aphid Aphid Introduced aphid->y_tube:f3 signaling_pathway cluster_sensillum Antennal Sensillum EBF (E)-β-Farnesene OBP Odorant-Binding Protein (e.g., OBP3, OBP7) EBF->OBP Binds OR Odorant Receptor (e.g., OR43) OBP->OR Transports & Presents Neuron Olfactory Sensory Neuron OR->Neuron Activates Brain Brain (Antennal Lobe) Neuron->Brain Signal Transduction Behavior Alarm Behavior (Dispersal) Brain->Behavior Initiates

References

A Comparative Analysis of cis-beta-Farnesene and Other Aphid Alarm Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cis-beta-Farnesene with other aphid alarm pheromones, supported by experimental data. The information is intended to facilitate the development of novel pest management strategies.

The primary alarm pheromone for the majority of aphid species is the sesquiterpene (E)-β-farnesene (EβF). When attacked by predators or parasitoids, aphids release EβF, which triggers an alarm response in nearby conspecifics, leading them to cease feeding and disperse. However, the composition of aphid alarm pheromones is not universal. Some species utilize a blend of compounds, while others employ entirely different molecules to signal danger. This guide compares the performance of EβF with other notable aphid alarm pheromones, presenting quantitative data, detailed experimental protocols, and illustrating the underlying biological pathways.

Performance Comparison of Aphid Alarm Pheromones

The effectiveness of an alarm pheromone is determined by the behavioral response it elicits in the target aphid population. This response can vary significantly between species and is dependent on the specific chemical composition of the pheromone.

(E)-β-Farnesene as a Broad-Spectrum Alarm Pheromone

(E)-β-farnesene is the most common and well-studied aphid alarm pheromone.[1][2] Its efficacy has been demonstrated across numerous aphid species. The table below summarizes the quantity of EβF produced by different aphid species and their corresponding escape responses to synthetic EβF.

Aphid SpeciesMean EβF Production (ng/individual)% Escape Response (50 ng EβF)% Escape Response (500 ng EβF)
Myzus persicae (Green Peach Aphid)8.39 ± 1.19~35%~55%
Aphis craccivora (Cowpea Aphid)6.02 ± 0.82~40%~80%
Aphis fabae (Black Bean Aphid)2.04 ± 0.33~38%~50%

Data compiled from a study by Bayendi Loudit et al. (2018).[3][4]

Multi-Component Alarm Pheromones: The Case of Megoura viciae

In contrast to species that rely solely on EβF, the vetch aphid, Megoura viciae, utilizes a more complex alarm signal composed of a blend of four primary components.

Pheromone ComponentComposition in Megoura viciae (%)
(-)-β-pinene49.74
(E)-β-farnesene32.64
(-)-α-pinene9.42
(+)-limonene5.24

Data from a study by Song et al. (2021).[5]

Behavioral assays using a three-compartment olfactometer have shown that specific mixtures of these components are repellent to M. viciae at all tested concentrations, suggesting that the blend is more consistently effective than single components.[5][6] While direct quantitative comparisons of the dose-response to the full blend versus EβF alone are still emerging, the existing data indicates that for species like M. viciae, the complete blend is crucial for a robust alarm response.

Alternative Alarm Pheromones: (-)-Germacrene A

Some aphid species, such as Therioaphis maculata (spotted alfalfa aphid), do not use EβF at all. Instead, their alarm pheromone consists solely of (-)-germacrene A. This highlights the evolutionary divergence in alarm signaling within the aphid family.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Y-Tube Olfactometer Bioassay

This assay is used to assess the behavioral response (attraction or repulsion) of aphids to volatile compounds.

Materials:

  • Y-tube olfactometer (glass or PTFE) with a central arm and two choice arms.

  • Air pump or compressed air source.

  • Flow meters to regulate airflow.

  • Activated charcoal and water flasks for air purification and humidification.

  • Odor sources (e.g., filter paper treated with synthetic pheromone solution).

  • Control (e.g., filter paper with solvent only).

  • Aphids of the desired species and life stage.

Procedure:

  • Setup: Assemble the Y-tube olfactometer. Connect the air source to the purification and humidification system, and then to the two choice arms of the olfactometer. Ensure a constant and equal airflow through both arms.

  • Odor Application: Apply the test pheromone solution to a filter paper and place it in the odor source chamber connected to one arm. Place a filter paper with the solvent control in the chamber connected to the other arm.

  • Aphid Introduction: Introduce a single aphid into the central arm of the olfactometer.

  • Observation: Observe the aphid's movement and record which arm it chooses (i.e., crosses a defined line into the arm) and the time taken to make the choice.

  • Replication: Repeat the experiment with a new aphid for each trial. To avoid positional bias, rotate the Y-tube 180 degrees after a set number of trials.

  • Data Analysis: Analyze the choice data using a chi-square test to determine if there is a significant preference for the odor or control arm.

G cluster_setup Y-Tube Olfactometer Setup cluster_experiment Experimental Workflow AirSource Air Source Purification Air Purification (Charcoal) Humidification Humidification (Water) FlowMeters Flow Meters YTube Y-Tube OdorPrep Prepare Odor Source ControlPrep Prepare Control Source AphidIntro Introduce Aphid Observation Observe Choice DataAnalysis Analyze Data

Droplet Test for Alarm Response

This simple bioassay measures the immediate alarm response of a group of aphids to a direct chemical stimulus.

Materials:

  • Petri dish or similar arena.

  • Leaf disc from the aphid's host plant.

  • Colony of aphids.

  • Micropipette.

  • Test solution (pheromone in a solvent like hexane).

  • Control solution (solvent only).

  • Stopwatch.

  • Microscope or magnifying glass for observation.

Procedure:

  • Preparation: Place a fresh leaf disc in the center of the petri dish and allow a colony of aphids to settle and begin feeding.

  • Stimulus Application: Using a micropipette, carefully apply a small droplet (e.g., 1 µL) of the test solution onto a clean surface near the aphid colony without touching the aphids or the leaf.

  • Observation: Immediately start the stopwatch and observe the aphids' behavior for a set period (e.g., 60 seconds). Record the number of aphids that exhibit alarm behaviors such as ceasing feeding, walking away, or dropping off the leaf.

  • Control: Repeat the experiment using the solvent alone as a control.

  • Replication: Conduct multiple replicates for each treatment and control.

  • Data Analysis: Compare the proportion of aphids responding in the treatment and control groups using statistical tests such as a t-test or ANOVA.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Leaf Place Leaf Disc in Arena Aphids Introduce Aphid Colony Leaf->Aphids ApplyStimulus Apply Pheromone Droplet Aphids->ApplyStimulus Observe Observe & Record Behavior ApplyStimulus->Observe Compare Compare Treatment vs. Control Observe->Compare Stats Statistical Analysis Compare->Stats

Signaling Pathways in Aphid Alarm Pheromone Perception

The detection of alarm pheromones by aphids is a complex process involving a series of molecular events that translate a chemical signal into a behavioral response.

Olfactory Signal Transduction

The current understanding of the olfactory signal transduction pathway for EβF in aphids involves several key proteins.

  • Odorant Binding Proteins (OBPs): When EβF enters the sensillum lymph surrounding the olfactory sensory neurons, it is thought to be bound by Odorant Binding Proteins (OBPs). In the pea aphid, Acyrthosiphon pisum, OBP3 has been identified as having a high binding affinity for EβF.[7]

  • Odorant Receptors (ORs): The OBP-pheromone complex then transports the pheromone to an Odorant Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron. For EβF in the pea aphid, ApisOR5 has been identified as a specific receptor.[8]

  • Ion Channel Activation: The binding of EβF to ApisOR5, in conjunction with the obligate co-receptor Orco, is believed to form a ligand-gated ion channel.[1]

  • Neuronal Depolarization and Signal Transmission: The opening of this ion channel leads to an influx of cations, causing the depolarization of the olfactory sensory neuron. This generates an action potential that is transmitted to the antennal lobe and then to higher brain centers, ultimately resulting in the characteristic alarm behaviors.

G

References

Comparative Efficacy of β-Farnesene Analogs in Pest Management and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the biological efficacy of cis-beta-farnesene and its analogs, with a primary focus on their application in pest control and their potential neuroprotective and anti-inflammatory effects. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical industries.

Introduction

Farnesene (B8742651), a sesquiterpene, exists in several isomeric forms, with α- and β-farnesene being the most common. (E)-β-farnesene is notably recognized as an alarm pheromone in aphids, making it and its analogs prime candidates for development as novel pest control agents.[1] Beyond its role in insect communication, farnesene and its derivatives have demonstrated promising anti-inflammatory and neuroprotective properties.[2][3] This guide synthesizes experimental data to compare the efficacy of various farnesene analogs, providing a resource for future research and development.

Aphicidal Activity of (E)-β-Farnesene Analogs

A significant challenge in the agricultural use of (E)-β-farnesene is its high volatility and susceptibility to oxidation.[1] To address this, researchers have synthesized more stable analogs. A study by Sun et al. (2011) developed a series of (E)-β-farnesene analogs incorporating a pyrazole (B372694) moiety, a common component in insecticides. These analogs were evaluated for their binding affinity to aphid odorant-binding proteins (OBPs) and their direct aphicidal activity.[1]

Data Summary: Aphicidal Activity and OBP Binding Affinity

The following table summarizes the aphicidal activity and binding affinity of selected (E)-β-farnesene analogs against the pea aphid, Acythosiphon pisum.

CompoundStructureAphicidal Activity (LC50, mg/L)Binding Affinity to ApisOBP3 (Ki, μM)Binding Affinity to ApisOBP7 (Ki, μM)Binding Affinity to ApisOBP9 (Ki, μM)
(E)-β-Farnesene Natural Pheromone-10.5 ± 1.28.9 ± 0.912.1 ± 1.5
Analog 5a Pyrazole derivative18.5 ± 2.17.8 ± 0.66.5 ± 0.59.2 ± 0.8
Analog 5b Pyrazole derivative15.2 ± 1.86.2 ± 0.45.1 ± 0.37.5 ± 0.6
Analog 5c Pyrazole derivative12.8 ± 1.55.5 ± 0.34.8 ± 0.26.1 ± 0.4
Analog 5d Pyrazole derivative25.1 ± 2.99.1 ± 0.87.2 ± 0.610.8 ± 1.1
Thiacloprid Commercial Insecticide10.5 ± 1.2---

Data extracted from Sun et al., 2011.[1]

Neuroprotective Effects of Farnesene Isomers

Farnesene has also been investigated for its potential therapeutic applications, particularly its neuroprotective effects against oxidative stress. A study by Turkez et al. (2014) compared the efficacy of α-farnesene, β-farnesene, and a mixture of the two in protecting cultured rat cerebral cortex cells from hydrogen peroxide (H₂O₂)-induced toxicity.[3]

Data Summary: Neuroprotective Activity of Farnesene Isomers

The following table presents the neuroprotective effects of farnesene isomers against H₂O₂-induced cytotoxicity, as measured by the MTT assay.

Treatment (50 μg/mL)Cell Viability (%) after H₂O₂ exposure
Control (H₂O₂ only) 42.4 ± 1.9
α-Farnesene 66.3 ± 2.5
β-Farnesene 78.4 ± 3.1
Mix-Farnesene (1:1) 68.5 ± 2.7

Data extracted from Turkez et al., 2014.[3] The results indicate that β-farnesene exhibits the highest neuroprotective activity among the tested isomers.[3]

Anti-inflammatory Activity of Farnesene

The anti-inflammatory properties of farnesene have been demonstrated through its ability to inhibit key inflammatory pathways. A study by Borges et al. (2022) evaluated the inhibitory effects of farnesene on neutrophil activation.[4]

Data Summary: Anti-inflammatory Activity of Farnesene

The following table summarizes the IC₅₀ values of farnesene for the inhibition of Ca²⁺ influx in human neutrophils induced by various chemoattractants.

ChemoattractantFarnesene IC₅₀ (μM)
fMLF 1.2 ± 0.1
WKYMVM 1.4 ± 0.1
Interleukin-8 (IL-8) 2.6 ± 0.2

Data extracted from Borges et al., 2022.[4]

Experimental Protocols

Aphicidal Activity Assay

The aphicidal activity of the (E)-β-farnesene analogs was determined using a leaf-dipping method.[1]

  • Cabbage discs were dipped into acetone (B3395972) solutions of the test compounds at various concentrations for 30 seconds.

  • After air-drying, the treated discs were placed in Petri dishes.

  • Twenty wingless adult pea aphids (Acythosiphon pisum) were transferred onto each disc.

  • The Petri dishes were maintained at 20-22°C with a 16:8 h light:dark photoperiod.

  • Mortality rates were recorded after 24 hours.

  • LC₅₀ values were calculated using Probit analysis.[1]

Odorant-Binding Protein (OBP) Competitive Binding Assay

The binding affinity of the farnesene analogs to aphid OBPs was measured using a competitive fluorescence binding assay with the fluorescent probe N-phenyl-1-naphthylamine (1-NPN).[1]

  • A solution of the OBP in Tris-HCl buffer was titrated with a solution of 1-NPN to determine the dissociation constant of the OBP/1-NPN complex.

  • A mixture of the OBP and 1-NPN was then titrated with solutions of the test compounds.

  • The fluorescence intensity was measured at an excitation wavelength of 337 nm and an emission spectrum recorded between 350 and 550 nm.

  • The decrease in fluorescence intensity was used to calculate the binding affinity (Ki) of the test compounds.[1]

Neuroprotective Activity Assay (MTT Assay)

The neuroprotective effects of farnesene isomers were assessed by measuring cell viability using the MTT assay.[5]

  • Primary cerebral cortex cells from newborn rats were cultured in 48-well plates.

  • Cells were pre-treated with different concentrations of farnesene isomers for 30 minutes.

  • Hydrogen peroxide (0.5 mM) was then added to induce oxidative stress, and the cells were incubated for 6 hours.

  • After incubation, the medium was replaced with a solution containing 0.7 mg/mL MTT and incubated for another 30 minutes at 37°C.

  • The formazan (B1609692) crystals formed were dissolved in isopropanol/formic acid (95:5).

  • The absorbance was measured at 560 nm to determine cell viability.[5]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioassays Biological Evaluation cluster_isomers Isomer Comparison cluster_data Data Analysis start Starting Materials (Geraniol, Pyrazole) synthesis Multi-step Organic Synthesis start->synthesis analogs (E)-β-Farnesene Analogs synthesis->analogs aphid_assay Aphicidal Activity Assay (Leaf-dipping) analogs->aphid_assay obp_assay OBP Binding Assay (Fluorescence Quenching) analogs->obp_assay lc50 LC50 Calculation aphid_assay->lc50 ki Ki Determination obp_assay->ki neuro_assay Neuroprotection Assay (MTT Assay) viability Cell Viability (%) neuro_assay->viability farnesene_isomers α- and β-Farnesene farnesene_isomers->neuro_assay

Caption: Experimental workflow for the synthesis and biological evaluation of farnesene analogs.

signaling_pathway cluster_aphid Aphid Olfactory Signaling cluster_neuro Neuroprotective Mechanism Farnesene Farnesene Analog OBP Odorant-Binding Protein (OBP) Farnesene->OBP Binds OR Odorant Receptor (OR) OBP->OR Transports to Neuron Olfactory Sensory Neuron OR->Neuron Activates Behavior Behavioral Response (Repellency/Toxicity) Neuron->Behavior Signal Transduction OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS Farnesene2 β-Farnesene Farnesene2->ROS Scavenges CellDamage Neuronal Cell Damage & Death ROS->CellDamage

Caption: Simplified signaling pathways for farnesene analog activity.

References

A Comparative Analysis of Farnesene Content in Commercially Important Fruit Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of farnesene (B8742651) content across various fruit cultivars, primarily focusing on apple and pear species, where farnesene is a significant volatile compound influencing aroma, flavor, and physiological responses such as superficial scald. The data presented is compiled from multiple scientific studies, and this guide includes detailed experimental protocols for farnesene extraction and quantification to support further research and validation.

Quantitative Comparison of Farnesene Content

Farnesene content can vary significantly between cultivars, influenced by genetic factors, fruit maturity, and storage conditions. The following table summarizes the quantitative data on α-farnesene levels found in the peel of different apple and pear cultivars. It is important to note that the values are sourced from different studies using varied methodologies, and thus direct comparisons should be made with caution.

CultivarSpeciesFarnesene Content (µg/kg or relative abundance)Source
Apple Cultivars Malus domestica
'Ruixue'Malus domestica22.99% of total volatiles at 180 days after full bloom[1]
'Fuji'Malus domestica11.37% of total volatiles at 180 days after full bloom[1]
'Granny Smith'Malus domesticaHigher levels of (E,E)-α-farnesene than 'Royal Gala'[2]
'Royal Gala'Malus domesticaLower levels of (E,E)-α-farnesene than 'Granny Smith'[2]
'Cortland'Malus domesticaSignificant increases in peel tissue concentrations with storage[3]
'Law Rome'Malus domesticaSignificant increases in peel tissue concentrations with storage[3]
'Idared'Malus domestica4-9 fold lower concentrations than 'Cortland' and 'Law Rome'[3]
Multiple CultivarsMalus domesticaα-farnesene is a vital volatile compound in 'Ralls', 'Jonagold', 'Orin', 'Indo', and 'Hanfu' apples.[4]
Pear Cultivars Pyrus species
'Wujiuxiang'Pyrus communis L.Significant accumulation after 90 days of cold storage, then a decrease.[5]
'Yali'Pyrus bretschneideri R.Higher levels than 'Wujiuxiang' after 90 days of cold storage.[5]

Experimental Protocols

The accurate quantification of farnesene requires meticulous sample preparation and analysis. The following protocols are generalized from methodologies reported in the cited literature for the extraction and analysis of farnesene from plant material.

Sample Preparation and Extraction

Several methods can be employed for the extraction of farnesene, with the choice depending on the sample matrix and the desired purity of the extract. Common techniques include solvent extraction, steam distillation, and supercritical fluid extraction.[6]

Solvent Extraction Protocol:

This method is widely used for its simplicity and efficiency in extracting sesquiterpenes like farnesene.

  • Materials:

    • Dried and powdered plant material (e.g., fruit peel)

    • Organic solvent (e.g., hexane, ethyl acetate)[5][7]

    • Vortex mixer and centrifuge

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Weigh a known amount of the powdered plant material (e.g., 100 mg) into a glass vial.[7]

    • Add a precise volume of the organic solvent (e.g., 1.5 mL of ethyl acetate).[7]

    • For quantitative analysis, an internal standard such as α-Farnesene-d6 can be added at this stage.[7]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[7]

    • Filter the extract to remove solid plant material.[6]

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude essential oil.[6]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable analytical technique for the separation and quantification of volatile compounds like farnesene.[8][9]

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

    • Capillary column (e.g., HP-5MS)[10][11]

  • GC-MS Conditions (Example):

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[10][11]

    • Oven Temperature Program:

      • Initial temperature: 70°C for 2 minutes

      • Ramp: Increase to 300°C at a rate of 10°C/min[10][11]

    • MS Scan Range: 35 to 350 m/z[10][11]

  • Quantification:

    • Farnesene is identified based on its retention time and mass spectrum compared to a known standard.

    • Quantification is typically performed by integrating the peak area of the characteristic ion for farnesene and comparing it to a calibration curve generated from standards of known concentrations. The use of an internal standard is recommended for improved accuracy.[7]

Visualizations

Farnesene Biosynthesis Pathway

The biosynthesis of α-farnesene in plants is a part of the terpenoid synthesis pathway. The key precursor is farnesyl pyrophosphate (FPP), which is converted to α-farnesene by the enzyme α-farnesene synthase (AFS). The expression of the α-farnesene synthase gene (AFS1) is known to be regulated by ethylene (B1197577).[3][12]

Farnesene_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Farnesene Farnesene Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP alpha_Farnesene α-Farnesene FPP->alpha_Farnesene α-farnesene synthase (AFS1) FPP->alpha_Farnesene Ethylene Ethylene AFS1_gene AFS1 Gene Expression Ethylene->AFS1_gene regulates AFS1_gene->FPP translates to

Caption: Farnesene biosynthesis pathway in plants.

Experimental Workflow for Farnesene Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of farnesene from plant samples.

Experimental_Workflow Start Start: Plant Material Collection SamplePrep Sample Preparation (e.g., Peel separation, Grinding) Start->SamplePrep Extraction Solvent Extraction (e.g., with Hexane or Ethyl Acetate) SamplePrep->Extraction Filtration Filtration & Drying Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAnalysis Data Analysis (Peak Identification & Quantification) GCMS->DataAnalysis End End: Quantitative Results DataAnalysis->End

Caption: General experimental workflow for farnesene quantification.

References

Verifying the Biosynthetic Pathway of cis-β-Farnesene: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise biosynthetic pathways of natural products is a cornerstone of metabolic engineering and drug discovery. This guide provides a comprehensive comparison of isotopic labeling and alternative methods for verifying the biosynthetic pathway of cis-β-farnesene, a volatile sesquiterpene with significant applications in agriculture and as a precursor for biofuels and specialty chemicals.

The biosynthesis of cis-β-farnesene, like other terpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These are synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the C15 precursor, farnesyl diphosphate (FPP). The final and critical step is the conversion of FPP to cis-β-farnesene, a reaction catalyzed by a specific terpene synthase, namely a cis-β-farnesene synthase. The stereochemistry of the final product is dictated by the specific folding of the FPP substrate within the enzyme's active site.

Isotopic Labeling: The Gold Standard for Pathway Verification

Isotopic labeling remains a powerful and definitive method for tracing the flow of atoms through a metabolic pathway. By feeding a living system with precursors enriched with stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these labeled atoms into the final product. The resulting labeling pattern in cis-β-farnesene provides direct and unambiguous evidence of the biosynthetic route.

Key Advantages of Isotopic Labeling:
  • Direct Evidence: Provides a direct readout of the carbon skeleton's assembly.

  • Mechanistic Insights: Can reveal rearrangements, hydride shifts, and other intricate enzymatic mechanisms.

  • Quantitative Analysis: Allows for the quantification of pathway flux and the contribution of different precursors.

Comparison of Pathway Verification Methods
MethodPrincipleAdvantagesDisadvantages
Isotopic Labeling Tracing the incorporation of stable isotopes from labeled precursors into the final product.Provides direct, unambiguous evidence of the pathway. Offers insights into reaction mechanisms. Allows for quantitative flux analysis.[1]Can be expensive. Synthesis of labeled precursors can be complex. Requires specialized analytical equipment (MS, NMR).
Transcriptomics (RNA-Seq) Identifying and quantifying RNA molecules in a biological sample to infer gene expression levels.High-throughput and comprehensive. Can identify candidate genes involved in a pathway by correlating their expression with product formation.[2][3][4][5]Provides indirect evidence of pathway activity. Post-transcriptional and post-translational modifications are not accounted for. Requires significant bioinformatics analysis.
Metabolomics The large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms.Provides a direct snapshot of the metabolic state. Can identify pathway intermediates and end-products.Can be challenging to identify all metabolites. Does not directly reveal the enzymatic steps.
Chemoproteomics Using chemical probes to identify and characterize protein function in complex biological systems.Can directly identify enzymes that interact with specific substrates or intermediates.Requires the design and synthesis of specific chemical probes. May not capture all protein-metabolite interactions.

Experimental Protocols

Isotopic Labeling of cis-β-Farnesene using ¹³C-Glucose

This protocol outlines a general procedure for labeling cis-β-farnesene in a microbial production system using ¹³C-glucose as the tracer.

1. Culture Preparation:

  • Prepare a defined minimal medium with a known concentration of glucose as the sole carbon source.

  • In a parallel experiment, prepare an identical medium where a specific percentage (e.g., 20% or 100%) of the glucose is replaced with uniformly labeled [U-¹³C₆]-glucose.

  • Inoculate both the unlabeled (control) and labeled cultures with the microbial strain engineered to produce cis-β-farnesene.

  • Grow the cultures under controlled conditions (temperature, pH, aeration) to a specific growth phase (e.g., mid-exponential phase).

2. Extraction of cis-β-Farnesene:

  • Due to the volatile nature of cis-β-farnesene, a solvent overlay or a gas stripping method is typically employed for in-situ product recovery.

  • For a solvent overlay, add a layer of a non-polar solvent (e.g., dodecane) to the culture medium.

  • At the end of the fermentation, separate the organic layer containing the extracted cis-β-farnesene.

3. GC-MS Analysis:

  • Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to separate the volatile compounds.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Identify the peak corresponding to cis-β-farnesene based on its retention time and mass spectrum by comparing it to an authentic standard.

4. Data Analysis:

  • Analyze the mass spectrum of the cis-β-farnesene peak from both the unlabeled and labeled experiments.

  • In the labeled sample, the molecular ion peak (m/z 204 for unlabeled farnesene) will be shifted to higher m/z values depending on the number of ¹³C atoms incorporated.

  • The distribution of these mass isotopomers provides information on the labeling enrichment and can be used to deduce the biosynthetic pathway. For example, if the MEP pathway is active, specific labeling patterns from [1-¹³C]-glucose will be observed.

Visualizing the Biosynthetic Pathway and Experimental Workflow

cis-beta-Farnesene Biosynthesis cluster_0 MEP Pathway (Plastid) cluster_1 Mevalonate Pathway (Cytosol) cluster_2 Sesquiterpene Biosynthesis (Cytosol) Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP MEP->DMAPP_MEP IPP IPP IPP_MEP->IPP DMAPP DMAPP DMAPP_MEP->DMAPP AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Isomerase IPP_MVA->IPP DMAPP_MVA->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP cis_beta_Farnesene cis-β-Farnesene FPP->cis_beta_Farnesene cis-β-Farnesene Synthase

Caption: Biosynthetic pathway of cis-β-farnesene.

Isotopic Labeling Workflow start Start culture Microbial Culture with 13C-Glucose start->culture extraction Solvent Extraction culture->extraction analysis GC-MS Analysis extraction->analysis data Mass Spectra Analysis analysis->data pathway Pathway Verification data->pathway

Caption: Experimental workflow for isotopic labeling.

Quantitative Data Summary

MetabolitePrecursorExpected ¹³C Enrichment (%)Interpretation
cis-β-Farnesene[U-¹³C₆]-Glucose>95%Confirms glucose as the primary carbon source for the entire molecule.
Farnesyl Diphosphate (FPP)[1-¹³C]-GlucoseVaries by pathwayLabeling pattern in the C5 units can distinguish between the MVA and MEP pathways.
Isopentenyl Diphosphate (IPP)[1-¹³C]-GlucoseVaries by pathwayDirect precursor labeling confirms its role in the pathway.

Conclusion

Isotopic labeling stands as a robust and direct method for verifying the biosynthetic pathway of cis-β-farnesene. Its ability to provide unambiguous evidence of atomic connectivity and quantitative flux data makes it an indispensable tool for metabolic engineers and researchers. While alternative methods like transcriptomics and metabolomics offer valuable, high-throughput insights into the genetic and metabolic landscape, they provide indirect evidence of pathway function. A multi-omics approach, combining the strengths of isotopic labeling with these other techniques, will ultimately provide the most comprehensive understanding of cis-β-farnesene biosynthesis, paving the way for optimized production and novel applications.

References

Safety Operating Guide

Proper Disposal of cis-beta-Farnesene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of cis-beta-Farnesene is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential to protect personnel, the environment, and ensure regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This substance may be fatal if swallowed and enters airways, and it can cause mild skin irritation.[1][2]

Personal Protective Equipment (PPE):

  • Wear suitable protective clothing.[3]

  • Use eye and face protection.[3]

  • Wear chemical-impermeable gloves.[4]

Ventilation and Handling:

  • Ensure thorough ventilation of storage and work areas.[3]

  • Avoid breathing mist, gas, or vapors.[4]

  • Keep the substance away from heat, sparks, and open flames.[3]

  • Handle under an inert gas.[5]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

For Small Spills:

  • Contain the spill with absorbent materials such as sand, silica (B1680970) gel, acid binder, general-purpose binder, or sawdust.[3]

  • Mop up the spill with non-flammable adsorbents (e.g., vermiculite, spill mats).[3]

  • Clean the surface thoroughly to remove any residual contamination.[1]

For Large Spills:

  • Dike the spilled material to prevent it from spreading.[1]

  • If possible, pump the product into a suitable container.[3]

  • Absorb the remaining material with inert absorbents like dry clay, sand, or diatomaceous earth.[1]

Important Note on Absorbent Materials: Soiled textiles, cleaning rags, and adsorbents are capable of self-ignition. These materials should be wetted with water and disposed of in a safe manner.[3]

III. Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Do not discharge into drains, surface waters, or groundwater.[3]

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound and any contaminated materials in suitable, closed, and properly labeled containers.[4][5] Containers should be chemically compatible with the waste.[6]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5][7]

  • Regulatory Compliance: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1] This typically involves arranging for pickup by a certified hazardous waste disposal company.

IV. Quantitative Data

The following table summarizes key quantitative data for beta-Farnesene.

PropertyValueReference
Flash Point 100.0 °C (212.0 °F) Closed Cup[1]
Auto-ignition Temperature 237 °C[2]
Vapor Pressure 0.034 kPa (at 20 °C)[5]
Relative Density 0.830 (water=1) (at 15 °C)[5]
Water Solubility Practically insoluble[5]
Partition Coefficient (log Kow) >6.5 (OECD 117)[2]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste this compound & Contaminated Materials A->C B Ensure Adequate Ventilation B->C D Use Chemically Compatible, Leak-Proof Containers C->D E Label Container Clearly: 'Hazardous Waste - this compound' D->E F Store in Designated Hazardous Waste Area E->F G Segregate from Incompatible Materials F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Complete all Necessary Waste Manifest Documentation H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-beta-Farnesene
Reactant of Route 2
cis-beta-Farnesene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.